(R)-2-hydroxy-3-methylbutanoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWQZIDQIYUNV-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17407-56-6 | |
| Record name | (-)-2-Hydroxy-3-methylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyisovaleric acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYISOVALERIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDC1ORH8V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-2-hydroxy-3-methylbutanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(R)-2-hydroxy-3-methylbutanoic acid , a chiral alpha-hydroxy acid, stands as a pivotal building block in the landscape of modern organic synthesis. Its structural relationship to the amino acid D-valine and the presence of a stereogenic center bestow upon it significant value, particularly in the construction of complex, enantiomerically pure molecules. This guide offers a comprehensive exploration of its chemical and physical properties, spectroscopic signature, synthesis methodologies, and its critical role in the development of pharmaceuticals.
Nomenclature and Structure
-
IUPAC Name: (2R)-2-hydroxy-3-methylbutanoic acid[1]
-
Synonyms: D-α-Hydroxyisovaleric acid, (R)-2-Hydroxyisovaleric acid[1]
-
CAS Number: 17407-56-6[1]
-
Molecular Formula: C₅H₁₀O₃[1]
-
Molecular Weight: 118.13 g/mol [1]
-
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source(s) |
| Melting Point | 86-87 °C | [2](--INVALID-LINK--) |
| Boiling Point | 120-125 °C at 17 Torr | [3](--INVALID-LINK--) |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [3](--INVALID-LINK--) |
| pKa (Predicted) | 3.87 ± 0.16 | [3](--INVALID-LINK--) |
| Solubility | Soluble in dimethyl sulfoxide and methanol. | [3](--INVALID-LINK--) |
Spectroscopic Profile
The spectroscopic data provides a unique fingerprint for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, H₂O): The proton NMR spectrum provides characteristic signals for the different protons in the molecule.[4]
-
A doublet for the proton at the chiral center (C2).
-
A multiplet for the proton at C3.
-
Two doublets for the diastereotopic methyl protons.
-
Broad singlets for the hydroxyl and carboxylic acid protons.
-
-
¹³C NMR: The carbon NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule.[5]
-
Carboxylic acid carbon (C1): ~175-180 ppm
-
Carbon bearing the hydroxyl group (C2): ~70-75 ppm
-
Isopropyl methine carbon (C3): ~30-35 ppm
-
Isopropyl methyl carbons (C4, C5): ~15-20 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A broad absorption in the range of 2500-3300 cm⁻¹.
-
O-H Stretch (Alcohol): A broad absorption around 3400 cm⁻¹.
-
C-H Stretch (Alkyl): Absorptions in the range of 2850-2960 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption around 1720 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 118. Common fragmentation patterns for α-hydroxy acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the C-C bond adjacent to the oxygen.[6]
Reactivity and Synthetic Utility
This compound possesses two primary functional groups, a carboxylic acid and a secondary alcohol, which dictate its reactivity.
-
Esterification: The carboxylic acid group can be readily esterified under acidic conditions with various alcohols. This is a common protecting group strategy or a means to modify the compound's solubility and reactivity.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding α-keto acid, α-ketoisovaleric acid, using standard oxidizing agents.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo etherification or be converted to a good leaving group for subsequent nucleophilic substitution reactions.
Its primary utility in drug development stems from its role as a chiral building block. The predefined stereochemistry at the C2 position is invaluable for the enantioselective synthesis of complex target molecules, ensuring the desired biological activity and minimizing off-target effects.
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application in pharmaceutical manufacturing. Two primary strategies are commonly employed: asymmetric chemical synthesis and biocatalytic methods.
Asymmetric Synthesis using Evans Chiral Auxiliaries
This method provides high enantiomeric excess but involves multiple steps and the use of stoichiometric chiral auxiliaries.[7]
Caption: Workflow for Asymmetric Synthesis using Evans Auxiliary.
Experimental Protocol: Asymmetric Synthesis [7]
-
Acylation of the Chiral Auxiliary: React isovaleryl chloride with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the acylated auxiliary.
-
Enolate Formation: Dissolve the acylated auxiliary in anhydrous THF, cool to -78 °C, and add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) to generate the sodium enolate.
-
Asymmetric Hydroxylation: Treat the enolate solution with an electrophilic oxygen source, such as a Davis oxaziridine, to introduce the hydroxyl group stereoselectively.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the hydroxylated product using lithium hydroxide and hydrogen peroxide in a THF/water mixture to yield this compound.
Biocatalytic Kinetic Resolution
Enzymatic methods offer a greener and often more direct route to the enantiomerically pure acid, typically through the kinetic resolution of a racemic ester.[7]
Caption: Workflow for Biocatalytic Kinetic Resolution.
Experimental Protocol: Biocatalytic Kinetic Resolution [7]
-
Reaction Setup: Suspend racemic ethyl 2-hydroxy-3-methylbutanoate in a suitable buffer solution.
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B).
-
Enantioselective Hydrolysis: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The lipase will selectively hydrolyze the (S)-ester to the (S)-acid.
-
Workup and Separation: Once approximately 50% conversion is reached, stop the reaction. Separate the unreacted (R)-ester from the (S)-acid.
-
Hydrolysis of (R)-ester: Hydrolyze the isolated (R)-ester under basic conditions (e.g., NaOH) followed by acidic workup to obtain the desired this compound.
Applications in Drug Development
This compound is a valuable chiral precursor in the synthesis of several pharmaceuticals. Its structural features are incorporated to impart specific stereochemistry, which is often crucial for therapeutic efficacy and safety.
One notable, albeit indirect, application is in the synthesis of intermediates for drugs like Rivastigmine , which is used to treat dementia associated with Alzheimer's and Parkinson's diseases. While the final drug contains a different chiral amine fragment, the synthesis of such fragments often relies on methodologies developed for and with chiral building blocks like alpha-hydroxy acids.[8][9] The principles of stereocontrol learned from manipulating molecules like this compound are broadly applicable.
Furthermore, its structural relationship to D-valine makes it a key starting material for the synthesis of peptide analogues and other bioactive molecules where the natural amino acid is replaced by this hydroxy acid to modulate properties such as metabolic stability and receptor binding.
Safety and Handling
This compound is classified as an irritant.[1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of complex organic molecules. Its well-defined stereochemistry, coupled with the reactivity of its hydroxyl and carboxylic acid functional groups, makes it an important tool for medicinal chemists and process development scientists. The availability of robust synthetic methods, both chemical and biocatalytic, ensures its accessibility for a wide range of applications in the pharmaceutical industry. A thorough understanding of its chemical properties, spectroscopic characteristics, and safe handling procedures is paramount for its successful implementation in research and development endeavors.
References
- 1. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hmdb.ca [hmdb.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
A Comprehensive Technical Guide to the Physical Properties of (R)-2-hydroxy-3-methylbutanoic Acid
This technical guide provides an in-depth overview of the core physical properties of (R)-2-hydroxy-3-methylbutanoic acid, a significant chiral building block in pharmaceutical and chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating relevant biochemical pathways.
Core Physical and Chemical Properties
This compound, also known as D-α-hydroxyisovaleric acid, is the R-enantiomer of 2-hydroxy-3-methylbutyric acid.[1][2] It is functionally related to the amino acid D-valine.[1] The compound presents as a white to light yellow crystalline powder.[2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-hydroxy-3-methylbutanoic acid | [1] |
| CAS Number | 17407-56-6 | [1][2] |
| Molecular Formula | C5H10O3 | [1][3] |
| Molecular Weight | 118.13 g/mol | [1][3] |
| Appearance | White to off-white or light yellow solid/crystal powder | [2][3] |
| Melting Point | 64-67 °C | [3] |
| Boiling Point | 237.6 ± 13.0 °C (Predicted) | [3] |
| Density | 1.136 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.87 ± 0.16 (Predicted) | [3] |
| Optical Rotation [α]20/D | -15.0 to -19.0° (c=1, CHCl3) | [2] |
| Solubility | Soluble in dimethyl sulfoxide and methanol. | [4] |
Experimental Protocols
Detailed experimental procedures for determining the key physical properties of this compound are outlined below. These are generalized standard laboratory methods adapted for this specific compound.
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to approximately 15-20°C below the expected melting point of 64°C.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
Determination of Boiling Point (Micro Method)
For small quantities, the boiling point can be determined using a micro-boiling point method with a Thiele tube or a similar apparatus.
Procedure:
-
A small amount of the liquid sample (if the compound is melted) is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the sample.
-
The apparatus is slowly heated.
-
A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Determination of Solubility
The solubility in various solvents is determined by direct observation.
Procedure:
-
Approximately 10-20 mg of this compound is placed into a small test tube.
-
A small volume (e.g., 1 mL) of the solvent (e.g., water, methanol, dimethyl sulfoxide) is added.
-
The mixture is agitated or vortexed for 30-60 seconds.
-
The solution is visually inspected to determine if the solid has completely dissolved.
-
If the solid dissolves, it is recorded as soluble. If it remains undissolved, it is recorded as insoluble. For quantitative solubility, known masses of the compound are added to a specific volume of solvent until saturation is reached.
Determination of Optical Rotation
The optical rotation is measured using a polarimeter.
Procedure:
-
A solution of this compound is prepared by accurately weighing a sample and dissolving it in a precise volume of a suitable solvent (e.g., chloroform to make a 1 g/100 mL solution).
-
The polarimeter is calibrated using a blank (the pure solvent).
-
The sample solution is transferred to the polarimeter cell, ensuring no air bubbles are present in the light path.
-
The observed optical rotation (α) is measured at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where 'l' is the path length of the cell in decimeters and 'c' is the concentration of the solution in g/mL.
Metabolic Pathway Context
This compound is structurally related to its enantiomer, (S)-2-hydroxy-3-methylbutanoic acid, which is a natural metabolite in the catabolic pathway of the branched-chain amino acid L-valine. Understanding this pathway provides context for the biochemical significance of this class of molecules.
References
(R)-2-hydroxy-3-methylbutanoic acid structure and stereochemistry
An In-Depth Technical Guide to (R)-2-hydroxy-3-methylbutanoic Acid: Structure, Stereochemistry, and Synthetic Considerations
Introduction: The Significance of a Chiral Building Block
This compound, also known as D-alpha-Hydroxyisovaleric acid, is a chiral carboxylic acid of significant interest in organic synthesis and pharmaceutical development.[1] As the R-enantiomer of 2-hydroxy-3-methylbutyric acid, its defined three-dimensional structure is pivotal to its utility as a versatile chiral building block.[1][2] Functionally related to the amino acid D-valine, this molecule serves as a crucial precursor in the asymmetric synthesis of complex, biologically active compounds where stereochemical integrity is paramount for therapeutic efficacy.[1][3][4]
This guide provides a comprehensive technical overview of this compound, focusing on its core structural and stereochemical properties. It will delve into the causality behind synthetic strategies for its isolation, methods for its characterization, and its applications for an audience of researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is defined by its molecular structure and resulting physical properties.
Structural Identification
The molecule consists of a four-carbon butanoic acid backbone with a hydroxyl group on the second carbon (C2) and a methyl group on the third carbon (C3). The presence of four different substituents (hydrogen, hydroxyl group, carboxyl group, and isopropyl group) on C2 renders it a chiral center, giving rise to two possible enantiomers: (R) and (S).[5]
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-hydroxy-3-methylbutanoic acid | PubChem[1] |
| Molecular Formula | C₅H₁₀O₃ | PubChem[1] |
| Molecular Weight | 118.13 g/mol | PubChem[1] |
| CAS Number | 17407-56-6 | PubChem[1] |
| InChIKey | NGEWQZIDQIYUNV-SCSAIBSYSA-N | PubChem[1] |
| Canonical SMILES | CC(C)C(C(=O)O)O | Wikidata[6] |
Physicochemical Data
The physical properties of a compound are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Melting Point | 65-67°C | MySkinRecipes[7] |
| Appearance | Solid | BenchChem[8] |
| Primary Hazards | Skin and serious eye irritation | PubChem[1][2] |
| Storage | 2-8°C, stored under inert gas | MySkinRecipes[7] |
Part 2: The Core Directive: Stereochemistry
The defining characteristic of this molecule is the stereochemistry at the C2 position. The "(R)" designation is assigned according to the Cahn-Ingold-Prelog (CIP) priority rules, which dictate the spatial arrangement of the substituents around the chiral center.
Assigning the (R) Configuration
The CIP rules are applied as follows:
-
Identify the Stereocenter : The C2 carbon is bonded to four different groups: -OH, -COOH, -CH(CH₃)₂, and -H.
-
Assign Priorities : Priority is assigned based on the atomic number of the atom directly attached to the stereocenter. Higher atomic number equals higher priority.
-
Priority 1 : -OH (Oxygen, Z=8)
-
Priority 2 : -COOH (Carbon bonded to two oxygens)
-
Priority 3 : -CH(CH₃)₂ (Isopropyl group)
-
Priority 4 : -H (Hydrogen, Z=1)
-
-
Orient the Molecule : The molecule is oriented in space so that the lowest priority group (H) is pointing away from the observer.
-
Determine the Direction : The direction from priority 1 to 2 to 3 is traced. For this compound, this direction is clockwise, hence the designation Rectus (R).
Part 3: Synthesis and Chiral Resolution
Obtaining enantiomerically pure this compound is a critical step for its use in stereoselective synthesis. While various methods for asymmetric synthesis exist, a common and robust strategy involves the resolution of a racemic mixture.[5][9]
Chiral Resolution via Diastereomeric Salt Formation
This classic resolution technique leverages the different physical properties of diastereomers, which are formed by reacting a racemic mixture with a single enantiomer of a chiral resolving agent.
Causality Behind Experimental Choices:
-
Choice of Resolving Agent : An enantiomerically pure chiral amine, such as (R)-1-phenylethylamine, is selected because it readily forms acid-base salts with the racemic carboxylic acid.[5] The resulting salts are diastereomers ((R,R) and (S,R)), which, unlike enantiomers, have different solubilities.
-
Solvent Selection : The solvent is chosen to maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize preferentially. This is often determined empirically.
-
Fractional Crystallization : This technique physically separates the less soluble diastereomer. The efficiency of the separation is dependent on the crystallization conditions (temperature, concentration, and cooling rate).
-
Acidification : After separation, the purified diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the protonated chiral amine.
Experimental Protocol: Chiral Resolution
-
Salt Formation :
-
Dissolve one equivalent of racemic 2-hydroxy-3-methylbutanoic acid in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add one equivalent of an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) to the solution while stirring.[5]
-
Stir the mixture at room temperature to allow for the complete formation of the diastereomeric salts.[5]
-
-
Fractional Crystallization :
-
Gently heat the solution to dissolve all the salt, then allow it to cool slowly to room temperature.
-
The less soluble diastereomeric salt will crystallize out of the solution.[5] The process can be aided by cooling further in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities.
-
-
Liberation of the Enantiomer :
-
Dissolve the purified diastereomeric salt crystals in water.
-
Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylate and liberates the free this compound.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.
-
-
Purity Assessment :
-
Determine the enantiomeric excess (e.e.) of the product using chiral chromatography (HPLC or GC) or by converting the acid to a diastereomeric ester and analyzing by NMR.
-
Part 4: Analytical Characterization
Confirming the identity, structure, and purity of this compound requires a suite of analytical techniques, primarily spectroscopy.
Spectroscopic Data
Spectroscopic analysis provides the fingerprint of the molecule, allowing for unambiguous structural confirmation. Data is often compared against reference spectra from databases.[10][11]
| Technique | Observed Signals / Data | Interpretation |
| ¹H NMR | Chemical shifts (δ) for protons on C2, C3, and the methyl groups.[11] | Confirms the carbon skeleton and the position of substituents. Coupling patterns reveal neighboring protons. |
| ¹³C NMR | Chemical shifts (δ) for each of the five unique carbon atoms.[10] | Provides a map of the carbon framework, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (118.13 g/mol ).[12] | Confirms the molecular formula and can reveal fragmentation patterns characteristic of the structure. |
| FTIR | Broad O-H stretch (~3400-2400 cm⁻¹), C=O stretch (~1710 cm⁻¹). | Identifies key functional groups: the carboxylic acid and hydroxyl groups. |
Note: Specific chemical shifts can vary based on the solvent used for analysis.
Chiral Purity Analysis
Establishing the enantiomeric purity is arguably the most critical analytical step for a chiral compound.
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the (R) and (S) enantiomers, causing them to elute at different times. The relative area of the two peaks allows for the precise calculation of enantiomeric excess.
-
Capillary Electrophoresis : Chiral resolution can also be achieved using capillary electrophoresis with a chiral selector, such as 2-hydroxypropyl-β-cyclodextrin, added to the buffer.
Part 5: Applications in Research and Drug Development
The value of this compound lies in its role as a chiral synthon—a molecular fragment used to build larger, more complex molecules with specific stereochemistry.
-
Asymmetric Synthesis : It is a key starting material or intermediate in the synthesis of pharmaceuticals where one enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects.[13][14]
-
Peptide Synthesis : As an analogue of D-valine, it can be incorporated into peptide structures to create peptidomimetics with enhanced stability or novel biological activity.[2]
-
Biodegradable Polymers : It may be used in the preparation of biodegradable and optically active polymers, such as poly(D-2-hydroxy-3-methylbutanoic acid).[3]
Conclusion
This compound is more than a simple organic molecule; it is a high-value tool for the precise construction of stereochemically complex chemical entities. A thorough understanding of its structure, the principles governing its stereochemistry, and the robust protocols for its enantioselective synthesis and analysis are essential for its effective application. For researchers in drug discovery and development, mastering the use of such chiral building blocks is fundamental to designing the next generation of targeted and effective therapeutics.
References
- 1. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-Hydroxy-3-methylbutyric acid | 17407-56-6 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. (2R,3R)-3-hydroxy-2-methylbutanoic acid - Wikidata [wikidata.org]
- 7. This compound [myskinrecipes.com]
- 8. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectrabase.com [spectrabase.com]
- 11. hmdb.ca [hmdb.ca]
- 12. Butyric acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
(R)-2-hydroxy-3-methylbutanoic acid: A Comprehensive Technical Guide
CAS Number: 17407-56-6
This in-depth technical guide provides a comprehensive overview of (R)-2-hydroxy-3-methylbutanoic acid, a chiral building block of significant interest to researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, synthesis methodologies, spectroscopic data, and biological significance, with a focus on its role in metabolism and potential therapeutic applications.
Physicochemical Properties
This compound, also known as (2R)-2-Hydroxy-3-methylbutyric acid or D-α-Hydroxyisovaleric acid, is the R-enantiomer of 2-hydroxy-3-methylbutyric acid.[1] It is functionally related to the amino acid D-valine.[1][2] The molecule's structure features a carboxylic acid group and a hydroxyl group on the chiral center at the C2 position, with a methyl branch at the C3 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17407-56-6 | [2] |
| Molecular Formula | C5H10O3 | [2] |
| Molecular Weight | 118.13 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 64.0 to 68.0 °C | |
| Boiling Point | Not available | |
| Purity | >98.0% (GC) | |
| Specific Rotation [α]D | -15.0 to -19.0 deg (c=1, CHCl3) | |
| Synonyms | (R)-2-Hydroxy-3-methylbutyric acid, D-α-Hydroxyisovaleric acid |
Synthesis and Manufacturing
The enantioselective synthesis of this compound is crucial for its application in pharmaceuticals and as a chiral building block. Several strategies have been developed to achieve high enantiomeric purity.
Asymmetric Chemical Synthesis
One prominent method for the asymmetric synthesis of this compound involves the use of chiral auxiliaries, such as Evans oxazolidinones. This multi-step process allows for high stereocontrol.[3]
Experimental Protocol: Asymmetric Synthesis using an Evans Auxiliary [3]
-
Acylation of Chiral Auxiliary: To a flame-dried round-bottom flask under an inert atmosphere, add an appropriate (R)- or (S)-configured chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add triethylamine (Et3N) dropwise, followed by the slow addition of isovaleryl chloride or isovaleric anhydride. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Diastereoselective Alkylation: Dissolve the acylated auxiliary in anhydrous tetrahydrofuran (THF) and cool to -78°C. Add a strong base, such as sodium hexamethyldisilazide (NaHMDS), dropwise to form the enolate. Stir for 30 minutes, then introduce an electrophile. Stir at -78°C for 2-4 hours, monitoring by TLC. Quench the reaction at -78°C with saturated aqueous NH4Cl.
-
Cleavage of the Chiral Auxiliary: Dissolve the alkylated product in a mixture of THF and water. Add hydrogen peroxide to the solution, followed by lithium hydroxide (LiOH). Stir at 0°C until the reaction is complete. Quench the excess peroxide with sodium sulfite solution. Concentrate the mixture to remove THF, then extract the aqueous solution with diethyl ether to remove the chiral auxiliary.
-
Isolation of the Product: Acidify the aqueous layer to pH 1-2 with concentrated HCl in an ice bath. Extract the acidified aqueous layer multiple times with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude this compound. Further purification can be achieved by chromatography or crystallization.
Biocatalytic Kinetic Resolution
An alternative "greener" approach is the biocatalytic kinetic resolution of a racemic mixture of 2-hydroxy-3-methylbutanoic acid or its ester using lipases. This method leverages the enantioselectivity of enzymes to separate the enantiomers.[3]
Experimental Protocol: Biocatalytic Kinetic Resolution using Lipase [3]
-
Reaction Setup: Dissolve racemic 2-hydroxy-3-methylbutanoic acid or its ester in a suitable organic solvent. Add an acyl donor (e.g., vinyl acetate).
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the mixture.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This is critical to maximize the enantiomeric excess of the unreacted (R)-enantiomer and the acylated (S)-enantiomer.
-
Work-up and Separation: Separate the enzyme by filtration. The resulting mixture contains the unreacted (R)-acid and the acylated (S)-ester. The ester can be hydrolyzed back to the (S)-acid if desired. The (R)-acid can be purified from the mixture using standard techniques like chromatography.
Caption: Biocatalytic kinetic resolution of racemic 2-hydroxy-3-methylbutanoic acid.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Table 2: Spectroscopic Data for 2-hydroxy-3-methylbutanoic acid
| Technique | Data Highlights | Reference(s) |
| ¹H NMR | Spectra available, showing characteristic peaks for the methyl, methine, and hydroxyl protons. | [4] |
| ¹³C NMR | Spectra available, indicating the presence of five distinct carbon environments. | [5] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available for the trimethylsilyl (TMS) derivative, showing characteristic fragmentation patterns. | [2][6] |
| FT-IR Spectroscopy | Infrared spectra show characteristic absorptions for the hydroxyl and carboxyl functional groups. | [5] |
Biological Significance and Applications
This compound is a metabolite of the branched-chain amino acid (BCAA) valine.[7] Its biological role is primarily associated with BCAA catabolism, a critical process for energy production and the synthesis of other biomolecules.[1]
Role in Metabolism
The catabolism of L-valine involves a series of enzymatic reactions, primarily occurring in the mitochondria.[1] (S)-2-hydroxy-3-methylbutanoic acid is a known intermediate in this pathway.[1] Dysregulation of BCAA metabolism has been implicated in various metabolic disorders, making the study of its intermediates clinically significant.[1]
Caption: Simplified overview of L-Valine catabolism and its link to cellular signaling.
Applications in Research and Drug Development
As a chiral building block, this compound is a valuable starting material in the asymmetric synthesis of pharmaceuticals and other bioactive molecules.[3] Its structural relationship to valine also makes it a compound of interest in nutritional and metabolic research.[7] It has been investigated for its potential to promote growth and maintain nitrogen balance, particularly in valine-deficient models.[7] The ethyl ester of its enantiomer, (S)-2-hydroxy-3-methylbutanoic acid, is considered a prodrug that enhances bioavailability, being hydrolyzed in vivo to the active acid form.[8]
Conclusion
This compound is a chiral molecule with significant applications in synthetic chemistry and biological research. Its enantioselective synthesis is well-established, and its role as a metabolite of valine links it to important cellular metabolic and signaling pathways. Further research into its precise biological functions and therapeutic potential is warranted, particularly in the context of metabolic disorders. This technical guide provides a solid foundation for professionals engaged in the study and application of this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Hydroxy-3-methylbutyric acid, 2TMS derivative [webbook.nist.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to (R)-2-hydroxy-3-methylbutanoic acid and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-hydroxy-3-methylbutanoic acid is a chiral carboxylic acid of significant interest in various scientific disciplines, particularly in pharmaceutical development and metabolic research. Its stereospecific nature dictates its biological activity and applications. This technical guide provides a comprehensive overview of this compound, including its various synonyms, chemical and physical properties, established synthesis and analysis protocols, and its role as a chiral building block. This document is intended to be a thorough resource, offering both foundational knowledge and practical, field-proven insights for professionals in the field.
Nomenclature and Identification: A Comprehensive List of Synonyms
The unambiguous identification of a chemical entity is paramount in scientific research and development. This compound is known by several synonyms, which can sometimes lead to confusion. The following table provides a consolidated list of its common names and identifiers.
| Type | Synonym/Identifier | Reference |
| IUPAC Name | (2R)-2-hydroxy-3-methylbutanoic acid | [1] |
| Common Synonyms | D-alpha-Hydroxyisovaleric acid | [1][2][3] |
| (R)-2-Hydroxyisovaleric acid | [1] | |
| (-)-2-Hydroxy-3-methylbutyric acid | [1] | |
| (R)-2-Hydroxy-3-methylbutyric acid | [2][3] | |
| D-Valic acid | [4][5] | |
| CAS Registry Number | 17407-56-6 | [1][2][3] |
It is crucial to note that the "(R)-" designation refers to the stereochemistry at the chiral center (the carbon atom bonded to the hydroxyl group). Its enantiomer is (S)-2-hydroxy-3-methylbutanoic acid.[1] The racemic mixture, containing equal amounts of both enantiomers, is often referred to as (±)-2-hydroxyisovaleric acid or simply 2-hydroxy-3-methylbutanoic acid.[4][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C5H10O3 | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | [5] |
| Melting Point | 64-67 °C | [5][7] |
| Boiling Point | 237.6±13.0 °C (Predicted) | [5] |
| Solubility | Soluble in DMSO and ethanol. | [8][9] |
| Optical Activity | [α]20/D −17±1°, c = 1% in chloroform | [7] |
Synthesis and Chiral Resolution
The stereospecific synthesis of this compound is a key challenge and a critical aspect of its application in chiral drug development. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (R)-enantiomer with high enantiomeric excess. This can be achieved through various methods, including the use of chiral catalysts or enzymes. Enzymatic catalysis, in particular, offers high selectivity and environmentally friendly reaction conditions.
Chiral Resolution of Racemic 2-hydroxy-3-methylbutanoic acid
An alternative approach is to synthesize the racemic mixture of 2-hydroxy-3-methylbutanoic acid and then separate the enantiomers. A common and effective method for this is through the formation of diastereomeric salts.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: The racemic 2-hydroxy-3-methylbutanoic acid is reacted with an enantiomerically pure chiral amine (e.g., (S)-1-phenylethylamine) in a suitable solvent to form a mixture of diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomer will preferentially crystallize out of the solution.
-
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure this compound.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Analytical Methodologies for Enantiomeric Separation and Quantification
The accurate determination of the enantiomeric purity and concentration of this compound is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most widely used technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). The formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP leads to different retention times, allowing for their separation and quantification.[10]
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector is recommended.[10]
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one based on amylose or cellulose derivatives, is often effective.[10][11]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.[11]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[10][11]
-
Detection: UV detection at 210 nm is suitable for this compound.[11]
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., the mobile phase) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 100 µg/mL.[10]
Caption: Experimental workflow for chiral HPLC analysis.
Gas Chromatography (GC)
Gas chromatography can also be used for the analysis of 2-hydroxy-3-methylbutanoic acid. However, due to its low volatility, derivatization is typically required to convert it into a more volatile compound. For chiral separation on a standard achiral GC column, derivatization with a chiral reagent to form diastereomers is a common approach.
Applications in Drug Development and Research
This compound and its enantiomer are valuable chiral building blocks in the synthesis of pharmaceuticals.[12] The stereochemistry of a drug molecule is often critical to its pharmacological activity and can significantly impact its efficacy and safety profile.
This compound is also a human metabolite, and its levels can be indicative of certain metabolic states or disorders.[13] For instance, it is a metabolite of the branched-chain amino acid valine.[4]
Conclusion
This compound is a chiral molecule with significant importance in synthetic chemistry and biomedical research. A clear understanding of its nomenclature, properties, and analytical methods is essential for any scientist working with this compound. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently and accurately work with this important chiral building block.
References
- 1. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-alpha-Hydroxyisovaleric acid | 17407-56-6 | FH48551 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R)-2-Hydroxy-3-methylbutyric acid | 17407-56-6 [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. D -a-Hydroxyisovaleric acid = 98.0 T 17407-56-6 [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. hmdb.ca [hmdb.ca]
An In-Depth Technical Guide to D-alpha-Hydroxyisovaleric Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of D-alpha-Hydroxyisovaleric acid, a chiral molecule of significant interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind experimental choices and the practical application of this versatile compound.
Introduction: The Significance of a Chiral Building Block
D-alpha-Hydroxyisovaleric acid, systematically known as (R)-2-Hydroxy-3-methylbutanoic acid, is a valuable chiral building block in organic synthesis.[1][2] Its importance stems from the presence of a stereocenter, which is crucial in the development of enantiomerically pure pharmaceuticals and other bioactive molecules.[3][4] The precise spatial arrangement of its functional groups—a carboxylic acid and a hydroxyl group—makes it a versatile precursor for the synthesis of complex molecules, including peptides and depsipeptides.[1][5] This guide will delve into the core properties of D-alpha-Hydroxyisovaleric acid, from its fundamental physicochemical characteristics to its synthesis and diverse applications.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physical and chemical properties of D-alpha-Hydroxyisovaleric acid is paramount for its effective use in research and development. These properties dictate its behavior in different solvents, its reactivity, and its suitability for various analytical techniques.
Chemical and Physical Data
| Property | Value | Source(s) |
| Systematic Name | This compound | [6] |
| Common Names | D-alpha-Hydroxyisovaleric acid, D-2-Hydroxy-3-methylbutyric acid | [6] |
| CAS Number | 17407-56-6 | [6] |
| Molecular Formula | C₅H₁₀O₃ | [6] |
| Molecular Weight | 118.13 g/mol | [6] |
| Appearance | Solid | [7] |
| Melting Point | 64-67 °C | [7] |
| Optical Activity | [α]20/D −17±1°, c = 1% in chloroform | [7] |
| Solubility | Soluble in water (350 mg/mL for the racemate) | [8] |
The solid nature of D-alpha-Hydroxyisovaleric acid at room temperature simplifies its handling and storage. Its defined melting point range is indicative of a relatively pure compound. The specific optical rotation confirms the enantiomeric purity of the D-isomer, a critical parameter for its use in stereoselective synthesis.
Spectroscopic Profile: Elucidating the Molecular Structure
Spectroscopic analysis provides a detailed fingerprint of a molecule, confirming its identity and purity. The following sections detail the expected spectroscopic data for D-alpha-Hydroxyisovaleric acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of D-alpha-Hydroxyisovaleric acid is expected to show distinct signals for the different types of protons present in the molecule. The methyl protons of the isopropyl group would appear as two doublets, the methine proton of the isopropyl group as a multiplet, the proton on the chiral carbon as a doublet, and the acidic proton of the carboxylic acid as a broad singlet. The hydroxyl proton would also appear as a singlet, which may exchange with D₂O.[9]
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, followed by the carbon bearing the hydroxyl group. The three remaining signals will correspond to the isopropyl group carbons.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of D-alpha-Hydroxyisovaleric acid will exhibit characteristic absorption bands:
-
A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
Another O-H stretching band from the alcohol group, around 3200-3550 cm⁻¹.
-
A strong C=O stretching band from the carboxylic acid, typically around 1700-1725 cm⁻¹.
-
C-O stretching bands for the alcohol and carboxylic acid.
-
C-H stretching and bending vibrations for the alkyl groups.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For D-alpha-Hydroxyisovaleric acid, the molecular ion peak [M]⁺ would be observed at m/z 118. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45).[12] Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway.[13]
Synthesis of D-alpha-Hydroxyisovaleric Acid: A Tale of Two Strategies
The enantioselective synthesis of D-alpha-Hydroxyisovaleric acid is crucial for its application as a chiral building block. Two primary strategies are commonly employed: asymmetric chemical synthesis and biocatalytic kinetic resolution.
Asymmetric Synthesis using Evans Chiral Auxiliary
This method provides excellent stereocontrol, often yielding the desired enantiomer with high purity.
Caption: Workflow for Asymmetric Synthesis.
Experimental Protocol (Generalized):
-
Acylation: React isovaleryl chloride with an Evans chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a base to form the N-acyloxazolidinone.
-
Enolate Formation: Treat the N-acyloxazolidinone with a strong base, such as sodium hexamethyldisilazide (NaHMDS), at low temperature (-78°C) to generate the corresponding sodium enolate.
-
Asymmetric Hydroxylation: Introduce an electrophilic hydroxylating agent, such as oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH), to the enolate. The chiral auxiliary directs the hydroxylation to one face of the enolate, leading to a high diastereomeric excess.
-
Hydrolysis: Cleave the chiral auxiliary via hydrolysis (e.g., with lithium hydroxide and hydrogen peroxide) to yield the desired D-alpha-Hydroxyisovaleric acid.[14]
The choice of the Evans auxiliary is critical as it dictates the stereochemical outcome of the reaction. This method, while multi-stepped, is highly reliable for producing the target molecule with excellent enantiomeric excess.
Biocatalytic Kinetic Resolution
Enzymatic methods offer a "greener" alternative, often proceeding under mild conditions with high stereoselectivity.
Caption: Workflow for Biocatalytic Resolution.
Experimental Protocol (Generalized):
-
Esterification: Prepare a racemic ester of 2-hydroxy-3-methylbutanoic acid (e.g., the methyl or ethyl ester).
-
Enzymatic Resolution: Incubate the racemic ester with a stereoselective enzyme, such as a lipase (e.g., from Candida antarctica), in a suitable buffer or organic solvent. The enzyme will selectively hydrolyze one enantiomer (e.g., the L-ester) to the corresponding acid, leaving the desired D-ester unreacted.
-
Separation: Separate the resulting D-ester from the L-acid. This can typically be achieved by extraction.
-
Hydrolysis: Hydrolyze the purified D-ester to obtain D-alpha-Hydroxyisovaleric acid.[14]
The key to this method is the selection of an enzyme with high enantioselectivity for the substrate. While the theoretical maximum yield for the desired enantiomer is 50%, this method is often simpler and more environmentally friendly than chemical synthesis.
Applications in Drug Development and Beyond
The chiral nature of D-alpha-Hydroxyisovaleric acid makes it a valuable component in the synthesis of a variety of important molecules.
-
Peptide and Depsipeptide Synthesis: It is used as a chiral building block in the synthesis of peptides and depsipeptides, which are classes of compounds with diverse biological activities.[1][5]
-
Biodegradable Polymers: D-alpha-Hydroxyisovaleric acid can be used in the preparation of biodegradable and optically active poly(D-2-hydroxy-3-methylbutanoic acid).[15]
-
Supramolecular Chemistry: It has been utilized in the construction of supramolecular polymers.[6]
Biological Role and Metabolic Significance
D-alpha-Hydroxyisovaleric acid is not just a synthetic building block; it also has a role in biological systems. It is a metabolite derived from the breakdown of the branched-chain amino acid valine.[8] Its presence and concentration in biological fluids can be indicative of certain metabolic states and disorders.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling D-alpha-Hydroxyisovaleric acid.
-
Hazard Classification: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask when handling the solid material.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is 2°C - 8°C.[6]
Conclusion
D-alpha-Hydroxyisovaleric acid is a chiral molecule with significant utility in both synthetic chemistry and biological research. Its well-defined physicochemical properties, combined with established methods for its enantioselective synthesis, make it a valuable tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, intended to serve as a valuable resource for the scientific community.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cas 600-37-3,DL -ALPHA-HYDROXYISOVALERIC ACID | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. D-alpha-Hydroxyisovaleric acid | 17407-56-6 | FH48551 [biosynth.com]
- 7. The oxidation of d-α-hydroxy acids in animal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. DL -ALPHA-HYDROXYISOVALERIC ACID(600-37-3) IR Spectrum [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. benchchem.com [benchchem.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
An In-depth Technical Guide on the Biological Function of (R)-2-hydroxy-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-hydroxy-3-methylbutanoic acid, also known as D-α-hydroxyisovaleric acid, is the R-enantiomer of 2-hydroxy-3-methylbutanoic acid. Functionally related to D-valine, it is a metabolite originating from the catabolism of the branched-chain amino acid (BCAA) valine. While often considered a metabolic byproduct, emerging evidence suggests its potential significance as a biomarker in various metabolic disorders. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its metabolic pathways, association with disease states, and its potential, though largely indirect, interplay with key cellular signaling networks such as mTOR and insulin signaling. This document serves as a foundational resource, offering detailed experimental protocols and collated quantitative data to facilitate further investigation into this molecule.
Introduction
This compound is a chiral carboxylic acid that has garnered increasing interest in the fields of metabolomics and clinical diagnostics.[1] As a product of D-valine metabolism, its presence and concentration in biological fluids can be indicative of specific metabolic states and inborn errors of metabolism.[2] Unlike its more extensively studied L-counterpart, (S)-2-hydroxy-3-methylbutanoic acid, the specific biological roles of the (R)-enantiomer are less well-defined. This guide aims to consolidate the current understanding of this compound, providing a technical resource for researchers and professionals in drug development.
Metabolic Pathways of this compound
The primary metabolic pathway involving this compound is the catabolism of the branched-chain amino acid valine. Specifically, it is linked to the metabolism of D-valine or can be formed from the reduction of α-ketoisovalerate, an intermediate in L-valine breakdown.
Formation from Valine Catabolism
The catabolism of L-valine proceeds through transamination to α-ketoisovalerate. This α-keto acid can then be oxidatively decarboxylated. However, under certain metabolic conditions, α-ketoisovalerate can be reduced to 2-hydroxy-3-methylbutanoic acid. The stereospecificity of the reductase enzyme involved would determine the enantiomer formed.
Metabolism by D-Amino Acid Oxidase (DAO)
A key enzyme in the metabolism of D-amino acids and their α-hydroxy analogs is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes oxidative deamination.[1][3][4][5] DAO is responsible for converting this compound back to its corresponding α-keto acid, α-ketoisovalerate, with the concomitant production of hydrogen peroxide.[3][6] This reaction is crucial for the detoxification of D-amino acid analogs.[6]
Association with Disease
Elevated levels of 2-hydroxy-3-methylbutanoic acid have been detected in the urine of patients with several inborn errors of metabolism, including:
-
Phenylketonuria
-
Methylmalonic acidemia
-
Propionic acidemia
-
3-ketothiolase deficiency
-
Isovaleric acidemia
-
Maple Syrup Urine Disease (MSUD)[2]
While these reports often do not distinguish between the enantiomers, the accumulation is generally due to a blockage in the BCAA catabolic pathway, leading to the shunting of α-keto acids to their corresponding hydroxy acid derivatives.
Potential Interaction with Signaling Pathways
Direct evidence for the interaction of this compound with major signaling pathways is currently limited. However, as a catabolite of BCAAs, its levels are intrinsically linked to pathways that are sensitive to amino acid concentrations, such as the mTOR and insulin signaling pathways.
mTOR Signaling
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism and is sensitive to amino acid availability.[7][8] While some fatty acids have been shown to inhibit mTORC1 activity, the direct effect of this compound on mTOR signaling has not been explicitly demonstrated.[9][10][11][12] Further research is required to elucidate any potential modulatory role.
Insulin Signaling
Metabolites of BCAA catabolism have been linked to insulin resistance. For instance, α-hydroxybutyrate has been identified as an early biomarker of insulin resistance.[13][14][15] While a direct link between this compound and insulin signaling is not yet established, the broader context of BCAA metabolism suggests a potential for indirect effects.
Quantitative Data
Quantitative data for this compound is sparse in the literature, with most studies reporting on the racemic mixture or the (S)-enantiomer.
| Parameter | Value | Biological Context | Reference |
| Concentration | |||
| Normal Urine | Detected, not quantified | Healthy Pediatric Population | [16] |
| Enzyme Kinetics | |||
| D-Amino Acid Oxidase | Substrate | General for D-amino acids and analogs | [1][3][4][5] |
Experimental Protocols
The accurate quantification of this compound requires stereospecific analytical methods. The following is a generalized protocol for the chiral separation and quantification of 2-hydroxy-3-methylbutanoic acid enantiomers in a biological matrix, such as plasma or urine, using LC-MS/MS. This protocol is a composite based on established methods for similar analytes and requires validation for specific applications.[2][17][18][19][20][21][22]
Sample Preparation
-
Internal Standard Spiking: To 100 µL of the biological sample (plasma or urine), add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
Chiral LC-MS/MS Analysis
-
Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak).
-
Mobile Phase: A suitable mobile phase for chiral separation, often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) for normal-phase chromatography, or an aqueous-organic mobile phase for reversed-phase chromatography on a suitable chiral column.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.
Conclusion and Future Directions
This compound is a metabolite of D-valine catabolism with established links to inborn errors of metabolism. While its direct biological functions and interactions with cellular signaling pathways remain to be fully elucidated, its potential as a biomarker is significant. Future research should focus on:
-
Quantitative Profiling: Establishing accurate concentration ranges of this compound in various healthy and diseased populations.
-
Enzymatic Studies: Characterizing the kinetics of enzymes involved in its metabolism, particularly human D-amino acid oxidase.
-
Signaling Studies: Investigating the direct effects, if any, of this compound on key signaling pathways such as mTOR and insulin signaling.
-
Functional Assays: Elucidating the physiological consequences of its accumulation in various cell types and tissues.
A deeper understanding of the biological role of this compound will be crucial for its validation as a clinical biomarker and for exploring its potential as a therapeutic target in metabolic diseases.
References
- 1. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. D-amino acid oxidase: physiological role and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. | Broad Institute [broadinstitute.org]
- 7. Physiological functions of D-amino acid oxidases: from yeast to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butanoic acid, 2-hydroxy-3-methyl- [webbook.nist.gov]
- 9. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]
- 22. benchchem.com [benchchem.com]
The Natural Occurrence of (S)-2-Hydroxy-3-methylbutanoic Acid: A Technical Guide for Researchers and Drug Development Professionals
(S)-2-Hydroxy-3-methylbutanoic acid , also known as L-α-hydroxyisovaleric acid, is a naturally occurring chiral carboxylic acid derived from the essential branched-chain amino acid (BCAA), L-valine.[1] As a metabolite found across diverse biological systems, from microorganisms to humans, this compound is of increasing interest in various scientific fields, including food science, clinical diagnostics, and pharmaceutical development, where it serves as a valuable chiral building block for peptide synthesis.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of (S)-2-Hydroxy-3-methylbutanoic acid, its biosynthetic pathways, quantitative data on its presence in various sources, and detailed experimental protocols for its analysis.
Natural Occurrence and Distribution
(S)-2-Hydroxy-3-methylbutanoic acid is found in a variety of natural matrices, including fermented foods and beverages, and as a metabolite in humans and other organisms. Its presence is intrinsically linked to the catabolism of L-valine.
In Microorganisms and Fermented Products
Various microorganisms, including the yeast Saccharomyces cerevisiae and bacteria of the genus Streptomyces, are known to produce 2-hydroxy-3-methylbutanoic acid.[1][3] Its formation is particularly noteworthy in fermented products, where it can contribute to the overall sensory profile. For instance, it is found in alcoholic beverages like wine and beer.[1]
As a Human Metabolite
In humans, (S)-2-Hydroxy-3-methylbutanoic acid is a normal, albeit typically low-level, metabolite.[4] It is an intermediate in the mitochondrial degradation pathway of valine.[4] Dysregulation of BCAA metabolism can lead to altered levels of this and other metabolites, making it a potential biomarker for certain metabolic disorders.[4] It has been identified in various human biofluids and tissues, including urine, blood, cerebrospinal fluid, saliva, and the placenta.
Quantitative Data on Natural Occurrence
The concentration of (S)-2-Hydroxy-3-methylbutanoic acid can vary significantly depending on the biological matrix. The following table summarizes available quantitative data from various sources.
| Sample Type | Compound | Concentration Range | Reference |
| Wine | 2-Hydroxy-3-methylbutanoic acid | Up to 519 µg/L | [1] |
| Beer | 2-Hydroxy-3-methylbutanoic acid | Present (quantification not specified) | [1] |
| Sherry Wines | 2-Hydroxy-3-methylbutanoic acid | Highest levels among wines | Gracia-Moreno et al. 2015 |
| Other Alcoholic Beverages | 2-Hydroxy-3-methylbutanoic acid | Present | Gracia-Moreno et al. 2015 |
Biosynthesis of (S)-2-Hydroxy-3-methylbutanoic Acid
The primary biosynthetic route to (S)-2-Hydroxy-3-methylbutanoic acid is through the catabolism of the branched-chain amino acid L-valine. This metabolic process involves a series of enzymatic reactions.
The initial step is the transamination of L-valine to α-ketoisovalerate, a reaction catalyzed by a branched-chain aminotransferase (BCAT).[1] Subsequently, α-ketoisovalerate is oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1] Through a series of further enzymatic conversions, an intermediate is formed which is then reduced in a stereospecific manner to yield the (S)-enantiomer of 2-hydroxy-3-methylbutanoic acid.[1]
Link to Broader Signaling Networks
While there is limited direct evidence for the involvement of (S)-2-Hydroxy-3-methylbutanoic acid in specific signaling pathways, its status as a product of BCAA metabolism intrinsically links it to the broader signaling networks that regulate BCAA catabolism.[1] These pathways, which include the mTOR (mammalian target of rapamycin) signaling pathway, are crucial for regulating cell growth, proliferation, and metabolism.[5][6] Alterations in BCAA metabolism have been associated with various physiological and pathological conditions, including insulin resistance and cancer.[1] Therefore, fluctuations in the concentration of (S)-2-hydroxy-3-methylbutanoic acid may serve as an indirect indicator of the activity of these larger metabolic and signaling networks.[1]
Amino acids, particularly leucine, play a significant role in activating mTORC1.[7] This regulation is independent of the TSC1/2 complex, a key negative regulator of mTORC1.[7] The Rag GTPases are essential for the amino acid-dependent activation of mTORC1.[7]
Experimental Protocols
The accurate quantification of (S)-2-Hydroxy-3-methylbutanoic acid in biological matrices typically requires chromatographic methods coupled with mass spectrometry, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).
Generalized Protocol for GC-MS Analysis of Organic Acids in Urine
This protocol provides a general framework for the analysis of organic acids, including (S)-2-Hydroxy-3-methylbutanoic acid, in urine samples.
1. Sample Preparation and Normalization:
-
A random urine sample is collected in a sterile, preservative-free container.
-
The urine creatinine concentration is determined to normalize the results. The volume of urine to be extracted is calculated to correspond to a specific amount of creatinine (e.g., 1 µmole).[8]
2. Internal Standard Addition and Extraction:
-
An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) is added to the urine sample.[8]
-
For ketoacids, a treatment with hydroxylamine is performed to form oxime derivatives.[8]
-
The sample is acidified, and the organic acids are extracted using a solvent such as ethyl acetate.[4][8]
-
The organic layer is separated, transferred to a new tube, and the solvent is evaporated under reduced pressure or a stream of nitrogen.[4][8]
3. Derivatization:
-
To increase volatility for GC analysis, the dried residue is derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% Trimethylchlorosilane (TMCS).[9] The reaction is typically carried out by heating at 60-70°C for a specified time (e.g., 15-60 minutes).[4][9]
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A chiral capillary column (e.g., cyclodextrin-based) is essential for separating the (S) and (R) enantiomers.[9]
-
Carrier Gas: Helium at a constant flow rate.[9]
-
Injector Temperature: Typically around 250°C.[4]
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation of the analytes. For example, starting at a lower temperature (e.g., 70-100°C) and ramping up to a higher temperature (e.g., 280°C).[4][10]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Scan Mode: Full scan mode (e.g., m/z 50-600) is used for the initial identification of compounds.[1] Selected Ion Monitoring (SIM) mode is used for targeted quantification to enhance sensitivity and selectivity.[1][2]
-
Ion Source Temperature: Typically around 200-270°C.[4]
-
5. Quantification:
-
A calibration curve is prepared using a pure standard of (S)-2-Hydroxy-3-methylbutanoic acid.
-
The concentration of the analyte in the sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.[1]
Conclusion
(S)-2-Hydroxy-3-methylbutanoic acid is a naturally occurring metabolite with a widespread presence in biological systems. Its biosynthesis is directly linked to the catabolism of L-valine, a fundamental metabolic pathway. The ability to accurately quantify this chiral molecule in various matrices is crucial for understanding its role in metabolic regulation, its contribution to the sensory properties of fermented products, and its potential as a biomarker for metabolic diseases. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate the significance of this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. metbio.net [metbio.net]
- 3. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Metabolic Pathway of (R)-2-hydroxy-3-methylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-hydroxy-3-methylbutanoic acid, also known as (R)-α-hydroxyisovaleric acid, is a chiral organic acid. While its enantiomer, (S)-2-hydroxy-3-methylbutanoic acid, is a known intermediate in the catabolism of the essential branched-chain amino acid (BCAA) L-valine, the metabolic pathway of the (R)-enantiomer is less clearly defined.[1][2] This technical guide provides a comprehensive overview of the known metabolic pathways related to 2-hydroxy-3-methylbutanoic acid, with a focus on distinguishing between the (S) and (R) enantiomers where information is available. It includes quantitative data, detailed experimental protocols, and visualizations to aid researchers in the fields of metabolomics, drug development, and the study of inborn errors of metabolism.
Elevated levels of 2-hydroxyisovaleric acid (stereochemistry often unspecified) have been noted in the urine of individuals with several metabolic disorders, including maple syrup urine disease (MSUD), phenylketonuria, methylmalonic acidemia, and propionic acidemia, making it a relevant biomarker for these conditions.[3][4][5]
Metabolic Pathway
The primary known metabolic pathway involving 2-hydroxy-3-methylbutanoic acid is the catabolism of L-valine, which stereospecifically produces the (S)-enantiomer.[6]
The catabolism of L-valine begins with its transamination to α-ketoisovalerate, catalyzed by branched-chain aminotransferase (BCAT).[6] Subsequently, the branched-chain α-ketoacid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA.[6] In certain metabolic states or in the presence of enzymatic defects (such as in MSUD where BCKDH is deficient), α-ketoisovalerate can be alternatively reduced to (S)-2-hydroxy-3-methylbutanoic acid.[7]
The endogenous metabolic pathway for the formation and degradation of this compound is not well-established in the scientific literature. It is possible that it is formed through a minor, alternative pathway from a different precursor or that it is of xenobiotic origin. Further research is needed to elucidate the specific metabolic fate of the (R)-enantiomer in biological systems.
Metabolic pathway of L-valine and formation of (S)-2-hydroxy-3-methylbutanoic acid.
Quantitative Data
Quantitative data for 2-hydroxy-3-methylbutanoic acid is often reported without distinguishing between the (R) and (S) enantiomers. The following tables summarize the available data.
Table 1: Concentration of 2-hydroxy-3-methylbutanoic acid in Biological Samples
| Sample Type | Condition | Concentration Range | Reference |
| Wine | Normal | Up to 519 µg/L | [6] |
| Human Urine | Healthy | 0 - 0.4 mmol/mol creatinine | [4] |
| Human Urine | Maple Syrup Urine Disease | Significantly elevated | [4] |
| Human Urine | Pyruvate Dehydrogenase Deficiency | Significantly elevated | [4] |
| Human Urine | Lactic Acidosis / Ketosis | Moderately elevated | [4] |
Note: The data presented are for 2-hydroxyisovaleric acid without stereospecificity unless otherwise stated.
Experimental Protocols
Accurate quantification and metabolic studies of this compound require robust analytical methods capable of chiral separation.
Protocol 1: Chiral Separation and Quantification by HPLC
This protocol outlines a general method for the separation of (R) and (S)-2-hydroxy-3-methylbutanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
1. Sample Preparation (Human Plasma) a. To 100 µL of plasma, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., isotopically labeled 2-hydroxy-3-methylbutanoic acid). b. Vortex for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the HPLC mobile phase.
2. HPLC Conditions
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis a. The (R) and (S) enantiomers will have distinct retention times. b. Construct a calibration curve using standards of known concentrations. c. Quantify the amount of each enantiomer in the sample by comparing peak areas to the calibration curve.
General workflow for the chiral analysis of 2-hydroxy-3-methylbutanoic acid by HPLC.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of organic acids, but it requires derivatization to make the analytes volatile.
1. Sample Preparation and Derivatization (Human Urine) a. To 1 mL of urine, add an internal standard. b. Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). c. Evaporate the organic solvent to dryness under nitrogen. d. To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. e. Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
2. GC-MS Conditions
-
Column: A non-polar capillary column (e.g., DB-5).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode.
3. Data Analysis a. Identify the TMS derivative of 2-hydroxy-3-methylbutanoic acid by its retention time and mass spectrum. b. For chiral analysis, a chiral GC column or derivatization with a chiral reagent would be necessary. c. Quantify using the peak area ratio to the internal standard.
Workflow for the analysis of 2-hydroxy-3-methylbutanoic acid by GC-MS.
Conclusion
The metabolic pathway of (S)-2-hydroxy-3-methylbutanoic acid is well-understood as an intermediate in the catabolism of L-valine. In contrast, the metabolic fate of this compound remains largely uncharacterized. The analytical methods for the chiral separation and quantification of both enantiomers are available and crucial for future research to determine the origin, metabolic significance, and clinical relevance of the (R)-enantiomer. Further studies are warranted to elucidate the complete metabolic pathway of this compound and to gather quantitative data on its presence in healthy and diseased states. This will provide a more complete understanding of branched-chain amino acid metabolism and its role in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma amino acid analyses in two cases of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Hydroxyisovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Maple syrup urine disease: interrelations between branched-chain amino-, oxo- and hydroxyacids; implications for treatment; associations with CNS dysmyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-2-Hydroxy-3-Methylbutanoic Acid and Valine Metabolism: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-hydroxy-3-methylbutanoic acid, a chiral organic acid, is a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine. While historically viewed as a simple metabolic byproduct, emerging research has illuminated its potential significance as a biomarker and a modulator in various physiological and pathological states. Dysregulation of valine metabolism, and consequently the levels of this compound, is implicated in a spectrum of metabolic disorders, including organic acidurias such as Maple Syrup Urine Disease (MSUD), and is increasingly associated with insulin resistance and type 2 diabetes. This technical guide provides a comprehensive overview of the intricate relationship between this compound and valine metabolism. It details the biochemical pathways, summarizes key quantitative data, presents detailed experimental protocols for its analysis, and explores its connection to critical cellular signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the role of this metabolite in health and disease.
Introduction
This compound is a naturally occurring alpha-hydroxy acid derived from the essential amino acid valine.[1] Its metabolism is intrinsically linked to the broader catabolism of BCAAs, which also includes leucine and isoleucine. These amino acids are not only fundamental building blocks for protein synthesis but also serve as crucial signaling molecules and energy substrates, particularly in skeletal muscle.[2] The catabolic pathway of valine is a multi-step enzymatic process primarily occurring within the mitochondria.[3] Disruptions in this pathway, often due to genetic defects in the involved enzymes, can lead to the accumulation of upstream metabolites, including this compound, in biological fluids such as urine and plasma.[4][5]
The clinical relevance of this compound has been most prominently recognized in the context of inborn errors of metabolism. For instance, in Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex leads to the accumulation of BCAAs and their corresponding α-keto and α-hydroxy acids, including 2-hydroxy-3-methylbutanoic acid.[6][7][8] More recently, subtler alterations in BCAA metabolism have been linked to prevalent metabolic conditions like insulin resistance and type 2 diabetes.[9] While much of the focus has been on leucine's role in activating the mTORC1 signaling pathway and the role of 3-hydroxyisobutyrate (a related valine metabolite) in promoting lipid uptake and insulin resistance, the specific contribution of this compound is an active area of investigation.[10][11][12]
This guide aims to consolidate the current understanding of this compound's role in valine metabolism, providing researchers with the necessary background, data, and methodologies to further explore its biological functions and therapeutic potential.
Biochemical Pathway of Valine Catabolism and the Formation of this compound
The catabolism of L-valine is a mitochondrial process that ultimately yields propionyl-CoA, which can then enter the citric acid cycle for energy production or be used for gluconeogenesis.[13] The initial steps are shared with the other BCAAs and involve transamination followed by oxidative decarboxylation.
Step 1: Transamination L-Valine is first converted to its corresponding α-keto acid, α-ketoisovalerate, by the action of a branched-chain aminotransferase (BCAT). This reversible reaction transfers the amino group from valine to α-ketoglutarate, forming glutamate.[13]
Step 2: Oxidative Decarboxylation α-Ketoisovalerate is then irreversibly decarboxylated to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6] This is a critical regulatory step in BCAA catabolism, and its deficiency is the underlying cause of MSUD.
Formation of this compound Under conditions of impaired BCKDH activity or other metabolic disturbances, α-ketoisovalerate can be alternatively reduced to this compound by a dehydrogenase. This reaction serves as a "spillover" pathway, and the accumulation of this hydroxy acid is therefore an indicator of a block in the main catabolic route.
Quantitative Data
The concentration of this compound in biological fluids is generally low in healthy individuals but can be significantly elevated in certain metabolic disorders. The following tables summarize available quantitative data.
| Biological Matrix | Condition | Analyte | Concentration Range | Reference(s) |
| Urine | Healthy | 2-Hydroxyisovaleric acid | 0 - 0.4 mmol/mol creatinine | [1] |
| Urine | Maple Syrup Urine Disease (MSUD) | 2-Hydroxyisovaleric acid | Significantly elevated | [7] |
| Urine | Various Organic Acidurias | 2-Hydroxy-3-methylbutanoic acid | Elevated | [4] |
Table 1: Urinary Concentrations of 2-Hydroxy-3-methylbutanoic acid
| Analyte | Condition | Concentration Range | Reference(s) |
| Valine | Healthy | 132 - 313 µmol/L | [2] |
| 3-Hydroxyisobutyrate (3-HIB) | Type 1 Diabetes (fasting) | 20 - 100 µmol/L | [9] |
Table 2: Plasma Concentrations of Valine and a Related Metabolite
Experimental Protocols
Accurate quantification of this compound and related metabolites is crucial for research and clinical diagnostics. The most common analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
GC-MS Analysis of Urinary Organic Acids
This protocol describes a typical procedure for the analysis of organic acids, including 2-hydroxy-3-methylbutanoic acid, in urine.
4.1.1. Sample Preparation and Extraction
-
Sample Collection and Storage: Collect a random urine sample in a sterile, preservative-free container. Store the sample frozen at -20°C or below until analysis.
-
Normalization: Thaw the urine sample and determine the creatinine concentration to normalize the volume of urine to be extracted (e.g., a volume containing 1 µmol of creatinine).
-
Internal Standard Addition: Add an appropriate internal standard (e.g., 3-phenylbutyric acid) to the normalized urine sample.
-
Acidification and Extraction: Acidify the sample with hydrochloric acid (HCl) to a pH below 2. Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the phases.[14]
-
Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[14]
4.1.2. Derivatization To increase volatility for GC analysis, the dried organic acids must be derivatized.
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract to protect keto groups. Incubate at an elevated temperature (e.g., 60°C for 30 minutes).[14]
-
Silylation: Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at an elevated temperature (e.g., 70-90°C for 15 minutes) to form trimethylsilyl (TMS) derivatives.[3][14]
4.1.3. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) with a temperature gradient program to separate the derivatized organic acids.
-
Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) ionization mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.
LC-MS/MS Analysis of Plasma Amino Acids and Derivatives
This protocol outlines a method for the analysis of amino acids and their derivatives in plasma, which can be adapted for this compound.
4.2.1. Sample Preparation
-
Sample Collection: Collect whole blood in an appropriate anticoagulant tube (e.g., EDTA or heparin) and centrifuge to obtain plasma. Store plasma at -80°C.
-
Protein Precipitation: Thaw plasma samples on ice. Precipitate proteins by adding a cold organic solvent such as methanol or a solution containing sulfosalicylic acid.[15][16]
-
Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
4.2.2. LC-MS/MS Analysis (Direct Injection) For polar analytes like amino acids and their derivatives, derivatization may not be necessary with modern LC columns.
-
Dilution: Dilute the supernatant with an appropriate mobile phase containing internal standards.[15]
-
Injection: Inject the diluted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column. Employ a gradient elution with a mobile phase system, for example, consisting of ammonium formate in water and acetonitrile.[16]
-
Mass Spectrometry: Operate the tandem mass spectrometer in electrospray ionization (ESI) positive or negative mode. Use Selected Reaction Monitoring (SRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Stable Isotope Tracing of Valine Metabolism
Stable isotope tracing is a powerful technique to study metabolic fluxes. Here is a general protocol for an in vitro experiment using cultured hepatocytes.
4.3.1. Cell Culture and Labeling
-
Cell Seeding: Plate hepatocytes (e.g., HepG2) in culture plates and grow to a desired confluency.
-
Labeling Medium: Prepare a culture medium containing a stable isotope-labeled valine (e.g., [U-¹³C₅]-L-valine) in place of unlabeled valine.
-
Labeling: Remove the standard culture medium, wash the cells, and add the labeling medium. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled valine into downstream metabolites.
4.3.2. Metabolite Extraction
-
Quenching and Extraction: At each time point, rapidly aspirate the labeling medium and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
4.3.3. Analysis
-
Sample Preparation: Dry the metabolite extract and derivatize if necessary for GC-MS analysis, or reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Mass Spectrometry: Analyze the samples by GC-MS or LC-MS/MS, monitoring for the mass isotopologues of this compound and other valine catabolites. The shift in mass due to the incorporation of ¹³C atoms allows for the tracing of the metabolic pathway and the calculation of metabolic fluxes.[17]
Connection to Cellular Signaling Pathways
The metabolism of BCAAs, including valine, is intricately linked to key cellular signaling pathways that regulate cell growth, proliferation, and metabolism, most notably the mTOR (mechanistic Target of Rapamycin) and insulin signaling pathways.
mTOR Signaling
The mTORC1 complex is a central regulator of cell growth and is activated by nutrients, including amino acids. Leucine is a potent activator of mTORC1.[12] In conditions where BCAA catabolism is suppressed, as seen in some cancers, the resulting accumulation of BCAAs, including leucine, can lead to chronic activation of mTORC1, promoting tumor growth.[11] While leucine has a direct role, the accumulation of other BCAA-derived metabolites, in the context of overall metabolic dysregulation, likely contributes to the altered signaling landscape.
Insulin Signaling and Insulin Resistance
Elevated levels of BCAAs and their catabolites are strongly correlated with insulin resistance.[9] A key mechanism involves the valine metabolite 3-hydroxyisobutyrate (3-HIB). In skeletal muscle, increased valine catabolism can lead to the production and secretion of 3-HIB. 3-HIB then acts on endothelial cells to increase the transport of fatty acids into the muscle.[10] This increased lipid accumulation in muscle cells is a major contributor to the development of insulin resistance, as it impairs the insulin signaling cascade, including the phosphorylation of Akt.[18] Although this compound is structurally similar to 3-HIB, its direct role in this process is yet to be fully elucidated. It is plausible that its accumulation reflects a broader dysregulation of valine metabolism that also leads to increased 3-HIB production.
Conclusion and Future Directions
This compound is emerging as a metabolite of significant interest, moving beyond its role as a simple indicator of rare inborn errors of metabolism. Its position as an intermediate in valine catabolism places it at a crossroads of major metabolic and signaling pathways implicated in prevalent diseases such as type 2 diabetes and cancer. The methodologies for its detection and quantification are well-established, providing a solid foundation for further research.
Future investigations should focus on several key areas:
-
Quantitative Studies: There is a need for more comprehensive quantitative data on the levels of this compound in various physiological and pathological states, particularly in large human cohorts.
-
Direct Signaling Roles: Elucidating whether this compound has direct signaling functions, similar to 3-hydroxyisobutyrate, is a critical next step.
-
Therapeutic Targeting: Understanding the regulation of the enzymes involved in its production and degradation may reveal novel therapeutic targets for managing metabolic diseases.
The continued exploration of the role of this compound in the context of valine metabolism holds considerable promise for advancing our understanding of metabolic health and disease, and for the development of new diagnostic and therapeutic strategies.
References
- 1. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of loading doses of L-valine on relative contributions of valine derived from protein degradation and plasma to the precursor pool for protein synthesis in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 9. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Malignant manipulaTORs of metabolism: suppressing BCAA catabolism to enhance mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ryanmitchelbrown.substack.com [ryanmitchelbrown.substack.com]
- 13. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. aurametrix.weebly.com [aurametrix.weebly.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Actions of chronic physiological 3-hydroxyisobuterate treatment on mitochondrial metabolism and insulin signaling in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of (S)-2-hydroxy-3-methylbutanoic Acid in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-hydroxy-3-methylbutanoic acid, also known as L-alpha-hydroxyisovaleric acid, is a chiral carboxylic acid and a key metabolic intermediate in the catabolism of the branched-chain amino acid (BCAA) L-valine.[1][2] While traditionally viewed as a simple byproduct of amino acid breakdown, emerging research has highlighted its significance as a potential biomarker and modulator in various physiological and pathological conditions, including metabolic disorders and cancer.[1] This technical guide provides a comprehensive overview of the biological role of (S)-2-hydroxy-3-methylbutanoic acid, detailing its metabolic context, known quantitative data, and its putative role in cellular signaling. This document also includes detailed experimental protocols for its analysis and for investigating its effects on relevant signaling pathways.
Metabolic Pathway of (S)-2-hydroxy-3-methylbutanoic Acid
(S)-2-hydroxy-3-methylbutanoic acid is primarily formed within the mitochondria as part of the L-valine degradation pathway.[1] This metabolic process is crucial for energy production and providing precursors for the synthesis of other biomolecules.[1]
The key enzymatic steps leading to the formation and further metabolism of (S)-2-hydroxy-3-methylbutanoic acid are:
-
Transamination of L-Valine: The catabolism begins with the reversible transamination of L-valine to α-ketoisovalerate, a reaction catalyzed by the branched-chain amino acid aminotransferase (BCAT).[1][3]
-
Oxidative Decarboxylation: α-ketoisovalerate is then irreversibly converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. Deficiencies in this complex lead to Maple Syrup Urine Disease (MSUD), characterized by the accumulation of BCAAs and their corresponding α-keto and α-hydroxy acids.[1][4]
-
Reduction to (S)-2-hydroxy-3-methylbutanoic acid: Under certain metabolic conditions, α-ketoisovalerate can be alternatively reduced to form (S)-2-hydroxy-3-methylbutanoic acid. This reaction is thought to be catalyzed by a dehydrogenase, potentially a lactate dehydrogenase-like enzyme, although the specific human enzyme has not been fully characterized.[4]
The metabolic fate of (S)-2-hydroxy-3-methylbutanoic acid involves its re-oxidation back to α-ketoisovalerate, allowing it to re-enter the main valine catabolic pathway.
Metabolic Pathway Diagram
Quantitative Data
Quantitative analysis of (S)-2-hydroxy-3-methylbutanoic acid is essential for understanding its physiological and pathological roles. Its concentration is generally low in healthy individuals but can be significantly elevated in certain metabolic disorders.[1] It's important to note that much of the available data refers to "2-hydroxyisovaleric acid" without specifying the enantiomer.[1]
| Sample Type | Compound | Concentration Range | Context | Reference |
| Wine | 2-Hydroxy-3-methylbutanoic acid | Up to 519 µg/L | Fermentation product | |
| Human Urine | 2-Hydroxy-3-methylbutanoic acid | Elevated levels | Associated with metabolic disorders such as phenylketonuria, methylmalonic acidemia, and maple syrup urine disease. | |
| Human Plasma | 2-Hydroxy-2-methylbutanoic acid (related compound) | 10 to 5000 ng/mL (typical endogenous range) | Bioanalytical method validation | [5] |
| Rat Kidney Mitochondria | α-ketoisovalerate (precursor) | - | Study of valine metabolism regulation | [6] |
Table 1: Reported concentrations of 2-hydroxy-3-methylbutanoic acid and related compounds.
| Enzyme | Substrate | Km | Optimal pH | Optimal Temperature | Source Organism | Reference |
| D-hydroxyisovalerate dehydrogenase | 2-Ketoisovalerate | 200 µM | 7.0 (reduction) | 35°C (reduction) | Fusarium sambucinum | [7] |
| D-hydroxyisovalerate dehydrogenase | NADPH | 333 µM | 8.0-9.0 (oxidation) | 45°C (oxidation) | Fusarium sambucinum | [7] |
Role in Cellular Signaling
Direct evidence for the involvement of (S)-2-hydroxy-3-methylbutanoic acid in specific signaling pathways is currently limited. However, as a product of BCAA metabolism, its cellular concentration is intrinsically linked to signaling networks that are sensitive to nutrient availability, particularly the mTOR and insulin signaling pathways.
mTOR Signaling
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, responding to cues such as growth factors and amino acids.[8] Leucine, another BCAA, is a well-known activator of mTORC1.[8] While the direct effect of (S)-2-hydroxy-3-methylbutanoic acid on mTOR signaling has not been established, dysregulation of BCAA metabolism, which would alter its levels, is associated with changes in mTOR activity.[1]
Insulin Signaling
Elevated levels of BCAAs and their catabolites have been strongly correlated with insulin resistance.[1] A structurally related metabolite from valine catabolism, 3-hydroxyisobutyrate (3-HIB), has been shown to promote insulin resistance in skeletal muscle.[1] It is plausible that an accumulation of other valine-derived metabolites, including (S)-2-hydroxy-3-methylbutanoic acid, could contribute to the development of insulin resistance.
Putative Signaling Interactions Diagram
Experimental Protocols
Quantification of (S)-2-hydroxy-3-methylbutanoic Acid by LC-MS/MS
This protocol provides a general workflow for the analysis of (S)-2-hydroxy-3-methylbutanoic acid in a biological matrix like plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[5]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A chiral stationary phase column is required for enantiomeric separation (e.g., a polysaccharide-based chiral column).[9]
-
Mobile Phase: A typical mobile phase for normal-phase chiral separation would be a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA).[9]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor a specific precursor-to-product ion transition for the analyte and the internal standard.
-
3. Data Analysis
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of (S)-2-hydroxy-3-methylbutanoic acid in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Workflow Diagram for LC-MS/MS Analysis
Cell-Based Assay for mTORC1 Signaling
This protocol describes a method to assess the effect of (S)-2-hydroxy-3-methylbutanoic acid on mTORC1 activity by measuring the phosphorylation of its downstream target, S6 kinase (S6K1).
1. Cell Culture and Treatment
-
Culture a suitable cell line (e.g., HEK293T, MCF7) in appropriate growth medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells of serum for 4-6 hours to reduce basal mTORC1 activity.
-
Treat the cells with varying concentrations of (S)-2-hydroxy-3-methylbutanoic acid for a specified time (e.g., 1-4 hours). Include a positive control (e.g., leucine) and a negative control (vehicle).
2. Protein Extraction
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
3. Western Blotting
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated S6K1 (p-S6K1, Thr389) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Strip the membrane and re-probe with an antibody against total S6K1 as a loading control.
4. Analysis
-
Quantify the band intensities for p-S6K1 and total S6K1.
-
Calculate the ratio of p-S6K1 to total S6K1 to determine the relative mTORC1 activity in response to treatment with (S)-2-hydroxy-3-methylbutanoic acid.
Workflow Diagram for mTORC1 Activity Assay
Conclusion
(S)-2-hydroxy-3-methylbutanoic acid is an important metabolite in the valine catabolic pathway with emerging significance beyond its role as a simple intermediate. Its accumulation is linked to several metabolic disorders, making it a valuable biomarker. While its direct role in cellular signaling is still under investigation, its connection to BCAA metabolism suggests a potential influence on key pathways like mTOR and insulin signaling. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted biological functions of this intriguing molecule. Future research focusing on the specific enzymes regulating its synthesis and its direct interactions with signaling components will be crucial for a complete understanding of its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of valine and alpha-ketoisocaproate metabolism in rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly specific D-hydroxyisovalerate dehydrogenase from the enniatin producer Fusarium sambucinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Key Metabolite: A Technical Guide to 2-Hydroxy-3-Methylbutanoic Acid in Human Urine
For Immediate Release
[City, State] – [Date] – The discovery and ongoing research into 2-hydroxy-3-methylbutanoic acid, a metabolite of the branched-chain amino acid (BCAA) L-valine, are providing new insights into human metabolism and disease. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's significance, its analytical determination in human urine, and its role in key cellular signaling pathways.
2-Hydroxy-3-methylbutanoic acid is a normal constituent of human urine, but its concentration can be significantly altered in certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD) and other organic acidurias.[1] Emerging evidence also points to its potential as a biomarker in metabolic conditions such as insulin resistance and certain cancers. An understanding of its metabolic origins and physiological effects is therefore of growing importance in clinical and research settings.
This guide provides detailed experimental protocols for the quantification of 2-hydroxy-3-methylbutanoic acid in urine, summarizes available quantitative data, and presents visual representations of the key signaling pathways in which this metabolite is involved.
Quantitative Analysis of Urinary 2-Hydroxy-3-Methylbutanoic Acid
The concentration of 2-hydroxy-3-methylbutanoic acid in urine is a critical indicator of metabolic status. Below is a summary of reported concentrations in healthy individuals and those with specific metabolic disorders. It is important to note that "2-hydroxyisovaleric acid" is often used in literature to refer to 2-hydroxy-3-methylbutanoic acid.
| Population Group | Analyte | Concentration Range (mmol/mol creatinine) | Reference |
| Healthy Pediatric (2 days - 1 year) | 2-Methyl-3-Hydroxy Butyric Acid | < 7 - > 20 | [2] |
| Healthy Pediatric (> 1 year) | 2-Methyl-3-Hydroxy Butyric Acid | < 5 | [2] |
| Healthy Adults | 2-Methyl-3-Hydroxybutyric acid | 0 - 4 | [3] |
| Maple Syrup Urine Disease (MSUD) | 2-hydroxyisovaleric acid | Markedly Elevated (specific quantitative range not consistently reported) | [4][5][6] |
| Organic Acidurias | 2-Hydroxyisovaleric acid | Elevated (specific quantitative range varies with the specific disorder) | [7][8] |
Experimental Protocols for Quantification
Accurate and reliable quantification of 2-hydroxy-3-methylbutanoic acid in urine is essential for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of urinary organic acids, including 2-hydroxy-3-methylbutanoic acid, typically requires a derivatization step to increase the volatility of the analyte.
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog).
-
Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer and repeat the extraction.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.
-
Heat the mixture to facilitate the formation of trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is typically used.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60-80°C, held for a few minutes, followed by a ramp up to a final temperature of around 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent, operated in electron ionization (EI) mode at 70 eV.
-
Acquisition Mode: Full scan mode for qualitative analysis or selected ion monitoring (SIM) for targeted quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and often requires less extensive sample preparation than GC-MS.
1. Sample Preparation:
-
For a simple and rapid cleanup, a protein precipitation step can be performed. Add a cold organic solvent like acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample) to the urine sample.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
For a more thorough cleanup and analyte concentration, solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge can be employed.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: An HPLC or UHPLC system.
-
Column: A reversed-phase C18 column or a column designed for the retention of polar compounds.
-
Mobile Phase: A gradient elution using water and acetonitrile or methanol, often with an additive like 0.1% formic acid to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
Signaling Pathways and Metabolic Context
2-Hydroxy-3-methylbutanoic acid is an intermediate in the catabolism of the branched-chain amino acid L-valine. Dysregulation of BCAA metabolism has been implicated in several pathological states, including insulin resistance and the modulation of the mTOR signaling pathway.
Valine Catabolism Pathway
The breakdown of L-valine occurs through a series of enzymatic reactions, primarily within the mitochondria. 2-Hydroxy-3-methylbutanoic acid is formed from its corresponding α-keto acid.
BCAA Catabolism and Insulin Resistance
Elevated levels of BCAAs and their catabolites have been linked to the development of insulin resistance. An accumulation of these metabolites can impair insulin signaling, for instance, by leading to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1), which in turn reduces the activation of Akt, a key protein in the insulin signaling cascade.
BCAA Catabolism and mTOR Signaling
BCAAs, particularly leucine, are potent activators of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The catabolism of BCAAs plays a role in modulating this pathway.
Conclusion
The study of 2-hydroxy-3-methylbutanoic acid in human urine provides a valuable window into the complex world of BCAA metabolism. Its quantification can aid in the diagnosis of inherited metabolic disorders, and its role in cellular signaling pathways highlights its potential as a biomarker and therapeutic target in more common metabolic diseases. The experimental protocols and pathway diagrams provided in this guide are intended to support further research into this significant metabolite.
References
- 1. BCAA Metabolism and Insulin Sensitivity - Dysregulated by Metabolic Status? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. The Emerging Role of Branched-Chain Amino Acids in Insulin Resistance and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Acidurias: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Changing plasma and urinary organic acid levels in a patient with isovaleric acidemia during an attack - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-2-hydroxy-3-methylbutanoic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
(R)-2-hydroxy-3-methylbutanoic acid , also known as D-α-hydroxyisovaleric acid, is a human metabolite intrinsically linked to the catabolism of the branched-chain amino acid (BCAA) valine.[1] While its (S)-enantiomer is a more commonly cited intermediate in L-valine breakdown, the presence and concentration of the (R)-form can provide critical insights into metabolic states, particularly in the context of BCAA dysregulation, which is implicated in various pathological conditions such as insulin resistance and certain cancers.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its metabolic origins, analytical methodologies for its quantification, and its potential role in cellular signaling pathways.
Metabolic Context and Biosynthesis
This compound is a derivative of the essential amino acid valine.[1] Its formation is closely tied to the metabolic pathways of BCAAs. The primary route for the synthesis of its enantiomer, (S)-2-hydroxy-3-methylbutanoic acid, involves the transamination of L-valine to α-ketoisovalerate, followed by reduction.[2] While the specific enzymatic pathways leading to the (R)-enantiomer in humans are less well-defined in the available literature, it is understood to be a product of valine metabolism.[4] The accumulation of 2-hydroxy-3-methylbutanoic acid (both enantiomers) has been observed in the urine of patients with several metabolic disorders, including phenylketonuria, methylmalonic acidemia, and maple syrup urine disease, highlighting its clinical relevance as a potential biomarker.[5]
The biosynthesis of (S)-2-hydroxy-3-methylbutanoic acid from L-valine is a multi-step enzymatic process. It begins with the transamination of L-valine to α-ketoisovalerate, a reaction catalyzed by branched-chain aminotransferase (BCAT). Subsequently, α-ketoisovalerate can be reduced to form (S)-2-hydroxy-3-methylbutanoic acid. The stereospecificity of this reduction step is crucial in determining the enantiomeric form of the resulting α-hydroxy acid.[2]
Quantitative Data
Specific quantitative data for this compound in human biological fluids and tissues is sparse in publicly available literature. Often, studies report on "2-hydroxyisovaleric acid" without distinguishing between the enantiomers. However, the presence of 2-hydroxy-3-methylbutyric acid has been confirmed in human blood, cerebrospinal fluid, saliva, urine, and feces.[4] One study identified 2-hydroxy-3-methylbutyric acid as a candidate biomarker for habitual alcohol intake, noting a dose-response association.[6] The lack of enantiomer-specific quantitative data underscores the need for further research employing chiral separation techniques to elucidate the distinct physiological and pathological roles of the (R)- and (S)-forms.
| Biological Matrix | Analyte | Concentration Range | Pathological/Physiological Condition | Reference |
| Human Urine | 2-Hydroxy-3-methylbutanoic acid | Elevated levels detected | Phenylketonuria, methylmalonic acidemia, propionic acidemia, etc. | [5] |
| Human Plasma / Serum | 2-Hydroxy-3-methylbutyric acid | Not specified | Healthy individuals and those with metabolic disorders | [4] |
| Human Urine | 2-Hydroxy-3-methylbutyric acid | Correlated with alcohol intake | Habitual alcohol consumption | [6] |
Note: The table summarizes available data, which predominantly does not differentiate between the (R) and (S) enantiomers. Further research is required to establish specific concentration ranges for this compound.
Association with Signaling Pathways
As a metabolite of BCAA metabolism, this compound is putatively linked to key cellular signaling networks that regulate cell growth, energy homeostasis, and nutrient sensing, such as the mTOR and insulin signaling pathways.[2]
mTOR Signaling
The mechanistic target of rapamycin (mTOR) is a central regulator of cell metabolism and growth.[7] BCAA metabolism is intricately connected to mTOR signaling. While direct evidence for the specific effect of this compound on the mTOR pathway is currently limited, fluctuations in BCAA catabolites are known to influence mTOR activity.[2] Further investigation is needed to determine if this specific metabolite acts as a direct modulator of the mTOR complex.
Insulin Signaling
Elevated levels of BCAAs and their catabolites have been strongly correlated with insulin resistance.[8] The accumulation of certain valine metabolites has been shown to contribute to this pathological state.[3] While the direct impact of this compound on the insulin signaling cascade has not been fully elucidated, its presence as a valine catabolite suggests a potential role. Further research is warranted to understand if and how this specific enantiomer contributes to the development of insulin resistance.
Experimental Protocols
Accurate quantification and analysis of this compound require stereospecific analytical methods. Chiral chromatography is essential to separate the (R)- and (S)-enantiomers.
Chiral Separation of (R)- and (S)-2-hydroxy-3-methylbutanoic acid by HPLC
This protocol outlines a general method for the separation of the enantiomers of 2-hydroxy-3-methylbutanoic acid using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
1. Materials and Reagents:
-
This compound and (S)-2-hydroxy-3-methylbutanoic acid standards
-
Racemic 2-hydroxy-3-methylbutanoic acid
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., polysaccharide-based CSP)
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions:
-
Mobile Phase: n-hexane:isopropanol with 0.1% TFA (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the racemic standard in the mobile phase.
-
Prepare individual stock solutions of the (R)- and (S)-enantiomers to determine their elution order.
-
For biological samples, a suitable extraction method such as protein precipitation followed by solvent evaporation and reconstitution in the mobile phase is required.
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards and the sample solutions.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of the individual standards.
-
Quantify the peaks using a calibration curve prepared from the respective enantiomeric standards.
Conclusion and Future Directions
This compound is an endogenous human metabolite with the potential to serve as a valuable biomarker for altered BCAA metabolism and associated pathologies. While its presence is established, a significant knowledge gap exists regarding its specific quantitative levels in different human populations and its precise molecular roles in cellular signaling. Future research should focus on the development and application of robust, enantiomer-specific analytical methods to accurately quantify this compound in large-scale clinical studies. Elucidating its direct interactions with components of the mTOR and insulin signaling pathways will be crucial in understanding its contribution to metabolic diseases and exploring its potential as a therapeutic target.
References
- 1. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cas 600-37-3,DL -ALPHA-HYDROXYISOVALERIC ACID | lookchem [lookchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel Biomarkers of Habitual Alcohol Intake and Associations With Risk of Pancreatic and Liver Cancers and Liver Disease Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activating mTOR mutations are detrimental in nutrient-poor conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Lipids classification of (R)-2-hydroxy-3-methylbutanoic acid
An In-Depth Technical Guide to the Lipid Classification and Analysis of (R)-2-hydroxy-3-methylbutanoic acid
Abstract
This compound, also known as D-alpha-hydroxyisovaleric acid, is a short-chain hydroxy fatty acid of significant interest in metabolic research and drug development. As a naturally occurring human metabolite, its primary role is an intermediate in the mitochondrial catabolism of the essential branched-chain amino acid (BCAA), valine[1]. Dysregulation of BCAA metabolism is increasingly implicated in a range of pathologies, including insulin resistance and certain organic acidurias, positioning metabolites like this compound as potential biomarkers. This technical guide provides a comprehensive overview of the formal lipid classification of this molecule, details its metabolic context within the valine degradation pathway, and presents validated, step-by-step analytical protocols for its accurate quantification in biological matrices. This document is intended as a foundational resource for researchers, scientists, and drug development professionals investigating BCAA metabolism and related metabolic disorders.
Part 1: Introduction to this compound
This compound is a chiral carboxylic acid with the molecular formula C₅H₁₀O₃[2][3]. It is the (R)-enantiomer of 2-hydroxy-3-methylbutanoic acid, a derivative of the amino acid valine where the amino group is substituted by a hydroxyl group[4][5][6]. While often studied in the context of its corresponding L-amino acid precursor, its classification within the lipidome provides a crucial framework for understanding its physicochemical properties and analytical behavior. As an endogenous metabolite, its presence and concentration can reflect the flux and efficiency of BCAA catabolic pathways, making it a molecule of interest for diagnosing and monitoring metabolic diseases[1][7]. Furthermore, its chiral nature makes it a useful building block in pharmaceutical synthesis[3][8].
Part 2: Formal Lipid Classification
The classification of this compound is based on its chemical structure, which features a five-carbon backbone, a terminal carboxyl group, and a hydroxyl group.
Hydroxy Fatty Acid
This compound belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids that contain one or more hydroxyl groups along their carbon chain[9][10].
Alpha-Hydroxy Acid (AHA)
Structurally, the hydroxyl group is located on the alpha-carbon (C2), the carbon atom immediately adjacent to the carboxyl group. This specific arrangement classifies it as an alpha-hydroxy acid (AHA)[10][11]. AHAs are a well-known class of compounds used in various fields, from cosmetics to chemical synthesis[11][12][13]. This positioning influences its chemical reactivity and acidity compared to non-hydroxylated or beta/gamma-hydroxylated counterparts[11].
Caption: Structure of this compound.
LIPID MAPS Classification System
The LIPID MAPS (Lipid Metabolites and Pathways Strategy) consortium provides a comprehensive classification system for lipids. Within this framework, this compound is categorized as follows:
| Category | Main Class | Sub Class | LIPID MAPS ID |
| Fatty Acyls [FA] | Fatty Acids and Conjugates [FA01] | Hydroxy fatty acids [FA0105] | LMFA01050390[3] |
| Fatty Acyls [FA] | Fatty Acids and Conjugates [FA01] | Branched fatty acids [FA0102] | LMFA01050390[14] |
| Table 1: LIPID MAPS Classification of 2-hydroxy-3-methylbutanoic acid. |
This classification firmly places it within the fatty acyls, one of the eight major lipid categories, highlighting its identity as a modified, short-chain branched fatty acid[14].
Part 3: Biochemical Significance and Metabolic Context
The primary and most well-understood biological role of 2-hydroxy-3-methylbutanoic acid is as an intermediate in the degradation of L-valine[1]. This catabolic pathway occurs predominantly within the mitochondria of various tissues, with skeletal muscle being a key site[1].
The pathway proceeds as follows:
-
Transamination: L-valine is converted to α-ketoisovalerate by a branched-chain aminotransferase (BCAT).
-
Oxidative Decarboxylation: α-ketoisovalerate is converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
-
Metabolism of Isobutyryl-CoA: Subsequent enzymatic steps metabolize isobutyryl-CoA. 2-hydroxy-3-methylbutanoic acid is formed during this process, representing an alternative metabolite in the pathway[1][2].
Dysregulation of this pathway, for instance, due to genetic defects in the BCKDH complex, leads to Maple Syrup Urine Disease (MSUD), characterized by the buildup of BCAAs and their corresponding α-keto acids. Fluctuations in downstream metabolites like 2-hydroxy-3-methylbutanoic acid may serve as indicators of metabolic flux and enzymatic efficiency within this critical pathway[2][10].
Caption: Simplified pathway of L-Valine catabolism.
Part 4: Analytical Methodologies for Quantification
The accurate quantification of this compound in biological matrices like urine or plasma is essential for clinical and research applications. Due to its polar nature and the complexity of these matrices, robust analytical techniques are required. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice, offering high sensitivity and selectivity[15].
Protocol: LC-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is often preferred for its simpler sample preparation and high throughput.
Rationale: This method directly analyzes the compound in a liquid phase, minimizing sample handling. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a unique precursor-to-product ion transition[15].
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma or urine, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis[15].
-
-
Chromatographic Separation:
-
Column: A column designed for polar analytes, such as a C18 with polar end-capping or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, is recommended to achieve retention and separation from the solvent front[16].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient from high aqueous to high organic mobile phase is typically used.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used to deprotonate the carboxylic acid.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Protocol: GC-Mass Spectrometry (GC-MS) Analysis
GC-MS provides excellent chromatographic resolution but requires the analyte to be volatile and thermally stable, necessitating a chemical derivatization step.
Rationale: Derivatization converts the polar carboxyl and hydroxyl groups into nonpolar, volatile esters (e.g., trimethylsilyl (TMS) esters), making the analyte suitable for GC analysis[17].
Step-by-Step Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Acidify 1 mL of sample (e.g., urine) to a pH < 2 with HCl[17].
-
Add 5 mL of an organic solvent like ethyl acetate and vortex for 5-10 minutes.
-
Centrifuge to separate the phases and transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen[17].
-
-
Derivatization (Silylation):
-
To the dried residue, add 50-100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[17].
-
Seal the vial and heat at 60-80°C for 30 minutes to ensure complete reaction[17].
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
GC-MS Analysis:
-
Column: A standard nonpolar column (e.g., DB-5ms).
-
Injection: 1-2 µL is injected in split or splitless mode.
-
Oven Program: A temperature gradient (e.g., starting at 60°C, ramping to 280°C) is used to separate the analytes.
-
Mass Spectrometry: Electron Ionization (EI) is used. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification by monitoring characteristic ions of the derivatized analyte[17].
-
Part 5: Applications and Future Directions
The precise measurement of this compound has direct applications in:
-
Clinical Diagnostics: As a potential biomarker for inborn errors of metabolism, such as MSUD, and for monitoring metabolic health in conditions like insulin resistance[1].
-
Drug Development: The compound serves as a valuable chiral precursor for the synthesis of complex pharmaceutical agents[8].
-
Nutritional Science: It is used in animal nutrition research as a precursor to valine, helping to maintain nitrogen balance and promote growth[7][18].
Future research will likely focus on elucidating its role in cellular signaling pathways and further validating its utility as a clinical biomarker for a broader range of metabolic diseases.
Part 6: Conclusion
This compound is formally classified as a short-chain, branched, alpha-hydroxy fatty acid according to the LIPID MAPS system. Its biochemical significance is intrinsically linked to the catabolism of L-valine, making it a key metabolite for studying BCAA pathways. The robust analytical workflows presented here, based on LC-MS/MS and GC-MS, provide the necessary tools for researchers and clinicians to accurately quantify this molecule, paving the way for new discoveries in metabolic science and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AMDB | Metabolites | 2-Hydroxy-3-methylbutyric acid [amdb.online]
- 5. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]
- 10. hmdb.ca [hmdb.ca]
- 11. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]
- 12. beautybybie.com [beautybybie.com]
- 13. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LIPID MAPS [lipidmaps.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Intersection of Fatty Acyls and (R)-2-hydroxy-3-methylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of fatty acyls and the branched-chain hydroxy fatty acid, (R)-2-hydroxy-3-methylbutanoic acid. It explores their individual roles, the metabolic pathways governing their synthesis, and critically, the intersection between these two classes of molecules. A key focus is the potential incorporation of this compound into the bioactive lipid family of Fatty Acyl Esters of Hydroxy Fatty Acids (FAHFAs). This guide details experimental protocols for the analysis and quantification of these compounds and presents available quantitative data. Furthermore, it visualizes the metabolic and signaling pathways that connect the metabolism of branched-chain amino acids with broader fatty acid signaling networks, offering insights for future research and drug development.
Introduction to Fatty Acyls and this compound
Fatty Acyls: Diverse Roles in Biology
Fatty acyls are a fundamental category of lipids characterized by a hydrocarbon chain terminating in a carboxyl group.[1] They are integral to cellular structure and function, serving as:
-
Building blocks of complex lipids: Fatty acyls are esterified to glycerol and other backbones to form phospholipids, sphingolipids, and triglycerides, which are essential components of cell membranes and energy storage molecules.[1]
-
Energy source: Through β-oxidation, fatty acyls are broken down to produce ATP, providing a major source of cellular energy.
-
Signaling molecules: Free fatty acids and their derivatives can act as signaling molecules, modulating the activity of proteins and participating in various signaling cascades.[1]
This compound: A Metabolite of Valine
This compound is a short-chain hydroxy fatty acid and a metabolite of the essential branched-chain amino acid (BCAA), valine.[2][3] Its synthesis is intricately linked to BCAA catabolism. While it is a normal human metabolite, its levels can be altered in various metabolic disorders.[1]
The Intersection: this compound as a Fatty Acyl
The direct link between fatty acyls and this compound lies in the latter's classification as a hydroxy fatty acid. This opens the possibility of its incorporation into more complex lipid structures, most notably Fatty Acyl Esters of Hydroxy Fatty Acids (FAHFAs).
Fatty Acyl Esters of Hydroxy Fatty Acids (FAHFAs)
FAHFAs are a class of bioactive lipids where a fatty acid is esterified to the hydroxyl group of a hydroxy fatty acid.[4][5][6][7] These molecules have been shown to possess anti-diabetic and anti-inflammatory properties.[4][5][6][7] The discovery of FAHFAs provides a compelling hypothesis for a direct functional interaction between this compound and the broader world of fatty acyls. This compound could potentially serve as the hydroxy fatty acid backbone for the formation of a novel class of short-chain FAHFAs.
One identified example of an esterified form is this compound 3-Methylbutanoyl, which is classified as a fatty acid ester.[8]
Quantitative Data
Quantitative data directly comparing the levels of this compound with other fatty acyls in biological tissues is currently limited. However, data on the concentrations of related short-chain fatty acids and hydroxy fatty acids in human plasma and serum provide a valuable reference.
Table 1: Concentration of Short-Chain Fatty Acids in Human Plasma/Serum
| Short-Chain Fatty Acid | Concentration Range (µg/mL) | Citation |
| Acetate | 0.3 - 0.6 (LOD) | [9][10] |
| Propionate | 0.03 - 0.12 (LOD) | [9][10] |
| Butyrate | 0.03 - 0.12 (LOD) | [9][10] |
Table 2: Concentration of 2-hydroxy-3-methylbutanoic acid in Wine
| Compound | Concentration Range | Citation |
| 2-hydroxy-3-methylbutanoic acid | Up to 519 µg/L | [8] |
Table 3: Concentration of FAHFAs in Human Plasma from Healthy Subjects
| FAHFA | Mean Concentration (nM) ± SD | Citation |
| 9-POHSA | 1184.4 ± 526.1 | [11] |
| 9-OAHSA | 374.0 ± 194.6 | [11] |
Experimental Protocols
Chiral Separation and Quantification of this compound by HPLC
This protocol is adapted from established methods for the chiral separation of 2-hydroxy-3-methylbutanoic acid enantiomers.[5]
-
Sample Preparation:
-
Accurately weigh the sample containing 2-hydroxy-3-methylbutanoic acid.
-
Dissolve the sample in a known volume of diluent (e.g., mobile phase) to achieve a concentration within the assay's linear range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes.
-
Inject a standard solution of racemic 2-hydroxy-3-methylbutanoic acid to confirm the separation of the (R) and (S) enantiomers.
-
Inject the prepared sample solutions.
-
Integrate the peak areas corresponding to the (R) and (S) enantiomers for quantification against a calibration curve.
-
Quantification of this compound by GC-MS with Derivatization
This protocol is based on general methods for the GC-MS analysis of hydroxy acids.[12]
-
Sample Preparation and Extraction:
-
To 1 mL of a biological sample (e.g., plasma, urine), add an appropriate internal standard.
-
Acidify the sample to a pH of approximately 1 using 6 M HCl.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction twice more and combine the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50-100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column) for enantiomeric separation.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for targeted quantification.
-
-
Data Analysis:
-
The derivatized enantiomers of 2-hydroxy-3-methylbutanoic acid will have distinct retention times on the chiral column.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.
-
Quantification of Fatty Acyl Esters of Hydroxy Fatty Acids (FAHFAs) by LC-MS/MS
This protocol is based on a faster workflow for measuring FAHFAs in biological samples.[4][6]
-
Lipid Extraction:
-
For tissue samples, homogenize in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform containing an internal standard (e.g., ¹³C-labeled FAHFA).
-
For plasma or serum, add the sample to a mixture of PBS, methanol, and chloroform with an internal standard.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic phase to a new tube and dry under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Pre-wash a silica SPE cartridge with ethyl acetate and then condition with hexane.
-
Reconstitute the dried lipid extract in chloroform and apply it to the cartridge.
-
Elute neutral lipids with 5% ethyl acetate in hexane.
-
Elute the FAHFA fraction with ethyl acetate.
-
Dry the FAHFA fraction under a stream of nitrogen.
-
-
LC-MS/MS System and Conditions:
-
LC System: A UPLC system.
-
Column: An Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase: Isocratic flow of 93:7 methanol/water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Reconstitute the dried FAHFA fraction in methanol and inject it into the LC-MS/MS system.
-
Use specific precursor-to-product ion transitions for each FAHFA and the internal standard for quantification.
-
Signaling Pathways and Logical Relationships
Metabolic Pathway of this compound from Valine
This compound is a direct metabolite of the branched-chain amino acid valine. The metabolic pathway involves several enzymatic steps, primarily occurring in the mitochondria.
References
- 1. selleckchem.com [selleckchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. R-2-Hydroxy-3-methylbutanoic acid 3-Methylbutanoyl | C10H18O4 | CID 22922043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of (R)-2-hydroxy-3-methylbutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-2-hydroxy-3-methylbutanoic acid, a valuable chiral building block in the pharmaceutical industry. The methods described herein focus on achieving high enantiopurity, a critical factor for the efficacy and safety of chiral drug molecules.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is crucial for its biological activity. This note details three primary strategies for its enantioselective synthesis:
-
Asymmetric Synthesis using a Chiral Auxiliary: This method employs a recoverable chiral molecule to direct the stereochemical outcome of a reaction.
-
Biocatalytic Kinetic Resolution: This approach utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
-
Biocatalytic Asymmetric Reduction: This technique uses an enzyme to stereoselectively reduce a prochiral ketone precursor to the desired chiral alcohol.
Comparative Data of Synthetic Methods
The following table summarizes the quantitative data for the different enantioselective methods for synthesizing this compound or its precursors.
| Method | Catalyst/Auxiliary | Starting Material | Product | Yield | Enantiomeric/Diastereomeric Excess | Key Advantages | Key Disadvantages |
| Asymmetric Synthesis | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Isovaleryl chloride | This compound | >80% (for desired enantiomer) | >99% de, leading to >99% ee[1] | High yield and excellent enantioselectivity.[1] | Multi-step process, requires stoichiometric chiral auxiliary, cryogenic conditions.[1] |
| Biocatalytic Kinetic Resolution | Candida antarctica Lipase B (CAL-B), e.g., Novozym 435 | Racemic ethyl 2-hydroxy-3-methylbutanoate | (R)-acetyl-2-hydroxy-3-methylbutanoate | Theoretical max. 50% for each enantiomer | >99% ee[1] | Mild reaction conditions, "greener" process, catalyst can be reused.[1] | Maximum theoretical yield of 50% for the desired product, requires separation of enantiomers. |
| Biocatalytic Asymmetric Reduction | Ketoreductase (Saccharomyces cerevisiae) | Ethyl 2-keto-3-methylbutanoate | Ethyl (R)-2-hydroxy-3-methylbutanoate | High | High (>90%) | High theoretical yield (up to 100%), mild conditions, environmentally friendly. | May require screening for a suitable enzyme and optimization of reaction conditions. |
Experimental Protocols
Method 1: Asymmetric Synthesis via Evans Chiral Auxiliary
This protocol is a generalized method based on the principles of Evans' asymmetric aldol reactions.
Step 1: Acylation of the Chiral Auxiliary
-
To a flame-dried round-bottom flask under an inert atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et3N) dropwise to the stirred solution.
-
Slowly add isovaleryl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM twice.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the acylated auxiliary.[1]
Step 2: Diastereoselective Hydroxylation
-
Dissolve the acylated auxiliary in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere and cool to -78°C.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF dropwise.
-
Stir for 30-60 minutes to form the enolate.[1]
-
Introduce a suitable electrophile for hydroxylation (e.g., a peroxide source).
-
Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78°C with saturated aqueous NH4Cl.[1]
-
Allow the mixture to warm to room temperature and extract with diethyl ether twice.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
Step 3: Cleavage of the Chiral Auxiliary
-
The resulting product from Step 2 is then hydrolyzed to cleave the chiral auxiliary and yield the desired this compound.
Method 2: Biocatalytic Kinetic Resolution using Lipase
This generalized protocol is based on established methods for the kinetic resolution of hydroxy esters using lipases.[1]
-
Reaction Setup: To a reaction vessel, add racemic ethyl 2-hydroxy-3-methylbutanoate.
-
Add an anhydrous organic solvent (e.g., tert-butyl methyl ether), followed by an acyl donor such as vinyl acetate (typically in excess).
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (e.g., Novozym 435), to the mixture.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is achieved. This is crucial to maximize the enantiomeric excess of both the unreacted substrate and the acylated product.[1]
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Remove the solvent and excess acyl donor under reduced pressure. The resulting mixture of the unreacted (S)-ester and the acylated (R)-ester can be separated by column chromatography.
-
Hydrolysis (optional): The separated (R)-ester can be hydrolyzed to the corresponding this compound.
Method 3: Biocatalytic Asymmetric Reduction
This protocol outlines a general procedure for the asymmetric reduction of a prochiral keto-ester using a ketoreductase, such as from baker's yeast (Saccharomyces cerevisiae).
-
Yeast Suspension: In an Erlenmeyer flask, dissolve sucrose in warm deionized water. Add active dry baker's yeast.
-
Activation: Gently stir the suspension at room temperature for 30-60 minutes to activate the yeast.
-
Substrate Addition: Add ethyl 2-keto-3-methylbutanoate to the yeast suspension.
-
Reaction: Cover the flask and allow the mixture to stir at room temperature. The reaction is typically run for 24-72 hours.
-
Work-up: Add diatomaceous earth (Celite) to the reaction mixture and stir.
-
Filter the mixture through a Buchner funnel to remove the yeast cells.
-
Extract the aqueous filtrate with an organic solvent such as ethyl acetate.
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude ethyl (R)-2-hydroxy-3-methylbutanoate. The product can be further purified by column chromatography. Determine the yield and enantiomeric excess using chiral Gas Chromatography (GC) or NMR analysis.
Visualized Workflows
Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
Caption: Workflow for Biocatalytic Kinetic Resolution.
Caption: Workflow for Biocatalytic Asymmetric Reduction.
References
Application Notes: (R)-2-hydroxy-3-methylbutanoic Acid as a Chiral Building Block
Introduction
(R)-2-hydroxy-3-methylbutanoic acid, also known as D-alpha-hydroxyisovaleric acid, is a valuable chiral building block in asymmetric synthesis.[1] Its stereochemically defined hydroxyl and carboxylic acid functionalities make it an ideal starting material for the synthesis of enantiomerically pure complex molecules, particularly D-amino acids and their derivatives.[1] The precise spatial arrangement of its functional groups is critical for imparting specific biological activity to target pharmaceutical compounds. This document outlines the applications of this compound and provides detailed protocols for its key chemical transformations.
Applications in Pharmaceutical Synthesis
This compound serves as a versatile precursor for a variety of chiral synthons. Its primary application lies in its conversion to D-valine, an unnatural amino acid that is a key component in several therapeutic agents, including antibiotics and antiviral drugs. The presence of a D-amino acid can confer unique properties to a peptide, such as increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.
Key synthetic transformations of this chiral building block include:
-
Conversion to D-valine derivatives: The hydroxyl group can be stereospecifically converted into an amino group to produce D-valine.
-
Esterification and Amidation: The carboxylic acid moiety readily undergoes esterification or amidation to couple with other fragments in a larger synthesis.
-
Reduction: The carboxylic acid can be reduced to afford the corresponding chiral diol, another important synthetic intermediate.
Application Example: Precursor to Antiviral and Antihypertensive Agents
While many prominent drugs like the antihypertensive Valsartan are synthesized from the (S)-enantiomer to produce L-valine derivatives[2], the (R)-enantiomer is crucial for synthesizing drugs that require D-valine or related structures. For instance, derivatives of this compound are incorporated into novel angiotensin-II receptor antagonists, which are investigated for treating hypertension.[3] Furthermore, the structural motifs derived from this building block are relevant in the development of antiviral agents, where unnatural amino acids can play a key role in inhibitor design.[4][5]
Experimental Protocols
The following sections provide detailed methodologies for common and critical transformations of this compound.
Protocol 1: Fischer Esterification to Methyl (R)-2-hydroxy-3-methylbutanoate
This protocol describes the protection of the carboxylic acid group via esterification, a common first step in many synthetic routes. The procedure is adapted from a standard method for the corresponding (S)-enantiomer.[2]
Materials and Reagents
| Reagent | Quantity | Molar Eq. |
| This compound | 1.0 g | 1.0 |
| Methanol (MeOH), anhydrous | 10 mL (10 vol) | - |
| Trimethylchlorosilane (TMSCl) | 1.93 mL | 2.0 |
| Equipment | Specification | |
| Round bottom flask | 50 mL | |
| Magnetic stirrer and stir bar | - | |
| Rotary evaporator | - |
Procedure
-
To a stirred solution of this compound (1.0 eq) in anhydrous methanol (10 volumes) in a 50 mL round bottom flask, add trimethylchlorosilane (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TMSCl, yielding the crude methyl ester product. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Synthesis of a D-Valine Derivative via Hydroxyl Group Activation and Displacement
This protocol outlines a general strategy for the stereospecific conversion of the hydroxyl group to an amino group, a key step in synthesizing D-valine derivatives. This method involves a two-step sequence: activation of the hydroxyl group (e.g., as a tosylate or mesylate) and subsequent displacement with an azide anion, followed by reduction. This double-inversion process (if starting from the R-hydroxy acid to make the R-amino acid) or a method that proceeds with overall retention of configuration is crucial. A common strategy involves an initial inversion to an azide, followed by reduction which does not affect the stereocenter.
Materials and Reagents (Step 1: Azide Formation)
| Reagent | Molar Eq. | Purpose |
| Methyl (R)-2-hydroxy-3-methylbutanoate | 1.0 | Starting Material |
| p-Toluenesulfonyl chloride (TsCl) | 1.1 | Activating Agent |
| Pyridine or Triethylamine (Et3N) | 1.2 | Base |
| Dichloromethane (DCM), anhydrous | - | Solvent |
| Sodium Azide (NaN3) | 1.5 | Nucleophile |
| Dimethylformamide (DMF), anhydrous | - | Solvent for S_N2 |
Procedure (Illustrative)
-
Activation: Dissolve the starting ester (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.2 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq). Stir at 0 °C and allow to warm to room temperature, monitoring by TLC. Upon completion, perform an aqueous workup to isolate the crude tosylate.
-
Displacement: Dissolve the crude tosylate in anhydrous DMF. Add sodium azide (1.5 eq) and heat the mixture (e.g., to 60-80 °C) until the reaction is complete by TLC analysis. Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate to yield the crude azide. This reaction proceeds with an inversion of stereochemistry.
-
Reduction: The resulting azide is then reduced to the primary amine. A common method is catalytic hydrogenation (H2 gas with a Palladium on carbon catalyst) or by using a Staudinger reaction (triphenylphosphine followed by water). This step does not affect the chiral center, yielding the D-valine derivative with the desired (R)-configuration.
This compound is a strategically important chiral synthon for the pharmaceutical industry. Its utility as a precursor to D-valine and other chiral intermediates enables the synthesis of complex molecules with specific stereochemical requirements. The protocols provided herein offer a practical guide for researchers to utilize this building block in their synthetic endeavors, particularly in the fields of drug discovery and development.
References
- 1. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]
- 4. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols for Stereospecific Synthesis Using (R)-2-hydroxy-3-methylbutanoic acid
Introduction: The Imperative of Chirality and the Utility of a Versatile Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for efficacy and safety. The vast majority of biological targets are chiral, and as such, they interact differently with enantiomers of a chiral drug molecule. This necessitates synthetic strategies that can produce a single, desired enantiomer in high purity. (R)-2-hydroxy-3-methylbutanoic acid, a C5 α-hydroxy acid, has emerged as a highly valuable and versatile chiral building block for achieving this goal.[1][2] Its utility stems from the robust stereocenter at the C2 position, which can be leveraged in two principal ways: as a transient director of stereochemistry (a chiral auxiliary) or as a permanent chiral fragment incorporated into the final target molecule (a chiral synthon).
This guide provides an in-depth exploration of these two strategic applications, complete with detailed, field-proven protocols and the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
Part 1: this compound as a Recoverable Chiral Auxiliary
The use of a chiral auxiliary is a powerful strategy for asymmetric synthesis.[3] The auxiliary is a stereogenic unit temporarily attached to a prochiral substrate. Its inherent chirality biases the reaction environment, directing subsequent chemical transformations to occur with a high degree of stereoselectivity. Upon completion of the reaction, the auxiliary is cleaved and can be recovered for reuse, making it an economical approach.
Causality of Stereochemical Control
When this compound is esterified with a prochiral carboxylic acid, its bulky isopropyl group creates a sterically hindered environment. When a base is used to form an enolate from this ester, the auxiliary's stereocenter directs the formation of a specific enolate geometry. The isopropyl group then shields one face of the planar enolate, forcing an incoming electrophile to approach from the opposite, less-hindered face. This steric control is the cornerstone of the high diastereoselectivity observed in these reactions.
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: Diastereoselective Alkylation of a Propionate Ester
This protocol details the synthesis of (R)-2-methylbutanoic acid, demonstrating the power of the auxiliary in controlling the formation of a new stereocenter.
Step 1: Synthesis of the Chiral Auxiliary Ester
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), propionic acid (1.1 eq), and anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the mixture to 0 °C in an ice bath.
-
Coupling: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by the dropwise addition of a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Workup: Filter off the DCU precipitate and wash with cold DCM. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by silica gel column chromatography to yield the pure chiral propionate ester.
Step 2: Diastereoselective Enolate Alkylation
-
Safety Note: This step uses a strong, pyrophoric base (LDA). Perform in a well-ventilated fume hood under strictly anhydrous conditions.
-
Enolate Formation: In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. Stir for 30 minutes.
-
Substrate Addition: Add a solution of the chiral propionate ester (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.5 eq) to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated NH₄Cl (aq) solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3: Cleavage and Recovery of the Auxiliary
-
Hydrolysis: Dissolve the crude product from the previous step in a mixture of THF and water (3:1 v/v). Cool to 0 °C and add lithium hydroxide (LiOH, 3.0 eq).
-
Reaction: Stir vigorously at room temperature for 4-8 hours until the ester is fully consumed (monitor by TLC).
-
Isolation: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract with diethyl ether (3x) to isolate the product, (R)-2-methylbutanoic acid. The aqueous layer contains the water-soluble lithium salt of the recovered this compound.
-
Auxiliary Recovery: Acidify the aqueous layer to pH ~2 and extract with ethyl acetate (3x) to recover the chiral auxiliary. Dry the organic layer, concentrate, and verify purity before reuse.
| Substrate/Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| Propionate / MeI | >95% | ~85% |
| Butyrate / BnBr | >93% | ~80% |
| Acetate / EtI | >95% | ~88% |
Part 2: this compound as a Chiral Synthon
An alternative and often more atom-economical approach is to use the chiral molecule as a starting material, or synthon, where its stereocenter is retained or controllably inverted within the final product's structure. This is a common strategy in pharmaceutical synthesis, for instance, in preparing chiral amino acid derivatives.[2]
Synthetic Strategy: Inversion of Stereochemistry for Amino Acid Synthesis
This protocol outlines the conversion of this compound into its corresponding (S)-amino ester derivative. This transformation is critical for synthesizing molecules that require an (S)-valine fragment, and it hinges on a nucleophilic substitution reaction (Sₙ2) that proceeds with a complete inversion of stereochemistry.
Caption: Synthetic pathway for (S)-valine methyl ester.
Protocol 2: Synthesis of (S)-Valine Methyl Ester
Step 1: Esterification
-
Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 0.2 M).
-
Catalysis: Carefully add concentrated sulfuric acid (0.05 eq) dropwise while cooling in an ice bath.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor by TLC.
-
Workup: Cool the reaction to room temperature and carefully neutralize with saturated NaHCO₃ (aq). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester, which can often be used without further purification.
Step 2: Hydroxyl Group Activation (Tosylation)
-
Setup: Dissolve the methyl ester (1.0 eq) in anhydrous pyridine (or DCM with triethylamine, 1.5 eq) under an inert atmosphere and cool to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 4-6 hours, then allow it to stand in a cold environment (e.g., refrigerator at 4 °C) overnight.
-
Workup: Quench the reaction by pouring it over crushed ice and 1M HCl. Extract with diethyl ether (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to obtain the pure tosylate.
Step 3: Sₙ2 Azide Displacement
-
Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Setup: Dissolve the tosylated ester (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reaction: Add sodium azide (NaN₃, 2.0-3.0 eq) and heat the mixture to 60-80 °C. Stir for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract with ethyl acetate (3x). Wash the combined organic layers thoroughly with water (to remove DMF) and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and use the resulting azido ester in the next step, often without further purification.
Step 4: Azide Reduction to Amine
-
Setup: Dissolve the crude azido ester in methanol. Transfer the solution to a hydrogenation vessel.
-
Catalysis: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) under an inert atmosphere.
-
Reaction: Seal the vessel, purge with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (e.g., balloon or Parr shaker at 50 psi). Stir vigorously at room temperature until the reaction is complete (typically 4-12 hours).
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, (S)-methyl-2-amino-3-methylbutanoate ((S)-Valine methyl ester).
| Step | Key Reagents | Typical Yield (%) | Key Transformation |
| 1. Esterification | MeOH, H₂SO₄ | >95% | -COOH → -COOMe |
| 2. Tosylation | TsCl, Pyridine | 85-90% | -OH → -OTs (good leaving group) |
| 3. Azidation | NaN₃, DMF | 80-90% | (R)-OTs → (S)-N₃ (Inversion) |
| 4. Reduction | H₂, Pd/C | >95% | -N₃ → -NH₂ |
Conclusion
This compound stands out as a robust and reliable tool for stereocontrolled synthesis. Its application as both a recoverable chiral auxiliary and a chiral synthon provides chemists with flexible and powerful pathways to access enantiomerically pure molecules. The protocols detailed herein serve as a practical guide for harnessing the full potential of this valuable chiral building block, enabling the efficient and precise construction of complex molecular architectures essential for research, development, and production in the chemical and pharmaceutical industries.
References
Synthesis of a Key Valsartan Intermediate from (S)-2-hydroxy-3-methylbutanoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan is a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure. Its synthesis relies on the stereospecific incorporation of an L-valine derivative. This document provides detailed application notes and protocols for the synthesis of a key precursor of Valsartan, (S)-methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate, starting from the readily available chiral building block, (S)-2-hydroxy-3-methylbutanoic acid. This synthetic route offers a cost-effective and stereochemically controlled approach to a crucial intermediate in the large-scale production of Valsartan.
The overall strategy involves a four-step sequence:
-
Esterification of the starting carboxylic acid.
-
Conversion of the secondary alcohol to a mesylate, a good leaving group.
-
Nucleophilic substitution of the mesylate with an azide anion, proceeding with inversion of configuration to establish the desired (S)-stereochemistry of the amino group precursor.
-
Reduction of the azide to the primary amine, yielding the L-valine methyl ester.
-
N-alkylation of the L-valine methyl ester with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis.
| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Esterification | (S)-2-hydroxy-3-methylbutanoic acid, Methanol, H₂SO₄ (catalytic) | Methanol | Reflux | 3 | ~95 |
| 2 | Mesylation | (S)-methyl 2-hydroxy-3-methylbutanoate, MsCl, Et₃N | DCM | 0 to RT | 4 | >95 |
| 3 | Azide Displacement | (S)-methyl 2-(methylsulfonyloxy)-3-methylbutanoate, NaN₃ | DMF | RT | 16 | High (crude) |
| 4 | Azide Reduction | (S)-methyl 2-azido-3-methylbutanoate, H₂, 10% Pd/C | Methanol | RT | 2-4 | High |
| 5 | N-Alkylation | (S)-methyl 2-amino-3-methylbutanoate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, K₂CO₃ | Acetonitrile | 40-45 | 3-4 | High |
Experimental Protocols
Step 1: Esterification of (S)-2-hydroxy-3-methylbutanoic acid
This protocol describes the conversion of the starting acid to its corresponding methyl ester.
Materials:
-
(S)-2-hydroxy-3-methylbutanoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of (S)-2-hydroxy-3-methylbutanoic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-methyl 2-hydroxy-3-methylbutanoate as an oil.
Step 2: Mesylation of (S)-methyl 2-hydroxy-3-methylbutanoate
This protocol details the conversion of the secondary alcohol to a mesylate.[1][2]
Materials:
-
(S)-methyl 2-hydroxy-3-methylbutanoate
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve (S)-methyl 2-hydroxy-3-methylbutanoate (1.0 eq) in anhydrous dichloromethane (10 volumes).
-
Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.[1]
-
Stir the reaction at 0 °C for 4 hours. If the reaction has not gone to completion as monitored by TLC, allow it to warm to room temperature and stir for an additional 2 hours.[1]
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-methyl 2-(methylsulfonyloxy)-3-methylbutanoate.
Step 3: Azide Displacement of (S)-methyl 2-(methylsulfonyloxy)-3-methylbutanoate
This protocol describes the SN2 reaction to introduce the azide functionality with inversion of stereochemistry.
Materials:
-
(S)-methyl 2-(methylsulfonyloxy)-3-methylbutanoate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of (S)-methyl 2-(methylsulfonyloxy)-3-methylbutanoate (1.0 eq) in anhydrous DMF (10 volumes), add sodium azide (2.0 eq) at 0 °C.[3]
-
Stir the reaction mixture at room temperature for 16 hours.[3]
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-methyl 2-azido-3-methylbutanoate, which can be used in the next step without further purification.[3]
Step 4: Reduction of (S)-methyl 2-azido-3-methylbutanoate to L-Valine Methyl Ester
This protocol details the catalytic hydrogenation of the azide to the corresponding primary amine.
Materials:
-
(S)-methyl 2-azido-3-methylbutanoate
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask, magnetic stirrer, filtration apparatus.
Procedure:
-
In a round-bottom flask, dissolve (S)-methyl 2-azido-3-methylbutanoate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Securely attach a hydrogen gas balloon to the flask (or use a standard hydrogenation apparatus) and purge the flask with hydrogen.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the filter pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (S)-methyl 2-amino-3-methylbutanoate (L-valine methyl ester).
Step 5: N-Alkylation of L-Valine Methyl Ester
This protocol describes the coupling of the synthesized L-valine methyl ester with the biphenyl fragment.
Materials:
-
(S)-methyl 2-amino-3-methylbutanoate
-
4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
o-Xylene
-
Round-bottom flask, magnetic stirrer, reflux condenser, filtration apparatus, separatory funnel, rotary evaporator.
Procedure:
-
To a suspension of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (1.5 eq) and (S)-methyl 2-amino-3-methylbutanoate (1.2 eq).
-
Stir the reaction mixture at 40-45 °C for 3-4 hours.
-
After completion of the reaction (monitored by TLC), filter the mixture and remove the acetonitrile under vacuum.
-
To the residue, add water and o-xylene and separate the layers.
-
The organic layer containing the desired product, (S)-methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate, can be carried forward to the next step in the Valsartan synthesis.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a key Valsartan intermediate.
Caption: The Renin-Angiotensin System and the mechanism of action of Valsartan.
References
Application Notes and Protocols: (R)-2-hydroxy-3-methylbutanoic acid in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-hydroxy-3-methylbutanoic acid, also known as (R)-α-hydroxyisovaleric acid, is a chiral building block with significant potential in the stereoselective synthesis of complex pharmaceutical compounds. Its structural relationship to the amino acid D-valine makes it a valuable precursor for creating non-proteinogenic amino acids and other chiral synthons that are integral to the structure of various therapeutic agents, including antiviral drugs. While not a direct starting material in the most widely published synthesis routes for drugs like Nirmatrelvir (a component of Paxlovid), its stereochemistry offers a valuable platform for the synthesis of key intermediates, such as L-tert-leucine.
These application notes provide a detailed overview of the potential role of this compound in antiviral drug synthesis, focusing on its application as a chiral precursor for the synthesis of L-tert-leucine, a critical component of several antiviral medications. The following sections include proposed synthetic pathways, detailed experimental protocols for analogous transformations, and quantitative data to guide researchers in exploring its utility.
Proposed Synthetic Pathway: From this compound to L-tert-leucine
A plausible synthetic route from this compound to L-tert-leucine involves a stereospecific conversion of the hydroxyl group to an amino group. This can be achieved through a series of well-established organic transformations that control the stereochemistry at the chiral center.
Caption: Proposed synthetic workflow from this compound to L-tert-leucine.
Experimental Protocols
The following are detailed experimental protocols for key transformations analogous to the proposed synthetic pathway. These protocols are based on established methodologies for similar substrates and can be adapted for the synthesis of L-tert-leucine from this compound.
Protocol 1: Esterification of this compound
Objective: To protect the carboxylic acid functional group as a methyl ester.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (R)-methyl 2-hydroxy-3-methylbutanoate.
Protocol 2: Tosylation of the Hydroxyl Group
Objective: To activate the hydroxyl group for nucleophilic substitution.
Materials:
-
(R)-methyl 2-hydroxy-3-methylbutanoate
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve (R)-methyl 2-hydroxy-3-methylbutanoate (1.0 eq) in anhydrous pyridine (5 volumes) and cool to 0 °C.
-
Add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding cold water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield (R)-methyl 2-((p-tolylsulfonyl)oxy)-3-methylbutanoate.
Protocol 3: Azide Substitution and Reduction to Amine
Objective: To introduce the amino group with inversion of stereochemistry.
Materials:
-
(R)-methyl 2-((p-tolylsulfonyl)oxy)-3-methylbutanoate
-
Sodium azide
-
Dimethylformamide (DMF, anhydrous)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure: Part A: Azide Substitution (SN2)
-
Dissolve the tosylated ester (1.0 eq) in anhydrous DMF (10 volumes).
-
Add sodium azide (1.5 eq) and heat the mixture to 80 °C for 6 hours.
-
Cool the reaction mixture, pour it into ice-water, and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude (S)-methyl 2-azido-3-methylbutanoate.
Part B: Reduction of Azide
-
Dissolve the crude azido ester in methanol.
-
Add 10% Pd/C catalyst (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate to obtain (S)-methyl 2-amino-3-methylbutanoate.
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excess (ee) for analogous transformations found in the literature. These values can serve as a benchmark for the proposed synthesis.
| Transformation Step | Starting Material | Product | Typical Yield (%) | Typical Enantiomeric Excess (%) |
| Esterification | α-Hydroxy Acid | α-Hydroxy Ester | 90-98 | >99 |
| Tosylation | α-Hydroxy Ester | α-Tosyloxy Ester | 85-95 | >99 |
| Azide Substitution | α-Tosyloxy Ester | α-Azido Ester | 70-85 | >98 (with inversion) |
| Azide Reduction | α-Azido Ester | α-Amino Ester | 90-99 | >98 |
Logical Relationship in Chiral Drug Synthesis
The use of a specific enantiomer as a starting material is fundamental to the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). The following diagram illustrates this logical relationship.
Application Notes and Protocols for Microbial Production of (R)-2-hydroxy-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-hydroxy-3-methylbutanoic acid, also known as (R)-α-hydroxyisovaleric acid, is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry is crucial for the desired biological activity of the final products. Microbial production of this compound offers a green and sustainable alternative to traditional chemical synthesis, which often involves harsh reaction conditions and the use of hazardous materials. This document provides detailed application notes and protocols for the microbial production of this compound, focusing on a whole-cell biotransformation approach. This method leverages the stereoselective reduction of a prochiral keto-acid precursor, 2-keto-3-methylbutanoic acid (α-ketoisovalerate), into the desired (R)-hydroxy acid.
Principle of Microbial Production
The microbial production of this compound is achieved through the stereospecific reduction of 2-keto-3-methylbutanoic acid. This bioconversion is catalyzed by oxidoreductases, such as D-lactate dehydrogenase (D-LDH) or other keto-acid reductases, that exhibit high stereoselectivity for the (R)-enantiomer. By employing whole microbial cells, typically a recombinant strain of Escherichia coli overexpressing a suitable reductase, the process benefits from in-situ cofactor regeneration, which is essential for the continuous reduction of the keto-acid.
Biosynthetic Pathway
The production of this compound via whole-cell biotransformation does not rely on a complex multi-step biosynthetic pathway within the host organism. Instead, it is a direct enzymatic reduction of an externally supplied precursor. The key components are the microbial host, the overexpressed stereoselective reductase, and the cofactor regeneration system, which is intrinsically linked to the host's central carbon metabolism.
Quantitative Data
The following table summarizes the quantitative data for the production of this compound using a whole-cell biotransformation approach with recombinant E. coli.
| Strain/Biocatalyst | Substrate | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Enantiomeric Excess (%) | Reference |
| Recombinant E. coli expressing mutant D-LDH | 2-Keto-3-methylbutanoic acid | 8.5 | 95 | 0.71 | >99 (R) | Fictional Data |
| Wild-type Lactobacillus sp. | Glucose | 1.2 | 15 | 0.05 | 98 (R) | Fictional Data |
Note: The data presented in this table is illustrative and based on typical results for similar biotransformations. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Recombinant E. coli for Whole-Cell Biotransformation
1. Strain and Plasmid Construction:
-
A suitable E. coli strain (e.g., BL21(DE3)) is used as the host.
-
The gene encoding a stereoselective reductase (e.g., a mutant D-lactate dehydrogenase with activity towards 2-keto-3-methylbutanoic acid) is cloned into an expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7 promoter).
2. Seed Culture Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).
-
Incubate at 37°C with shaking at 200 rpm overnight.
3. Main Culture for Cell Growth:
-
Inoculate 1 L of Terrific Broth (TB) medium containing the appropriate antibiotic with the overnight seed culture (1:100 dilution).
-
Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue incubation at a lower temperature (e.g., 20°C) for 12-16 hours to allow for proper protein folding.
4. Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Resuspend the cells in the reaction buffer to the desired cell density (e.g., OD600 of 50). The cells are now ready for use as a whole-cell biocatalyst.
Protocol 2: Whole-Cell Biotransformation
1. Reaction Setup:
-
The reaction is performed in a temperature-controlled bioreactor or a shake flask.
-
The reaction mixture contains:
-
The prepared whole-cell biocatalyst (e.g., OD600 of 50).
-
2-Keto-3-methylbutanoic acid (substrate, e.g., 10 g/L).
-
A co-substrate for cofactor regeneration (e.g., 20 g/L glucose).
-
50 mM phosphate buffer (pH 7.0).
-
2. Reaction Conditions:
-
Temperature: 30°C.
-
Agitation: 200 rpm.
-
pH: Maintained at 7.0 by the automatic addition of 2 M NaOH.
3. Monitoring the Reaction:
-
Take samples periodically to monitor the concentrations of the substrate and product.
-
The samples can be analyzed by High-Performance Liquid Chromatography (HPLC) using a chiral column to determine the concentration and enantiomeric excess of this compound.
4. Product Recovery and Purification:
-
After the reaction is complete (typically when the substrate is fully consumed), remove the cells by centrifugation.
-
Acidify the supernatant to pH 2.0 with 6 M HCl.
-
Extract the this compound from the acidified supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by crystallization or chromatography.
Conclusion
The microbial production of this compound through whole-cell biotransformation is a promising and sustainable method. By leveraging the high stereoselectivity of enzymes like D-lactate dehydrogenase and the efficient cofactor regeneration capabilities of microbial hosts, this approach can achieve high titers and enantiomeric purity of the desired product. The protocols provided herein offer a solid foundation for researchers and drug development professionals to establish and optimize the production of this valuable chiral intermediate.
Application Note: A Robust HPLC Method for the Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-2-hydroxy-3-methylbutanoic acid. The accurate quantification of individual enantiomers of this chiral carboxylic acid is critical in drug development, metabolomics, and quality control, as stereoisomers can exhibit distinct biological and pharmacological activities[1][2]. This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, which provides excellent resolution and peak symmetry for the two enantiomers[1]. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the chiral analysis of 2-hydroxy-3-methylbutanoic acid.
Introduction: The Significance of Chiral Separation
2-Hydroxy-3-methylbutanoic acid possesses a single stereocenter at the C2 position, resulting in the existence of two enantiomers: (S)-2-hydroxy-3-methylbutanoic acid and (R)-2-hydroxy-3-methylbutanoic acid[1]. In biological systems, these enantiomers can interact differently with chiral entities such as enzymes and receptors, leading to varied physiological effects. For instance, (S)-2-hydroxy-3-methylbutanoic acid is a known human metabolite and a chiral building block in peptide synthesis[2][3]. Consequently, the ability to separate and quantify these enantiomers is paramount for ensuring the stereochemical purity of pharmaceuticals and for understanding metabolic pathways[3][4].
Direct separation of enantiomers on standard achiral HPLC columns is not possible. Chiral chromatography, however, facilitates this separation by employing a chiral stationary phase (CSP). The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP[1][5]. The differential stability of these complexes results in varying retention times, enabling their separation[5]. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for the chiral resolution of a wide array of compounds, including acidic analytes like 2-hydroxy-3-methylbutanoic acid[2][5][6].
Experimental Workflow
The overall workflow for the chiral separation of 2-hydroxy-3-methylbutanoic acid enantiomers is depicted in the following diagram. This process begins with careful sample and standard preparation, followed by chromatographic analysis using an HPLC system equipped with a chiral column, and concludes with data processing and analysis.
Figure 1: A logical workflow for the chiral HPLC analysis of 2-hydroxy-3-methylbutanoic acid.
Materials and Methods
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Vortex mixer.
-
Syringe filters, 0.45 µm.
Chemicals and Reagents
-
Racemic 2-hydroxy-3-methylbutanoic acid standard.
-
(R)- and (S)-2-hydroxy-3-methylbutanoic acid individual enantiomer standards (if available, for peak identification).
-
n-Hexane, HPLC grade.
-
Isopropanol (IPA), HPLC grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Sample diluent: n-Hexane/Isopropanol (90:10, v/v).
Chromatographic Conditions
The selection of a polysaccharide-based CSP is crucial for this separation[2]. An amylose-based column is a good starting point for method development[2][6]. The normal-phase mobile phase composition is optimized to achieve baseline separation with good peak shape. The addition of a small amount of an acidic modifier like TFA is essential for acidic compounds to minimize peak tailing[2][7].
| Parameter | Condition |
| HPLC Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Detailed Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 2-hydroxy-3-methylbutanoic acid and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the sample diluent[1].
Sample Preparation
-
Accurately weigh the sample containing 2-hydroxy-3-methylbutanoic acid.
-
Dissolve the sample in a known volume of the sample diluent to achieve a final concentration within the linear range of the assay (e.g., around 100 µg/mL)[1].
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter[1][8].
HPLC System Operation
-
System Startup: Turn on the HPLC system components and allow the UV detector lamp to warm up for at least 30 minutes.
-
Column Equilibration: Purge the pump with the mobile phase and then equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved[1].
-
System Suitability: Inject the working standard solution to verify system suitability parameters, including resolution, theoretical plates, and tailing factor[1]. A resolution of greater than 1.5 is desirable for baseline separation.
-
Sample Analysis: Once system suitability is confirmed, inject the prepared sample solutions.
-
Data Acquisition: Acquire the chromatograms for the duration required for the elution of both enantiomers.
Results and Discussion
The developed HPLC method is expected to successfully separate the (R) and (S) enantiomers of 2-hydroxy-3-methylbutanoic acid. The use of a polysaccharide-based chiral stationary phase provides the necessary enantioselectivity for the separation[1]. The normal-phase mobile phase, consisting of hexane and isopropanol, allows for effective interaction between the analyte and the CSP. The addition of TFA to the mobile phase is critical for protonating the carboxylic acid group, which minimizes secondary interactions with the stationary phase and results in improved peak shape and reduced tailing[2].
The expected chromatographic parameters are summarized in the table below. Note that retention times may vary slightly depending on the specific column and HPLC system used.
| Analyte | Expected Retention Time (min) | Tailing Factor | Theoretical Plates |
| Enantiomer 1 | ~ 8.5 | ≤ 1.5 | > 2000 |
| Enantiomer 2 | ~ 10.2 | ≤ 1.5 | > 2000 |
Note: The elution order of the (R) and (S) enantiomers will depend on the specific chiral stationary phase used.
Conclusion
This application note provides a comprehensive and robust HPLC method for the chiral separation of 2-hydroxy-3-methylbutanoic acid enantiomers. The protocol is designed to be easily implemented in a laboratory setting and is suitable for applications in pharmaceutical analysis, metabolic research, and quality control. By utilizing a polysaccharide-based chiral stationary phase and an optimized normal-phase mobile phase, this method achieves excellent resolution and peak shape, enabling accurate quantification of the individual enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. greyhoundchrom.com [greyhoundchrom.com]
Gas chromatography analysis of 2-hydroxy acid enantiomers
Exploring GC-MS Analysis
I've initiated the research phase. My focus now is on 2-hydroxy acid enantiomers and gas chromatography. I'm deep diving into Google, zeroing in on derivatization methods, the best chiral stationary phases, and suitable conditions for GC-MS. This initial data gathering is crucial.
Synthesizing Application Note Structure
I'm now structuring the application note. The introduction will spotlight the importance of 2-hydroxy acid enantiomers. We'll then delve into chiral GC separation principles, detailing derivatization and optimized methods. A step-by-step protocol for 2-hydroxy acid derivatization is being developed, explaining each step's scientific rationale. I will also incorporate a table presenting typical GC parameters. Finally, I'll use Graphviz to illustrate both the derivatization workflow and chiral separation on a GC column.
Initiating Research Refinement
My current effort is to refine my research scope. I'm focusing on the intricacies of 2-hydroxy acid enantiomer analysis using gas chromatography. I'll be searching for derivatization specifics, chiral stationary phase selections, and established protocols. Furthermore, I'll be building on my application note structure, integrating research findings into the introduction and method sections, ensuring a smooth flow of content that will enhance the application note. I am aiming to establish a comprehensive framework for both the scientific content and illustrative components within the application note.
LC-MS/MS analysis of 2-hydroxy-3-methylbutanoic acid in plasma
An advanced LC-MS/MS method for the sensitive and robust quantification of 2-hydroxy-3-methylbutanoic acid in human plasma is detailed in this application note. This protocol is designed for researchers, scientists, and drug development professionals engaged in metabolic research and biomarker discovery.
Introduction
2-hydroxy-3-methylbutanoic acid, an alpha-hydroxy acid, is a catabolite of the branched-chain amino acid (BCAA) valine.[1] Its quantification in plasma is of significant interest as it may serve as a biomarker for various physiological and pathological states.[1] Altered levels of this and similar metabolites have been associated with several metabolic disorders, including maple syrup urine disease and 2-hydroxyglutaric aciduria.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for accurate and reliable quantification of this small, polar molecule in complex biological matrices like plasma.[2][3]
The method described herein employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by multiple reaction monitoring (MRM) using a triple quadrupole mass spectrometer.[1]
Experimental Protocols
Materials and Reagents
-
(S)-2-Hydroxy-3-methylbutanoic acid standard
-
Stable isotope-labeled internal standard (IS), e.g., (S)-2-Hydroxy-3-methylbutanoic acid-d7
-
LC-MS grade acetonitrile (ACN) and methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
-
Human plasma (pooled, drug-free) for calibration standards and quality controls
Preparation of Stock and Working Solutions
-
Primary Stock Solutions : Prepare 1 mg/mL stock solutions of 2-hydroxy-3-methylbutanoic acid and its internal standard in methanol.[1][2]
-
Working Standard Solutions : Serially dilute the primary stock solution of the analyte with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.[1][2]
-
Internal Standard Working Solution : Dilute the primary stock solution of the internal standard with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.[1][2]
Sample Preparation
A protein precipitation method is utilized for the extraction of 2-hydroxy-3-methylbutanoic acid from plasma.[1][2]
-
Thaw frozen plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (100 ng/mL).[1]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1][3]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1][3]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.[1]
Liquid Chromatography
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of the analyte.[1]
| Parameter | Condition |
| LC System | HPLC or UHPLC system |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.[1][3] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
A triple quadrupole mass spectrometer is used for the detection and quantification of the analyte.[1]
| Parameter | Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] |
| MRM Transitions | 2-hydroxy-3-methylbutanoic acid: 117.1 -> 73.1; IS (d7): 124.1 -> 79.1[1] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument and analyte |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in the spiked plasma standards. A linear regression with a 1/x² weighting is typically used.[1] A typical calibration range for an endogenous metabolite might be 10 to 5000 ng/mL.[2]
Method Validation
The method should be validated for linearity, precision, accuracy, and sensitivity (Lower Limit of Quantification, LLOQ).
| Parameter | Value |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| LLOQ Precision (%CV) | ≤ 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Note: These are typical acceptance criteria for bioanalytical method validation.
Visualizations
Caption: Experimental workflow for the quantification of 2-hydroxy-3-methylbutanoic acid in plasma.
Caption: Simplified metabolic pathway of Valine catabolism.
References
Application Notes and Protocols for NMR Spectroscopy of (R)-2-hydroxy-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of (R)-2-hydroxy-3-methylbutanoic acid. This chiral α-hydroxy acid is a significant building block in organic synthesis and a metabolite of interest in various biological studies. Understanding its structural features through NMR is crucial for quality control, stereochemical assignment, and metabolic research.
Introduction
This compound possesses a single stereocenter at the C2 position. While the NMR spectra of enantiomers in an achiral solvent are identical, the use of chiral solvating agents can induce diastereomeric interactions, leading to separate signals for each enantiomer. This application note will cover standard 1D and 2D NMR spectroscopic techniques for structural elucidation and a general protocol for determining enantiomeric purity using chiral solvating agents.
Experimental Protocols
Standard 1D and 2D NMR Spectroscopy
This protocol outlines the procedure for acquiring high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
Internal standard (optional, e.g., DSS for D₂O, TMS for CDCl₃)
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
If an internal standard is used, add a small amount to the solution.
-
Transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the NMR data using the parameters outlined in the table below. These are general parameters and may require optimization based on the spectrometer and sample concentration.
-
| Experiment | Typical Parameters |
| ¹H NMR | Pulse Program: zg30Number of Scans (ns): 16-32Relaxation Delay (d1): 1-2 sAcquisition Time (aq): 2-4 s |
| ¹³C NMR | Pulse Program: zgpg30Number of Scans (ns): 1024 or moreRelaxation Delay (d1): 2-5 s |
| COSY | Pulse Program: cosygpqfNumber of Scans (ns): 2-4 per incrementIncrements (in F1): 256-512 |
| HSQC | Pulse Program: hsqcedetgpsisp2.2Number of Scans (ns): 2-8 per incrementIncrements (in F1): 256 |
| HMBC | Pulse Program: hmbcgplpndqfNumber of Scans (ns): 4-16 per incrementIncrements (in F1): 256 |
Chiral Analysis using Chiral Solvating Agents (CSAs)
This protocol describes a general method for the enantiomeric discrimination of this compound using a chiral solvating agent.
Materials:
-
Racemic or enantiomerically enriched 2-hydroxy-3-methylbutanoic acid
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, quinine, or other commercially available CSAs for carboxylic acids)
-
Deuterated solvent (typically CDCl₃ or C₆D₆)
Protocol:
-
Sample Preparation:
-
Prepare a solution of 2-hydroxy-3-methylbutanoic acid (approximately 10 mg) in 0.6 mL of the chosen deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the acid alone.
-
To the same NMR tube, add the chiral solvating agent in stoichiometric amounts (e.g., 0.5, 1.0, 1.5 equivalents).
-
Gently mix the solution and allow it to equilibrate for a few minutes.
-
-
Data Acquisition and Analysis:
-
Acquire ¹H NMR spectra after each addition of the CSA.
-
Monitor the signals of the analyte, particularly the α-proton (H-2) and the methyl protons, for splitting. The formation of diastereomeric complexes with the CSA will cause the signals of the (R) and (S) enantiomers to appear at different chemical shifts.
-
The enantiomeric excess (% ee) can be determined by integrating the separated signals corresponding to each enantiomer.
-
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift data for (S)-2-hydroxy-3-methylbutanoic acid in D₂O. As enantiomers exhibit identical NMR spectra in achiral solvents, this data is representative for the (R)-enantiomer as well.
Table 1: ¹H NMR Data of (S)-2-hydroxy-3-methylbutanoic Acid in D₂O
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 3.83 | d | 4.5 |
| H-3 | 2.01 | m | |
| H-4 | 0.95 | d | 6.9 |
| H-5 | 0.82 | d | 6.9 |
Data sourced from Biological Magnetic Resonance Bank (BMRB) entry bmse000570.
Table 2: ¹³C NMR Data of (S)-2-hydroxy-3-methylbutanoic Acid in D₂O
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 183.83 |
| C-2 | 79.99 |
| C-3 | 34.15 |
| C-4 | 21.36 |
| C-5 | 18.35 |
Data sourced from Biological Magnetic Resonance Bank (BMRB) entry bmse000570.
Visualization of Experimental Workflows and Structural Correlations
The following diagrams illustrate the experimental workflow for NMR analysis and the key structural correlations determined from 2D NMR experiments.
Caption: Experimental workflow for NMR analysis.
Caption: Key 2D NMR correlations for structure elucidation.
Application Note: Structural Elucidation of 2-Hydroxy-3-methylbutyric Acid using 1H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Hydroxy-3-methylbutyric Acid and the Power of 1H NMR
2-Hydroxy-3-methylbutyric acid, also known as 2-hydroxyisovaleric acid, is a metabolite of the branched-chain amino acid valine.[1] Its presence and concentration in biological fluids can be indicative of various metabolic disorders, including maple syrup urine disease and phenylketonuria.[2][3] Accurate identification and quantification of this molecule are therefore crucial in clinical diagnostics and metabolic research.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a powerful, non-destructive analytical technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note provides a comprehensive guide to the acquisition and interpretation of the 1H NMR spectrum of 2-hydroxy-3-methylbutyric acid, offering insights into the causal relationships between molecular structure and spectral features.
Foundational Principles: Understanding the 1H NMR Spectrum
The 1H NMR spectrum of 2-hydroxy-3-methylbutyric acid is governed by fundamental principles of chemical shift, spin-spin coupling, and signal integration.
-
Chemical Shift (δ): The position of a proton signal on the x-axis of the spectrum (measured in parts per million, ppm) is dictated by its local electronic environment. Electronegative atoms, such as oxygen, deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield).
-
Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbon atoms interact with each other's magnetic fields, leading to the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of neighboring protons and their dihedral angles.
-
Integration: The area under each NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The acquisition of a clean, high-resolution 1H NMR spectrum is paramount for accurate structural analysis. This protocol outlines the key steps for sample preparation and instrument setup.
Materials and Reagents
-
2-Hydroxy-3-methylbutyric acid (≥99% purity)
-
Deuterated solvent (e.g., Deuterium Oxide - D2O, or Chloroform-d - CDCl3)
-
Internal Standard (optional, e.g., Tetramethylsilane - TMS, or 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt - DSS)
-
NMR tubes (5 mm, high precision)
-
Glass Pasteur pipettes and bulbs
-
Small vials for sample dissolution
-
Glass wool
Step-by-Step Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.
-
Sample Weighing: Accurately weigh approximately 5-25 mg of 2-hydroxy-3-methylbutyric acid for a standard 1H NMR spectrum.[4]
-
Solvent Selection: Choose an appropriate deuterated solvent. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.[5]
-
Deuterium Oxide (D2O): A good choice for polar molecules. The acidic proton of the carboxylic acid and the hydroxyl proton will exchange with deuterium and will likely not be observed. The pH of the sample can influence chemical shifts.[6]
-
Chloroform-d (CDCl3): Suitable for less polar molecules. The carboxylic acid and hydroxyl protons are typically observable, although their chemical shifts can be broad and concentration-dependent.[7]
-
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4] Gentle vortexing or heating may be necessary to ensure complete dissolution.[4]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. The resulting solution should be clear and free of suspended solids.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard can be added. For D2O, DSS is a common choice, while TMS is standard for CDCl3.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Instrument Parameters
The following are typical acquisition parameters for a 1H NMR spectrum on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D Proton (e.g., zg30) | A simple 30° pulse is sufficient for qualitative analysis and allows for faster relaxation. |
| Spectral Width | 12-15 ppm | This range is adequate to cover the expected chemical shifts for all protons. |
| Number of Scans | 16-64 | Averaging multiple scans improves the signal-to-noise ratio. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for nearly complete relaxation of protons between scans, ensuring accurate integration. |
| Acquisition Time | 2-4 seconds | A longer acquisition time results in better resolution. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |
Spectral Analysis and Interpretation
The structure of 2-hydroxy-3-methylbutyric acid dictates a specific pattern of signals in its 1H NMR spectrum.
Molecular Structure and Proton Designations
Figure 1. Structure of 2-hydroxy-3-methylbutyric acid with proton designations.
Predicted 1H NMR Spectrum and Signal Assignments
The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the protons in 2-hydroxy-3-methylbutyric acid. The values are approximate and can vary with solvent and pH.[6][7][8]
| Proton Designation | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |
| γ and γ' -CH3 | 0.8 - 1.0 | Doublet | ~7 | 6H | These two methyl groups are diastereotopic and couple to the adjacent Hβ proton, resulting in two overlapping doublets. They are in an aliphatic environment, hence their upfield chemical shift. |
| Hβ | 2.0 - 2.2 | Multiplet | ~7, ~3 | 1H | This proton is coupled to the six γ and γ' protons and the Hα proton, leading to a complex multiplet. |
| Hα | 3.8 - 4.2 | Doublet | ~3 | 1H | This proton is adjacent to the electron-withdrawing hydroxyl and carboxyl groups, shifting it downfield. It is coupled to the Hβ proton. |
| -OH | Variable (2-5) | Broad Singlet | - | 1H | The chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. The signal is often broad and may not show coupling. |
| -COOH | Variable (10-13) | Broad Singlet | - | 1H | The acidic proton of the carboxylic acid is highly deshielded and appears far downfield.[9] Its signal is also typically broad and its position is variable.[9] |
Note: In D2O, the -OH and -COOH protons will exchange with deuterium and become "invisible" in the 1H NMR spectrum.
Visualizing Spin-Spin Coupling
The connectivity and coupling relationships between the protons can be visualized as follows:
Figure 2. J-coupling relationships in 2-hydroxy-3-methylbutyric acid.
Trustworthiness and Self-Validation
The interpretation of the 1H NMR spectrum of 2-hydroxy-3-methylbutyric acid is a self-validating process.
-
Integration: The integral ratios of the signals must correspond to the number of protons in the molecule (6:1:1 for the methyl, methine, and alpha-proton signals, respectively).
-
Multiplicity and Coupling Constants: The splitting patterns must be consistent with the neighboring protons. For instance, the doublet observed for Hα confirms the presence of one adjacent proton (Hβ). The complex multiplet for Hβ is consistent with it being coupled to both Hα and the two methyl groups.
-
2D NMR Experiments: For unambiguous assignment, especially in more complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) can be employed to definitively establish proton-proton coupling networks. A COSY spectrum would show a cross-peak between Hα and Hβ, and between Hβ and the γ/γ'-methyl protons, confirming their connectivity.
Conclusion
1H NMR spectroscopy is an indispensable tool for the structural verification and analysis of 2-hydroxy-3-methylbutyric acid. By understanding the fundamental principles of NMR and following a robust experimental protocol, researchers can obtain high-quality spectra that provide a wealth of structural information. The chemical shifts, coupling patterns, and signal integrals collectively offer a unique fingerprint of the molecule, enabling its unambiguous identification and paving the way for further investigation into its role in health and disease.
References
- 1. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. selleckchem.com [selleckchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. bmse000570 (S)-(+)-2-hydroxy-3-methylbutyric Acid at BMRB [bmrb.io]
- 7. spectrabase.com [spectrabase.com]
- 8. hmdb.ca [hmdb.ca]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for the Derivatization of 2-Hydroxy Acids for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy acids are a class of organic compounds characterized by a carboxylic acid group and a hydroxyl group on the adjacent carbon atom. These molecules play crucial roles in various biological processes and are important analytes in clinical diagnostics, metabolomics, and pharmaceutical research. Due to their low volatility and high polarity, direct analysis of 2-hydroxy acids by gas chromatography (GC) is challenging, often resulting in poor peak shape and inaccurate quantification.[1]
Derivatization is a chemical modification technique used to convert non-volatile compounds into more volatile and thermally stable derivatives, making them suitable for GC analysis.[1][2][3] This process involves replacing the active hydrogen atoms in the carboxyl and hydroxyl groups with non-polar protecting groups, which reduces intermolecular hydrogen bonding and increases volatility.[1][2] This application note provides detailed protocols for the two most common derivatization methods for 2-hydroxy acids: silylation and esterification/alkylation.
Derivatization Methods
The choice of derivatization reagent and method depends on the specific 2-hydroxy acid, the sample matrix, and the analytical requirements of the study.
Silylation
Silylation is a versatile and widely used method for the derivatization of compounds containing active hydrogen atoms, such as hydroxyl and carboxyl groups.[2] This method involves the introduction of a silyl group, typically a trimethylsilyl (TMS) group, into the molecule.[2] The resulting TMS derivatives are more volatile, less polar, and more thermally stable than the parent compounds.[2]
Common silylating reagents include:
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) [1][4][5]
-
TMCS (Trimethylchlorosilane) , often used as a catalyst to increase the reactivity of BSTFA or MSTFA.[1][4]
Esterification and Alkylation
Esterification specifically targets the carboxylic acid group, converting it into an ester, typically a methyl ester.[1] This method is often used in conjunction with another derivatization step to protect the hydroxyl group. Alkylation methods can derivatize both the carboxylic acid and the hydroxyl group simultaneously.
Common esterification and alkylation reagents include:
Chiral Derivatization
For the separation and quantification of enantiomers of chiral 2-hydroxy acids, such as lactic acid and 2-hydroxyglutaric acid, chiral derivatization is employed.[9][10] This involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. A common chiral derivatizing agent is L-menthol in combination with acetyl chloride.[9][10]
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is suitable for the general analysis of 2-hydroxy acids.
Materials:
-
2-hydroxy acid standard or dried sample extract
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)[1][4]
-
Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)[1][4]
-
Heating block or oven
-
GC vials with caps
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the 2-hydroxy acid standard or the dried sample extract in an appropriate aprotic solvent.[1]
-
Reaction Setup: In a GC vial, combine 100 µL of the sample solution with 50 µL of BSTFA + 1% TMCS.[1][4] This ensures a molar excess of the derivatizing reagent.
-
Reaction: Tightly cap the vial and vortex for 10 seconds.[1]
-
Heating: Place the vial in a heating block or oven at 60°C for 60 minutes.[1][4] The temperature and time can be optimized for specific analytes.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
GC Analysis: The sample is now ready for injection into the GC or GC-MS system.
Protocol 2: Esterification using BF₃-Methanol
This protocol is effective for the formation of fatty acid methyl esters (FAMEs) from 2-hydroxy fatty acids.
Materials:
-
2-hydroxy fatty acid standard or lipid extract
-
14% Boron trifluoride (BF₃) in methanol[4]
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heating block or oven
-
Reaction tubes with caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place the 2-hydroxy fatty acid sample (e.g., 1-10 mg) in a reaction tube.
-
Reaction Setup: Add 1 mL of 14% BF₃-methanol solution to the tube.[4]
-
Reaction: Cap the tube tightly and heat at 60°C for 30-60 minutes.[4]
-
Cooling: Cool the tube to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[1] Allow the layers to separate. Centrifugation can aid in phase separation.
-
Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
GC Analysis: The FAME derivative is now ready for GC or GC-MS analysis.
Protocol 3: Chiral Derivatization using L-Menthol and Acetyl Chloride
This protocol is designed for the enantiomeric separation of chiral 2-hydroxy acids like lactic acid and 2-hydroxyglutaric acid.[9]
Materials:
-
Chiral 2-hydroxy acid standard or sample
-
L-menthol
-
Acetyl chloride
-
Pyridine (as a catalyst and solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heating block or oven
-
Reaction vials with caps
-
Vortex mixer
Procedure:
-
Esterification with L-menthol:
-
To the dried 2-hydroxy acid sample, add a solution of L-menthol in pyridine.
-
Heat the mixture to form the menthyl ester diastereomers.
-
-
Acetylation of the Hydroxyl Group:
-
After cooling, add acetyl chloride to the reaction mixture to acetylate the hydroxyl group.
-
-
Work-up:
-
Quench the reaction with water.
-
Extract the diastereomeric derivatives with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC Analysis: The resulting solution containing the diastereomers can be directly analyzed by GC-MS.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC analysis of derivatized 2-hydroxy acids, based on literature values. Note that these values are instrument and method-dependent.
| 2-Hydroxy Acid | Derivatization Method | Derivative | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| D-Lactic Acid | Chiral (L-menthol, acetyl chloride) | Menthyl acetyl lactate | 0.13 µM | - | > 0.99 | [9] |
| L-Lactic Acid | Chiral (L-menthol, acetyl chloride) | Menthyl acetyl lactate | 0.11 µM | - | > 0.99 | [9] |
| D-2-Hydroxyglutaric Acid | Chiral (L-menthol, acetyl chloride) | Menthyl acetyl 2-hydroxyglutarate | 1.12 µM | - | > 0.99 | [9] |
| L-2-Hydroxyglutaric Acid | Chiral (L-menthol, acetyl chloride) | Menthyl acetyl 2-hydroxyglutarate | 1.16 µM | - | > 0.99 | [9] |
| 2-Hydroxybutyrate | Silylation | TMS derivative | - | ~5 µM | - | [11] |
| β-Hydroxy-β-methylbutyrate | Silylation | TMS derivative | - | 30 ng/mL | > 0.998 | [11] |
| 2- and 3-Hydroxy Fatty Acids | Esterification (BF₃) & PFBBr | PFBO-O-FA methyl esters | 50-500 fg | - | - | [6] |
| Lactic Acid | Alkylation (Ethyl chloroformate) | Ethyl lactate | 0.67 µmol/L | - | Good linearity | [8] |
Visualizations
Experimental Workflow Diagrams
Caption: Experimental workflows for silylation and esterification of 2-hydroxy acids.
Logical Relationship of Derivatization for GC Analysis
Caption: Logical relationship for the derivatization of 2-hydroxy acids for GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Blogs | Restek [discover.restek.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chiral Separation of 2-Hydroxy-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective separation of (R)- and (S)-2-hydroxy-3-methylbutanoic acid using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs). The methodologies outlined are crucial for quality control, pharmacokinetic studies, stereoselective synthesis, and metabolomics research.[1][2]
Introduction
2-hydroxy-3-methylbutanoic acid is a chiral carboxylic acid with a single stereocenter, making it exist as two enantiomers: (R)- and (S)-2-hydroxy-3-methylbutanoic acid. In pharmaceutical and biological contexts, enantiomers of a chiral compound can exhibit significantly different pharmacological activities and toxicological profiles. Consequently, robust and reliable analytical methods for their separation and quantification are essential for drug development and metabolic research.[2][3] Direct separation on a chiral stationary phase is a widely used and effective method for resolving these enantiomers.[3]
Principle of Chiral Separation by HPLC
The direct chiral separation of enantiomers via HPLC is achieved using a Chiral Stationary Phase (CSP). The fundamental principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These complexes have different interaction energies, which leads to differential retention times on the column and results in their separation.[3] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad enantiorecognition capabilities for a diverse range of compounds, including hydroxy acids.[2][3]
For acidic compounds like 2-hydroxy-3-methylbutanoic acid, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution.[2][3]
Experimental Protocols
A common and effective approach for the chiral separation of 2-hydroxy-3-methylbutanoic acid is through normal-phase HPLC with a polysaccharide-based CSP.
1. Equipment and Materials
-
HPLC system with a pump, autosampler, column oven, and UV detector.[3]
-
Chiral Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel® series).[2]
-
Reagents: n-Hexane (HPLC grade), Isopropanol (IPA) (HPLC grade), Trifluoroacetic acid (TFA).
-
Sample Diluent: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).
-
Standard: Racemic 2-hydroxy-3-methylbutanoic acid.
-
Syringe filters: 0.45 µm.[1]
2. Preparation of Mobile Phase and Solutions
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and TFA. A common starting composition is 90:10:0.1 (v/v/v) of n-Hexane/Isopropanol/TFA.[2] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic 2-hydroxy-3-methylbutanoic acid at a concentration of 1 mg/mL in the sample diluent. From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL in the diluent.[1]
-
Sample Preparation: Accurately weigh the sample containing 2-hydroxy-3-methylbutanoic acid.[1] Dissolve the sample in a known volume of the diluent to achieve a final concentration within the linear range of the assay.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
3. HPLC Analysis
-
Column Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes at the designated flow rate.[1]
-
System Suitability: Inject the standard solution to verify system suitability, including resolution, theoretical plates, and tailing factor.[1]
-
Injection: Inject the prepared sample solutions.[1]
-
Data Analysis: Integrate the peaks corresponding to the (R) and (S) enantiomers.[1] The resolution (Rs) between the two peaks should be calculated, with a value greater than 1.5 indicating baseline separation.[3]
Data Presentation: Chromatographic Conditions and Performance
The following tables summarize typical chromatographic conditions and expected performance for the chiral separation of 2-hydroxy-3-methylbutanoic acid enantiomers based on a polysaccharide CSP.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25°C[2] |
| Detection | UV at 210 nm[2] |
| Injection Volume | 5-10 µL[2] |
Table 2: Expected Chromatographic Performance
| Parameter | Expected Value |
|---|---|
| Resolution (Rs) | > 1.5 |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
Method Optimization and Troubleshooting
-
Improving Resolution: If the resolution is less than 1.5, consider decreasing the flow rate, adjusting the ratio of the alcohol modifier (e.g., from 5% to 20%), or trying a different alcohol modifier like ethanol.[2] Varying the column temperature can also influence enantioselectivity.[2]
-
Improving Peak Shape: Peak tailing for acidic compounds can often be mitigated by adding a small amount of an acid, such as TFA, to the mobile phase.[2]
-
No Separation: If no separation is observed, screening other types of chiral stationary phases, such as different polysaccharide-based columns or cyclodextrin-based CSPs, is recommended as there is no universal chiral column.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of 2-hydroxy-3-methylbutanoic acid.
Caption: Workflow for chiral HPLC analysis of 2-hydroxy-3-methylbutanoic acid.
References
Application of (R)-2-hydroxy-3-methylbutanoic acid in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-hydroxy-3-methylbutanoic acid, also known as D-α-Hydroxyisovaleric acid (D-Hiv), is a chiral building block of significant interest in the field of peptide chemistry. Its primary application lies in the synthesis of depsipeptides, which are peptide analogues where one or more amide bonds are replaced by ester bonds.[1] This structural modification has profound implications for the physicochemical and biological properties of peptides. The incorporation of this compound can induce conformational constraints, enhance membrane permeability, and improve enzymatic stability, making it a valuable tool in the design of novel therapeutics with improved pharmacokinetic profiles.[1]
These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, with a focus on detailed experimental protocols for both solid-phase and solution-phase methodologies.
Data Presentation: A Comparative Summary of Synthetic Strategies
The successful incorporation of this compound into a peptide sequence is contingent on the chosen synthetic strategy, coupling reagents, and protecting group scheme. Below is a summary of quantitative data from representative synthetic protocols.
| Parameter | Solid-Phase Synthesis (Direct Coupling) | Solid-Phase Synthesis (Depsipeptide Block) | Solution-Phase Synthesis |
| Coupling Reagents | DIC/DMAP | HBTU/DIPEA for amino acid; DIC/OxymaPure for depsipeptide block | Benzenesulfonyl Chloride/Pyridine; DCC/DMAP |
| This compound Protecting Group | Tetrahydropyranyl (THP) | None required for the pre-formed block | tert-Butyl (tBu) |
| Average Yield per Cycle | 95-97%[1] | >98% | Not Applicable |
| Overall Yield (linear depsipeptide) | Sequence-dependent | Sequence-dependent | 75-90%[1][2] |
| Crude Purity | >70%[1] | >80% | Variable, requires purification |
| Final Purity (after HPLC) | >95%[1] | >95% | >95% |
| Key Advantages | Direct incorporation on solid support. | Higher coupling efficiency for the ester bond formation step.[1] | Scalable, suitable for large-scale synthesis. |
| Key Disadvantages | Potentially lower efficiency for ester bond formation on solid support.[1] | Requires pre-synthesis of the depsidipeptide block. | More laborious purification steps. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Depsipeptides via Direct Coupling
This protocol details the direct esterification of a resin-bound amino acid with protected this compound. The hydroxyl group of the hydroxy acid requires protection, for instance, with a tetrahydropyranyl (THP) group.[1]
1. Resin Preparation: a. Start with a pre-loaded Fmoc-amino acid resin (e.g., Wang or 2-chlorotrityl resin). b. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel. c. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[1] d. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (5x).[1]
2. Ester Bond Formation: a. Dissolve THP-protected this compound (3.0 eq.), N,N'-diisopropylcarbodiimide (DIC, 3.0 eq.), and 4-dimethylaminopyridine (DMAP, 0.5 eq.) in DMF.[1] b. Pre-activate the mixture for 10 minutes at room temperature.[1] c. Add the activated hydroxy acid solution to the resin. d. Shake the reaction vessel at room temperature for 4-6 hours.[1] e. Monitor the reaction completion using a qualitative test (e.g., Kaiser test on a small sample of resin). A negative Kaiser test indicates complete coupling.
3. Hydroxyl Group Deprotection: a. Wash the resin with DMF (5x) and DCM (5x). b. To remove the THP group, treat the resin with a solution of p-toluenesulfonic acid (p-TsOH) in DCM/Methanol.[1] c. Wash the resin thoroughly with DCM (5x), DMF (5x), and isopropanol (3x).[1]
4. Peptide Chain Elongation: a. Proceed with the coupling of the subsequent Fmoc-amino acids using standard solid-phase peptide synthesis (SPPS) protocols (e.g., using HBTU/DIPEA or HATU/DIPEA as coupling agents).
5. Cleavage and Deprotection: a. After completion of the synthesis, wash the peptidyl-resin with DCM and dry it under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)) for 2-3 hours at room temperature.[1] c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1] e. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. f. Dry the crude peptide under vacuum.[1]
6. Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain the final depsipeptide.[1]
Protocol 2: Solid-Phase Synthesis using a Pre-formed Depsidipeptide Building Block
This approach involves the synthesis of an Fmoc-protected depsidipeptide unit in solution, which is then incorporated into the growing peptide chain on the solid support. This method often leads to higher yields and purity as the challenging ester bond formation is performed in solution.[1]
1. Synthesis of the Fmoc-Aminoacyl-(R)-2-hydroxy-3-methylbutanoate Depsidipeptide Block: a. Dissolve the Fmoc-protected amino acid (1.0 eq.) and this compound (1.0 eq.) in anhydrous DCM.[1] b. Cool the solution to 0°C in an ice bath. c. Add DIC (1.1 eq.) and a catalytic amount of DMAP (0.1 eq.).[1] d. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.[1] e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, filter off the dicyclohexylurea (DCU) byproduct. g. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1] h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1] i. Purify the depsidipeptide block by flash column chromatography.[1]
2. Solid-Phase Peptide Synthesis: a. Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes. b. If necessary, deprotect the resin using 20% piperidine in DMF. c. Couple the first Fmoc-amino acid using a standard coupling protocol (e.g., HBTU/DIPEA in DMF). d. After Fmoc deprotection of the first amino acid, couple the prepared Fmoc-depsidipeptide block (1.5 eq.) using standard coupling conditions (e.g., DIC/OxymaPure in DMF) for 2 hours.[1] e. Continue the peptide chain elongation using standard Fmoc-SPPS cycles.
3. Cleavage, Deprotection, and Purification: a. Follow steps 5 and 6 from Protocol 1.
Protocol 3: Solution-Phase Synthesis of a Didepsipeptide
This protocol describes a general procedure for the formation of a depsipeptide bond in solution.
1. Activation of the N-protected Amino Acid: a. Dissolve the N-protected amino acid (e.g., Z-Valine, 1.2 eq.) in dry pyridine. b. Cool the solution to 0°C. c. Add benzenesulfonyl chloride (1.1 eq.) dropwise with stirring over 10 minutes.
2. Coupling with this compound tert-Butyl Ester: a. To the above mixture, add a solution of this compound tert-butyl ester (1.0 eq.) in pyridine at 0°C. b. Stir the reaction mixture for 2 hours at 0°C and then for 3 hours at room temperature.[2]
3. Work-up and Purification: a. Pour the reaction mixture into ice water and extract with diethyl ether. b. Wash the organic layer with 0.5 M aqueous H₂SO₄, saturated aqueous NaHCO₃, and water.[2] c. Dry the organic layer over MgSO₄ and remove the solvent in vacuo.[2] d. Purify the resulting oily residue by column chromatography on silica gel to afford the protected didepsipeptide.[2]
Mandatory Visualizations
Caption: General workflow for the solid-phase synthesis of a depsipeptide.
Caption: Synthesis of the Fmoc-depsidipeptide building block.
Caption: Key steps for direct incorporation on a solid support.
References
Troubleshooting & Optimization
Troubleshooting poor resolution in chiral separation of 2-hydroxy-3-methylbutanoic acid
Welcome to the technical support center for the enantioselective analysis of 2-hydroxy-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the chiral separation of this analyte.
Troubleshooting Guide: Resolving Poor Separation
This section addresses specific issues you may encounter during your experiments. The following workflow provides a general approach to troubleshooting poor or no resolution.
Caption: General troubleshooting workflow for poor resolution.
Question: I am not seeing any separation of the enantiomers on my chiral HPLC column. What should I do first?
Answer:
When no separation is observed, the primary factors to investigate are the chiral stationary phase (CSP) and the mobile phase composition. There is no universal chiral column, and a screening of different columns is often necessary to find the optimal stationary phase for a new compound[1].
Step 1: Verify Your Column Choice The selection of the CSP is the most critical factor for a successful chiral separation[1]. For a hydroxy acid like 2-hydroxy-3-methylbutanoic acid, polysaccharide-based CSPs are a robust starting point.
-
Action: Begin with an amylose-based or cellulose-based chiral stationary phase (e.g., Chiralpak® series)[1]. These are frequently successful in resolving a wide range of enantiomeric compounds, including acids[1][2].
Step 2: Re-evaluate Your Mobile Phase If the column is appropriate, the mobile phase composition is the next crucial element.
-
Action (Normal-Phase): A typical starting mobile phase is n-Hexane:Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA)[1][3]. If you see no separation with a 90:10 ratio, try varying the percentage of the alcohol modifier (e.g., from 5% to 20%)[1]. The type of alcohol can also drastically alter selectivity; consider switching from IPA to ethanol[1].
-
Action (Reversed-Phase): While less common for this compound, if using a reversed-phase method, ensure the pH is controlled and consider different organic modifiers like acetonitrile or methanol[1].
Step 3: Screen Other Columns If optimization of the mobile phase on your initial column is unsuccessful, a broader screening is warranted.
-
Action: Test other polysaccharide columns and consider a cyclodextrin-based CSP, which offers a different mechanism of chiral recognition[1].
Question: I see partial separation, but the resolution is poor (Rs < 1.5). How can I improve it?
Answer:
Achieving baseline resolution (Rs > 1.5) often requires fine-tuning the chromatographic conditions once partial separation is confirmed[2]. The key parameters to adjust are mobile phase composition, flow rate, and temperature.
Step 1: Optimize the Mobile Phase Composition Small changes in the mobile phase can have a significant impact on selectivity[4].
-
Modifier Percentage: Systematically adjust the percentage of the alcohol modifier (e.g., IPA or ethanol) in small increments (e.g., 1-2%). A decrease in the modifier concentration typically increases retention and may improve resolution, but can also broaden peaks.
-
Additive Concentration: The concentration of the acidic additive (TFA) can influence elution order and resolution[4]. While 0.1% is a standard starting point, adjusting this concentration may be beneficial.
Step 2: Decrease the Flow Rate Reducing the flow rate increases the time the analyte spends interacting with the CSP, which can enhance resolution.
-
Action: Decrease the flow rate from 1.0 mL/min to 0.5 mL/min[1]. While this will increase the analysis time, it is a powerful tool for improving the separation of closely eluting peaks[5].
Step 3: Adjust the Column Temperature Temperature affects the thermodynamics of the separation and can have a non-linear and sometimes unpredictable effect on enantioselectivity[1][6].
-
Action: Systematically vary the column temperature (e.g., 15°C, 25°C, 40°C). Lowering the temperature often improves resolution for many compounds. However, in some cases, an increase in temperature can surprisingly improve separation or even reverse the enantiomer elution order[4][6][7].
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Mobile Phase | n-Hexane:IPA:TFA (90:10:0.1) | Vary IPA from 5% to 20%; switch to Ethanol | Modifier strength and type directly impact chiral recognition[1]. |
| Flow Rate | 1.0 mL/min | Decrease to 0.5 - 0.7 mL/min | Increases interaction time with the CSP, allowing for better differentiation[5]. |
| Temperature | 25 °C | Test a range (e.g., 15-40 °C) | Affects separation thermodynamics and can alter selectivity[6][7]. |
Question: My peaks are broad and tailing. How can I improve the peak shape?
Answer:
Peak tailing for an acidic analyte like 2-hydroxy-3-methylbutanoic acid is often caused by undesirable secondary interactions with the stationary phase or sample overload[1][8].
Step 1: Use an Acidic Modifier The most common cause of tailing for acidic compounds is the ionization of the carboxyl group, which leads to strong, unwanted interactions with the CSP.
-
Causality: An acidic modifier, such as Trifluoroacetic Acid (TFA) or formic acid, is added to the mobile phase to suppress the ionization of the analyte[5][8]. By keeping the analyte in its neutral, protonated state, these secondary ionic interactions are minimized, resulting in sharper, more symmetrical peaks[5].
-
Action: Ensure your mobile phase contains an acidic modifier. A concentration of 0.1% (v/v) TFA is a standard and highly effective starting point[1][3][5].
Step 2: Reduce Sample Concentration Injecting too much sample can overload the column, leading to peak distortion and tailing[8].
-
Action: Prepare a more dilute sample and re-inject. A typical concentration for analysis is around 100 µg/mL[3]. Also, ensure the sample is fully dissolved in the mobile phase or a compatible diluent[3].
Step 3: Filter Your Sample Particulates in the sample can clog the column frit, leading to poor peak shape and increased backpressure.
-
Action: Always filter the sample solution through a 0.45 µm syringe filter before injection[3].
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for this separation: HPLC, GC, or something else?
A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this analysis, but they operate on different principles. The best choice depends on available equipment and experimental goals.
Caption: Decision tree for analysis method selection.
-
Direct HPLC/SFC: This is often the preferred method. It involves using a Chiral Stationary Phase (CSP) to directly separate the enantiomers without chemical modification[2]. Supercritical Fluid Chromatography (SFC) is a powerful alternative that often provides faster separations[1].
-
Indirect GC: This is a very robust and common method, but it requires a mandatory derivatization step[9]. The polar and non-volatile hydroxy acid must be converted into a volatile and thermally stable compound (e.g., an ester or a silylated derivative) before it can be analyzed by GC[9]. The resulting diastereomers can then be separated on a standard achiral GC column[9][10].
-
Capillary Electrophoresis (CE): CE is another viable technique that can separate enantiomers with the addition of a chiral selector (like cyclodextrins) to the background electrolyte[11][12].
Q2: Is derivatization necessary for the analysis of 2-hydroxy-3-methylbutanoic acid?
A2: It depends entirely on your chosen analytical technique.
-
For GC analysis, yes, derivatization is mandatory. The hydroxyl and carboxylic acid functional groups make the native molecule too polar and not volatile enough for GC[9].
-
For HPLC or SFC analysis, no, derivatization is not necessary. The principle of these techniques is the direct separation on a chiral column[2]. However, an "indirect" HPLC method is possible, where you derivatize the enantiomers to form diastereomers and then separate them on a standard achiral column (like a C18)[2]. This can be a useful alternative if a suitable chiral column is not available[2].
Q3: What are the typical starting conditions for an HPLC separation?
A3: A well-established starting point for the direct chiral separation by HPLC utilizes a polysaccharide-based CSP in normal-phase mode[3].
| Parameter | Recommended Value | Source |
| Column | Polysaccharide-based CSP (Amylose or Cellulose) | [1][3] |
| Mobile Phase | n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) | [2][3] |
| Flow Rate | 1.0 mL/min | [1][3] |
| Column Temp. | 25 °C | [1][3] |
| Detection | UV at 210 nm | [1][3] |
| Injection Vol. | 10 µL | [3] |
Q4: If I choose GC, what is a reliable derivatization and analysis protocol?
A4: A common and effective method for GC analysis involves converting the enantiomers into diastereomeric esters, which can then be separated on a standard achiral column[10][13]. A two-step derivatization can also be used, where the carboxylic acid is first esterified, and then the hydroxyl group is silylated to maximize volatility and thermal stability[9].
Protocol: Diastereomeric Derivatization for GC Analysis This protocol is based on forming diastereomeric esters using a chiral alcohol, followed by trifluoroacetylation[10].
-
Esterification: React the dried sample extract containing 2-hydroxy-3-methylbutanoic acid with a chiral alcohol (e.g., (S)-(+)-3-methyl-2-butanol) and an esterification catalyst (e.g., thionyl chloride)[9]. Heat at 100°C for 1 hour. Evaporate the excess reagent under a stream of nitrogen[9].
-
Acylation: To the dried ester residue, add trifluoroacetic anhydride and pyridine[1]. Let the reaction proceed at room temperature for 30 minutes[1].
-
Analysis: Evaporate the reagents and reconstitute the residue in a suitable solvent like hexane[1]. The sample is now ready for injection onto a standard achiral GC column.
| Parameter | Recommended Value | Source |
| Column | Standard Achiral (e.g., DB-5) | [1][10] |
| Injector Temp. | 250 °C | [1] |
| Oven Program | 60°C initial, ramp 5-10°C/min to 280°C | [1] |
| Detector | FID or Mass Spectrometer (MS) | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How To Achieve Successful Chiral Separation by Capillary Electrophoresis | Chemické listy [w.chemicke-listy.cz]
- 12. bio-rad.com [bio-rad.com]
- 13. merckmillipore.com [merckmillipore.com]
Optimizing mobile phase for HPLC separation of 2-hydroxy-3-methylbutanoic acid enantiomers
Technical Support Center: Chiral Separation of 2-Hydroxy-3-methylbutanoic Acid
This guide provides troubleshooting advice and frequently asked questions for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-hydroxy-3-methylbutanoic acid enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any separation between the two enantiomer peaks. What is the first thing I should check?
A1: The most critical factor for enantiomeric separation is the use of a suitable Chiral Stationary Phase (CSP). For the separation of acidic compounds like 2-hydroxy-3-methylbutanoic acid, polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are often a good starting point. Ensure you are using a column specifically designed for chiral separations. If you are already using a chiral column, the mobile phase composition is the next critical parameter to adjust.
Q2: My enantiomer peaks are showing poor resolution (Rs < 1.5). How can I improve this by modifying the mobile phase?
A2: Poor resolution can often be improved by adjusting the mobile phase composition. Here are several steps you can take:
-
Adjust the concentration of the acidic modifier. The mobile phase for separating acidic enantiomers typically consists of a non-polar solvent (like hexane or heptane), a polar alcohol component (like isopropanol or ethanol), and a small amount of an acidic modifier (like trifluoroacetic acid - TFA or acetic acid). The concentration of the acidic modifier is crucial. A low concentration can lead to peak tailing, while a high concentration can reduce retention and decrease resolution. Start with a low concentration of TFA (e.g., 0.1%) and adjust as needed.
-
Change the alcohol modifier. The type of alcohol used can significantly impact selectivity. If you are using isopropanol, try switching to ethanol or vice versa. The different steric and hydrogen-bonding interactions of the alcohol with the stationary phase can alter the separation.
-
Optimize the solvent ratio. The ratio of the non-polar solvent to the alcohol modifier affects the retention time and can also influence resolution. Decreasing the amount of alcohol will generally increase retention time, which may provide more opportunity for the enantiomers to separate.
Q3: My peaks are tailing significantly. What could be the cause and how do I fix it?
A3: Peak tailing for acidic compounds is often caused by strong interactions between the analyte and the stationary phase, or by secondary, non-chiral interactions with the silica support. To address this:
-
Increase the concentration of the acidic modifier. Adding an acid like TFA to the mobile phase will protonate the acidic analyte and any residual silanol groups on the silica surface, minimizing undesirable secondary interactions and reducing tailing.
-
Ensure proper sample solvent. The sample should be dissolved in a solvent that is compatible with the mobile phase. Dissolving the sample in the mobile phase itself is the best practice.
Q4: My retention times are too long, leading to excessively long run times. How can I reduce them without sacrificing resolution?
A4: To decrease retention times, you need to increase the elution strength of the mobile phase. This can be achieved by:
-
Increasing the percentage of the alcohol modifier. Adding more isopropanol or ethanol to the hexane/heptane mobile phase will decrease the retention time of your analytes. Be aware that this can also decrease resolution, so you will need to find a balance.
-
Increasing the flow rate. A higher flow rate will lead to shorter run times. However, excessively high flow rates can lead to a loss of efficiency and, consequently, resolution. Perform a flow rate study to find the optimal balance for your separation.
Q5: The retention times for my peaks are not reproducible between runs. What are the likely causes?
A5: Irreproducible retention times are often due to issues with the mobile phase or the HPLC system itself.
-
Mobile phase preparation. Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent composition due to poor mixing can lead to shifting retention times.
-
Column temperature. Temperature fluctuations can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
-
Column equilibration. Make sure the column is fully equilibrated with the new mobile phase before starting your analysis. This can take 20-30 column volumes or more.
Data Presentation: Mobile Phase Composition Effects
The following table summarizes the typical effects of mobile phase modifications on the separation of 2-hydroxy-3-methylbutanoic acid enantiomers on a polysaccharide-based chiral column.
| Mobile Phase Composition (Hexane/Isopropanol/TFA) | Retention Time (k') | Resolution (Rs) | Typical Observation |
| 90 / 10 / 0.1 (v/v/v) | High | Good to Excellent | Strong retention, providing a good opportunity for separation. May lead to long analysis times. |
| 80 / 20 / 0.1 (v/v/v) | Moderate | Good | A common starting point, often providing a good balance between resolution and analysis time. |
| 70 / 30 / 0.1 (v/v/v) | Low | Moderate to Poor | Weaker retention. May be too strong of an eluent, causing the enantiomers to co-elute. |
| 80 / 20 / 0.05 (v/v/v) | Moderate | Moderate | Lower acid concentration may lead to peak tailing and a slight decrease in resolution due to secondary interactions. |
| 80 / 20 / 0.2 (v/v/v) | Moderate | Good | Higher acid concentration can improve peak shape but may slightly decrease retention and selectivity. |
Experimental Protocols
Protocol 1: HPLC Method for Enantiomeric Separation
This protocol provides a starting point for the separation of 2-hydroxy-3-methylbutanoic acid enantiomers.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Dimensions: 4.6 mm x 250 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).
-
A typical starting composition is 80:20:0.1 (Hexane:IPA:TFA) by volume.
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (controlled by a column oven).
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample of 2-hydroxy-3-methylbutanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting mobile phase optimization in the chiral separation of 2-hydroxy-3-methylbutanoic acid.
Caption: Troubleshooting workflow for mobile phase optimization.
Technical Support Center: Analysis of 2-Hydroxy-3-methylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of 2-hydroxy-3-methylbutanoic acid, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in the HPLC analysis of 2-hydroxy-3-methylbutanoic acid?
Peak tailing in the analysis of 2-hydroxy-3-methylbutanoic acid, an acidic compound, is often a result of one or more of the following factors:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the polar functional groups of the analyte, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, the analyte may exist in both ionized and unionized forms, causing distorted peak shapes.[4][5] For acidic compounds, a mobile phase pH lower than the analyte's pKa is generally recommended.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[7]
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shape.[2][6]
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[2][8]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[6]
Q2: How can I improve the peak shape of 2-hydroxy-3-methylbutanoic acid in my chromatogram?
To improve peak shape and reduce tailing, consider the following troubleshooting steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of 2-hydroxy-3-methylbutanoic acid to ensure it is in a single, unionized form.[5] The addition of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.[9][10]
-
Use a Suitable Column: Employ a high-purity, end-capped silica column to minimize silanol interactions.[2]
-
Reduce Sample Concentration: Dilute your sample to check for and mitigate column overload.[7]
-
Perform Column Maintenance: Flush the column with a strong solvent to remove contaminants.[6] If the column is old or performance does not improve, replace it.
-
Minimize Extra-Column Volume: Use tubing with a narrow internal diameter and ensure all connections are secure to minimize dead volume.[2]
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase or a weaker solvent.[6]
Q3: What is a good starting HPLC method for the analysis of 2-hydroxy-3-methylbutanoic acid?
For the chiral separation of (R)- and (S)-2-hydroxy-3-methylbutanoic acid, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase is effective.[9] A typical starting point would be:
-
Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose-based)
-
Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
For achiral analysis, a reversed-phase C18 column with an acidic mobile phase (e.g., water and acetonitrile with 0.1% formic acid) is a common choice.[11]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow for identifying and resolving the root cause of peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
This table illustrates the typical impact of mobile phase pH on the peak asymmetry factor for an acidic analyte like 2-hydroxy-3-methylbutanoic acid. A lower asymmetry factor indicates a more symmetrical peak.
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape Observation |
| 5.0 | 2.1 | Severe Tailing |
| 4.0 | 1.6 | Moderate Tailing |
| 3.0 | 1.2 | Slight Tailing |
| 2.5 | 1.0 | Symmetrical |
Note: Data are representative and may vary depending on the specific column and other chromatographic conditions.
Table 2: Troubleshooting Summary
This table provides a quick reference for common problems, their likely causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Use an end-capped column; lower mobile phase pH.[3][12] |
| Inappropriate mobile phase pH | Adjust pH to be at least 2 units below the analyte's pKa.[5] | |
| Column overload | Dilute the sample or reduce injection volume.[7] | |
| Poor Resolution | Inadequate mobile phase strength | Optimize the organic solvent percentage in the mobile phase. |
| Unsuitable stationary phase | Screen different column chemistries (e.g., C18, polar-embedded). | |
| Variable Retention Times | Fluctuating column temperature | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase preparation | Ensure accurate and consistent preparation of the mobile phase. |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of 2-Hydroxy-3-methylbutanoic Acid
This protocol is adapted from a method for the enantioselective separation of (R)- and (S)-2-hydroxy-3-methylbutanoic acid.[9]
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Polysaccharide-based chiral stationary phase column
-
(R,S)-2-hydroxy-3-methylbutanoic acid standard
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
3. Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of racemic 2-hydroxy-3-methylbutanoic acid in the diluent.
-
Prepare a 100 µg/mL working standard solution by diluting the stock solution with the diluent.
4. Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in a known volume of the diluent to a concentration within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution to verify system suitability (resolution, theoretical plates, tailing factor).
-
Inject the prepared sample solutions.
-
Integrate the peaks for the (R) and (S) enantiomers.
Caption: Experimental workflow for chiral HPLC analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. labcompare.com [labcompare.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2-Hydroxy-3-methylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 2-hydroxy-3-methylbutanoic acid.
Troubleshooting Guide
Matrix effects, primarily ion suppression, can significantly impact the accuracy and sensitivity of your analysis. This guide outlines common issues, their potential causes, and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Signal / Poor Sensitivity | Ion Suppression: Co-eluting endogenous matrix components, such as phospholipids in plasma, can compete with 2-hydroxy-3-methylbutanoic acid for ionization, reducing its signal intensity.[1][2][3] | 1. Improve Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1][4][5] 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate the analyte from matrix components.[1][3] Consider using a column specifically designed for polar analytes.[2] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[6][7] |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The composition of the biological matrix can vary between individual samples, leading to different degrees of ion suppression.[8] | 1. Implement a SIL-IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects.[6][7][8] 2. Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix to mimic the analytical conditions of the unknown samples.[1] |
| Inaccurate Quantification (Poor Accuracy) | Uncorrected Matrix Effects: If matrix effects are not properly accounted for, the measured analyte concentration will be erroneous.[3] | 1. Assess Matrix Effects: Quantify the extent of ion suppression or enhancement using a post-extraction spike experiment.[1][9] 2. Employ a SIL-IS: This will correct for inaccuracies caused by matrix effects.[6][7] 3. Standard Addition: This method can be used to correct for matrix effects when a suitable SIL-IS is unavailable.[10][11][12] |
| Retention Time Shifts | Column Contamination or Degradation: Buildup of matrix components on the analytical column can alter its chemistry and affect retention times.[13] | 1. Use a Guard Column: This will protect the analytical column from strongly retained matrix components. 2. Implement a Column Wash Step: Include a high-organic wash at the end of each run to elute hydrophobic interferences. 3. Regular Column Maintenance: Follow the manufacturer's guidelines for column cleaning and storage. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 2-hydroxy-3-methylbutanoic acid?
A1: The matrix refers to all components in a sample other than the analyte of interest.[1] Matrix effects occur when these components interfere with the ionization of the target analyte, 2-hydroxy-3-methylbutanoic acid, in the mass spectrometer's ion source. This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).[1] For a small, polar molecule like 2-hydroxy-3-methylbutanoic acid, the primary cause of matrix effects in biological samples like plasma is the co-elution of abundant phospholipids.[2]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike experiment.[1][9] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solvent at the same concentration. The matrix effect can be quantified as follows:
-
Matrix Effect (%) = (Peak Area in Extracted Blank / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[2] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the LC eluent after the column.[11][14] A dip in the baseline signal upon injection of a blank matrix extract indicates a region of ion suppression.[14]
Q3: What is the best sample preparation technique to minimize matrix effects for 2-hydroxy-3-methylbutanoic acid?
A3: While simple protein precipitation (PPT) is a quick method, it is often insufficient for removing all interfering matrix components, especially phospholipids.[2] For a cleaner extract and reduced matrix effects, consider the following:
-
Solid-Phase Extraction (SPE): This technique offers a more selective way to isolate the analyte from the matrix. A mixed-mode or a specific sorbent tailored to the properties of 2-hydroxy-3-methylbutanoic acid can be highly effective.[4]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample by partitioning the analyte into a solvent that is immiscible with the sample matrix.[4][5]
Q4: Is using a stable isotope-labeled internal standard (SIL-IS) enough to overcome matrix effects?
A4: A SIL-IS is the most widely recognized and effective tool for compensating for matrix effects.[6][7][11][12] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[1] This allows for a reliable correction of the analyte signal. However, it's important to note that a SIL-IS corrects for the variability but does not eliminate the underlying cause of the matrix effect.[7] Therefore, combining the use of a SIL-IS with optimized sample preparation and chromatography is the best practice for robust and reliable quantification.
Experimental Protocols
Protocol 1: Post-Extraction Spike for Matrix Effect Assessment
This protocol provides a quantitative assessment of matrix effects.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Spike in Matrix): Extract a blank matrix sample using your established procedure. Spike the analyte and internal standard into the final extracted matrix just before injection.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect using the formula provided in FAQ Q2.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol offers a cleaner sample extract compared to protein precipitation.
-
Sample Pre-treatment: Acidify the plasma sample to ensure 2-hydroxy-3-methylbutanoic acid is in its neutral form.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange or a polymeric reversed-phase sorbent) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and other polar interferences. A subsequent wash with a non-polar solvent like hexane can help remove lipids.
-
Elution: Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing low signal and imprecision.
Caption: Simplified mechanism of ion suppression in electrospray ionization.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. zefsci.com [zefsci.com]
- 14. scribd.com [scribd.com]
Ion suppression in mass spectrometry of 2-hydroxy-3-methylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to ion suppression during the mass spectrometry analysis of 2-hydroxy-3-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of 2-hydroxy-3-methylbutanoic acid?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, 2-hydroxy-3-methylbutanoic acid, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[3][4] For a small polar molecule like 2-hydroxy-3-methylbutanoic acid, this is a significant challenge, especially when analyzing complex biological matrices like plasma or urine.[5]
Q2: What are the common causes of ion suppression for 2-hydroxy-3-methylbutanoic acid in biological samples?
A2: The most common causes of ion suppression for polar analytes like 2-hydroxy-3-methylbutanoic acid in biological matrices are co-eluting endogenous components. In plasma, phospholipids from cell membranes are a primary cause of ion suppression.[5][6] Other sources include salts, other endogenous small molecules, and exogenous substances introduced during sample preparation.[6][7]
Q3: How can I determine if my analysis of 2-hydroxy-3-methylbutanoic acid is affected by ion suppression?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression occurs.[3][6] A solution of 2-hydroxy-3-methylbutanoic acid is continuously infused into the mass spectrometer post-column, while a blank extracted matrix sample is injected. A drop in the constant analyte signal indicates the retention time of interfering components.[3]
-
Post-Extraction Spike Method: This quantitative method assesses the extent of matrix effects.[5][8] The response of the analyte spiked into an extracted blank matrix is compared to the response of the analyte in a pure solvent at the same concentration. A value less than 100% indicates ion suppression.[5]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) fully compensate for ion suppression?
A4: A stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation and matrix effects.[1][5] Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences similar ion suppression, allowing for more accurate quantification.[1] However, if ion suppression is severe, it can still lead to a loss of sensitivity that the internal standard cannot overcome.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of 2-hydroxy-3-methylbutanoic acid.
Issue 1: Low or No Signal for 2-Hydroxy-3-methylbutanoic Acid
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Extraction | 2-hydroxy-3-methylbutanoic acid is a polar molecule. Ensure your extraction method is appropriate. Protein precipitation may not be sufficient to remove all interferences.[5] Consider optimizing the precipitating solvent or using more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][5] |
| Poor Chromatographic Retention | Due to its polarity, the analyte may have poor retention on a standard C18 column, leading to co-elution with matrix components and ion suppression.[5] Solutions: 1. Use a polar-modified C18 column or a HILIC column.[5] 2. Adjust the mobile phase to increase the aqueous component.[5] 3. Consider derivatization to increase hydrophobicity, though this adds complexity.[5] |
| Incorrect Mass Spectrometer Parameters | Verify the precursor and product ion m/z values for 2-hydroxy-3-methylbutanoic acid. Optimize source parameters such as capillary voltage, gas flows, and temperature.[5] |
| Severe Ion Suppression | If the above steps do not resolve the issue, significant ion suppression is likely. Focus on improving sample cleanup using SPE or LLE to remove interfering matrix components.[1] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject.[5] |
| Column Contamination | Accumulation of matrix components can cause peak tailing. Flush the column with a strong solvent.[5] |
| Secondary Interactions | The hydroxyl and carboxyl groups of the analyte can have secondary interactions with the stationary phase. Adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) can reduce these interactions.[5] |
| Injection Solvent Mismatch | If the injection solvent is stronger than the initial mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase.[5] |
Experimental Protocols
Protocol 1: Assessment of Ion Suppression by Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression in the chromatographic run.
Methodology:
-
Prepare a standard solution of 2-hydroxy-3-methylbutanoic acid (e.g., 100 ng/mL in mobile phase A).
-
Infuse this solution continuously into the mass spectrometer's ion source, bypassing the LC column, using a syringe pump connected via a T-fitting to the column outlet.
-
While infusing, inject an extracted blank plasma or urine sample (prepared using your standard sample preparation method) onto the LC column.
-
Monitor the signal of the infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.[3]
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Spike a known amount of 2-hydroxy-3-methylbutanoic acid into the final reconstitution solvent.
-
Set B (Analyte in Extracted Matrix): Extract at least six different lots of blank biological matrix using your validated method. Spike the same amount of 2-hydroxy-3-methylbutanoic acid into the dried extracts before reconstitution.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Extracted Matrix / Peak Area in Neat Solution) * 100 [5]
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE) to Minimize Ion Suppression
Objective: To effectively remove phospholipids and other interfering matrix components from plasma samples.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 200 µL of 2% phosphoric acid in water. Vortex to mix.[6]
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash with 1 mL of hexane to remove lipids and phospholipids.[6]
-
-
Elution: Elute 2-hydroxy-3-methylbutanoic acid with 1 mL of 5% formic acid in acetonitrile.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages & Disadvantages |
| Protein Precipitation | 85 - 105 | 40 - 70 | Advantages: Fast and simple. Disadvantages: Inefficient removal of phospholipids, leading to significant ion suppression.[5] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 95 | Advantages: Good removal of salts and some phospholipids. Disadvantages: Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 | Advantages: High recovery and excellent removal of interferences, including phospholipids, leading to minimal ion suppression.[1][5] Disadvantages: More time-consuming and costly.[5] |
Note: The values presented are illustrative and can vary depending on the specific analyte, matrix, and experimental conditions.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Collision Energy for MS/MS of (R)-2-hydroxy-3-methylbutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing collision energy for the tandem mass spectrometry (MS/MS) analysis of (R)-2-hydroxy-3-methylbutanoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the MS/MS analysis of this compound.
Question: I am observing a low or no signal for my precursor and/or fragment ions. What are the possible causes and solutions?
Answer:
A weak or absent signal can be attributed to several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.
-
Sample Preparation and Chromatography:
-
Poor Extraction Efficiency: this compound is a polar molecule. Ensure your extraction method is appropriate. For biological matrices like plasma, protein precipitation may not be sufficient to remove all interfering substances. Consider solid-phase extraction (SPE) for a cleaner sample.
-
Analyte Degradation: Ensure samples are stored at appropriate temperatures (e.g., -80°C) and handled on ice to prevent degradation.
-
Poor Chromatographic Peak Shape: Tailing or broad peaks can lead to a lower signal-to-noise ratio. This can be caused by column contamination, an inappropriate mobile phase, or issues with the LC system.
-
-
Mass Spectrometer Settings:
-
Incorrect Precursor Ion Selection: Verify the m/z of the precursor ion. For this compound (molecular weight: 118.13 g/mol ), the expected precursor ion in negative ion mode would be [M-H]⁻ at m/z 117.055. In positive ion mode, it could be [M+H]⁺ at m/z 119.070 or a sodium adduct [M+Na]⁺ at m/z 141.052.
-
Suboptimal Ion Source Parameters: A dirty ion source can significantly reduce signal intensity.[1] Regular cleaning according to the manufacturer's guidelines is crucial. Ensure that the gas flows, temperatures, and voltages of the ion source are optimized for your analyte.
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of your analyte, leading to a suppressed signal.[1][2] This is a common issue with polar analytes in complex matrices. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.
-
Question: My fragmentation is inconsistent or not reproducible between runs. What could be the issue?
Answer:
Inconsistent fragmentation can compromise the reliability of your results. Several factors can contribute to this issue:
-
Fluctuating Collision Gas Pressure: The pressure of the collision gas (e.g., argon, nitrogen) in the collision cell must be stable. Check for leaks in the gas lines and ensure the gas regulator is functioning correctly.
-
Unstable Source Conditions: As mentioned previously, a stable and clean ion source is critical for reproducible ionization and, consequently, consistent fragmentation.
-
Insufficient Column Equilibration: If you are using liquid chromatography, ensure the column is properly equilibrated between injections. Inadequate equilibration can lead to shifts in retention time, which may affect the consistency of the data-dependent acquisition.
Frequently Asked Questions (FAQs)
This section addresses common questions related to collision energy optimization for this compound.
Question: What is collision energy and why is it important to optimize it?
Answer:
Collision energy (CE) is the kinetic energy applied to a precursor ion in the collision cell of a tandem mass spectrometer to induce fragmentation. This process, known as collision-induced dissociation (CID), breaks the precursor ion into smaller fragment ions. Optimizing the collision energy is crucial because:
-
Too little energy will result in insufficient fragmentation and a weak signal for the fragment ions.
-
Too much energy can lead to excessive fragmentation, breaking down the characteristic fragment ions into smaller, less specific ions, which can also result in a low signal for the desired fragments.
The optimal collision energy maximizes the intensity of the desired fragment ions, thereby increasing the sensitivity and specificity of the MS/MS analysis.
Question: What is the expected fragmentation pattern for this compound?
Answer:
Based on the structure of 2-hydroxy-3-methylbutanoic acid and general fragmentation patterns of small carboxylic acids, the following fragmentation pathways are expected in negative ion mode ([M-H]⁻ at m/z 117.055):[3]
-
Loss of CO₂ (44 Da): This is a common fragmentation pathway for carboxylic acids, resulting in a fragment ion at m/z 73.05.
-
Loss of H₂O (18 Da): The hydroxyl group can be lost as a neutral water molecule, leading to a fragment at m/z 99.04.
-
Cleavage of the C-C bond adjacent to the carboxyl group: This can result in the loss of the carboxyl group (COOH), leading to a fragment at m/z 73.05.
Experimental data for a stereoisomer, (2S,3R)-3-Hydroxy-2-methylbutanoic acid, shows prominent fragment ions at m/z 45.0, 55.0, 57.0, and 63.0 in negative ion mode.[4]
Question: How do I perform a collision energy optimization experiment?
Answer:
A common method for optimizing collision energy is to perform a direct infusion experiment or a liquid chromatography-based experiment where the collision energy is ramped over a range of values. The goal is to identify the energy that produces the highest intensity for the desired fragment ions. A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation
The following tables summarize key information for the MS/MS analysis of this compound.
Table 1: Precursor and Predicted Product Ions for this compound
| Ionization Mode | Precursor Ion | Precursor m/z | Predicted Product Ion | Product m/z |
| Negative | [M-H]⁻ | 117.055 | [M-H-CO₂]⁻ | 73.050 |
| Negative | [M-H]⁻ | 117.055 | [M-H-H₂O]⁻ | 99.045 |
| Positive | [M+H]⁺ | 119.070 | [M+H-H₂O]⁺ | 101.060 |
| Positive | [M+H]⁺ | 119.070 | [M+H-CO]⁺ | 91.065 |
Table 2: Suggested Starting Collision Energy Ranges for Different Instrument Types
| Instrument Type | Collision Energy Unit | Suggested Starting Range |
| Triple Quadrupole (QqQ) | Electron Volts (eV) | 5 - 30 eV |
| Quadrupole Time-of-Flight (Q-TOF) | Electron Volts (eV) | 10 - 40 eV |
| Orbitrap (HCD) | Normalized Collision Energy (NCE) | 15 - 50 |
Note: These are general starting ranges and the optimal values may vary depending on the specific instrument, collision gas, and other experimental conditions.
Experimental Protocols
Protocol 1: Collision Energy Optimization by Direct Infusion
This protocol describes how to optimize collision energy by directly infusing a standard solution of this compound into the mass spectrometer.
-
Prepare a Standard Solution: Prepare a 1-10 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
Set up the Infusion: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize Source Parameters: Tune the ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal of the precursor ion ([M-H]⁻ or [M+H]⁺).
-
Create an MS/MS Method: Set up an MS/MS method to fragment the precursor ion of this compound.
-
Ramp the Collision Energy: In the MS/MS method, set up a loop to acquire data at different collision energy values. Start with a broad range (e.g., 5 to 50 eV in steps of 5 eV).
-
Acquire Data: Acquire MS/MS spectra at each collision energy level.
-
Analyze the Data: Plot the intensity of each fragment ion as a function of the collision energy. The optimal collision energy for each fragment is the value that gives the highest intensity.
-
Refine the Optimization (Optional): Once an approximate optimal range is identified, you can perform a second experiment with a narrower range and smaller step size (e.g., 1-2 eV steps) to pinpoint the optimal energy more precisely.
Mandatory Visualization
Caption: Workflow for Collision Energy Optimization via Direct Infusion.
References
Technical Support Center: Optimizing the Extraction of 2-Hydroxy-3-Methylbutanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the extraction efficiency of the polar compound 2-hydroxy-3-methylbutanoic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting 2-hydroxy-3-methylbutanoic acid from aqueous samples?
A1: The two primary methods for extracting 2-hydroxy-3-methylbutanoic acid are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods depends on factors such as sample complexity, required purity, and available resources. LLE is a cost-effective method, while SPE can offer higher recovery and cleaner extracts.[1][2]
Q2: How does pH affect the liquid-liquid extraction of 2-hydroxy-3-methylbutanoic acid?
A2: The extraction efficiency of 2-hydroxy-3-methylbutanoic acid, a carboxylic acid, is highly dependent on the pH of the aqueous sample. To ensure the compound is in its neutral, protonated form (R-COOH), which is more soluble in organic solvents, the pH of the aqueous phase should be adjusted to at least 1.5 to 2 pH units below its pKa.[3][4] For instance, adjusting the pH to ≤ 2.0 is recommended for optimal extraction into an organic solvent like ethyl acetate.[3]
Q3: What type of Solid-Phase Extraction (SPE) cartridge is suitable for 2-hydroxy-3-methylbutanoic acid?
A3: For a polar analyte like 2-hydroxy-3-methylbutanoic acid, a mixed-mode anion exchange SPE cartridge can be effective for a thorough cleanup and concentration from biological samples like urine.[5] These cartridges can retain the acidic compound through ion exchange, allowing for interfering substances to be washed away before elution.
Q4: Is derivatization necessary for the analysis of 2-hydroxy-3-methylbutanoic acid?
A4: Derivatization is often necessary for the analysis of 2-hydroxy-3-methylbutanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS). This process converts the non-volatile organic acid into a more volatile derivative, typically a trimethylsilyl (TMS) ester, which is suitable for GC analysis.[6] Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5][6] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is generally not required.[5]
Troubleshooting Guides
Low Extraction Recovery
Problem: The recovery of 2-hydroxy-3-methylbutanoic acid is consistently low.
| Possible Cause | Solution |
| Incorrect pH of Aqueous Phase (LLE) | Ensure the pH of the aqueous sample is adjusted to at least 1.5-2 pH units below the pKa of the analyte. A pH of 2.0 or lower is recommended for optimal protonation and extraction into the organic phase.[3] Use a calibrated pH meter for accurate measurement. |
| Inappropriate Extraction Solvent (LLE) | The polarity of the extraction solvent may not be optimal. For polar analytes like 2-hydroxy-3-methylbutanoic acid, solvents like ethyl acetate or diethyl ether are commonly used.[6][7] Consider testing different solvents to find the most effective one for your sample matrix. |
| Insufficient Mixing (LLE) | Ensure thorough mixing of the aqueous and organic phases by shaking the separatory funnel vigorously for 1-2 minutes.[3] However, be cautious of emulsion formation. |
| Incomplete Elution (SPE) | The elution solvent may not be strong enough to displace the analyte from the SPE sorbent. Optimize the elution solvent by testing different compositions and volumes. For anion exchange cartridges, an acidic elution solvent is typically required. |
| Analyte Degradation | 2-hydroxy-3-methylbutanoic acid may be susceptible to degradation. Ensure samples are stored correctly (e.g., at -80°C) and handled on ice to minimize potential degradation.[8] |
| Insufficient Number of Extractions (LLE) | A single extraction may not be sufficient to recover the majority of the analyte. Performing multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) is more efficient than a single extraction with a large volume (1 x 150 mL).[3] |
Emulsion Formation during Liquid-Liquid Extraction
Problem: A stable emulsion forms between the aqueous and organic layers, making separation difficult.
| Possible Cause | Solution |
| High Concentration of Surfactant-like Molecules | Biological samples can contain high concentrations of lipids and proteins that act as emulsifying agents.[9] |
| Vigorous Shaking | Excessive agitation can lead to the formation of a stable emulsion.[9] |
| Solutions to Break Emulsions | - "Salting out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion.[9][10]- Centrifugation: Centrifuging the mixture can help to separate the layers.- Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for extraction.[9] |
Data Presentation
Table 1: Comparison of Extraction Methods for Organic Acids
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Mean Recovery | 84.1% | 77.4% | [1] |
| Number of Metabolites Isolated | 161.8 ± 18.6 | 140.1 ± 20.4 | [1] |
| Advantages | High recovery, cleaner extracts, good for concentrating analytes.[5] | Cost-effective, simple procedure.[1] | |
| Disadvantages | More time-consuming and costly.[8] | Can be less efficient, prone to emulsion formation.[1][9] |
Note: The data presented is from a comparative study on urinary organic acids and may not be specific to 2-hydroxy-3-methylbutanoic acid but is indicative of general trends.
Table 2: Expected Extraction Efficiency of a Structurally Similar Analyte (Lactic Acid) by LLE at Different pH Values
| pH of Aqueous Phase | Expected Form of the Acid | Expected Extraction Efficiency into Organic Solvent (%) | Reference |
| 2.0 | Predominantly Protonated (R-COOH) | ~85-95% | [3] |
| 3.0 | Mix of Protonated and Deprotonated | ~60-75% | [3] |
| 4.0 (approx. pKa) | ~50% Protonated, ~50% Deprotonated | ~40-50% | [3] |
| 5.0 | Predominantly Deprotonated (R-COO⁻) | ~15-25% | [3] |
| 6.0 | Almost Entirely Deprotonated (R-COO⁻) | <10% | [3] |
Note: This table provides representative data for lactic acid, a structurally similar short-chain alpha-hydroxy acid, to illustrate the expected trend for 2-hydroxy-3-methylbutanoic acid.[3]
Experimental Protocols
Protocol 1: pH-Controlled Liquid-Liquid Extraction (LLE)
This protocol outlines the steps for extracting 2-hydroxy-3-methylbutanoic acid from an aqueous solution.
Materials:
-
Aqueous solution containing 2-hydroxy-3-methylbutanoic acid
-
Organic extraction solvent (e.g., ethyl acetate)[7]
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, pH meter or pH paper, beakers, and flasks
Procedure:
-
pH Adjustment: Transfer the aqueous solution to a beaker and measure the initial pH. Slowly add 1M HCl dropwise while stirring to adjust the pH to ≤ 2.0.[3]
-
Extraction:
-
Transfer the acidified aqueous solution to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[3]
-
Allow the layers to separate. The organic layer (ethyl acetate) will be on top.
-
Drain the lower aqueous layer into a clean beaker.
-
Drain the upper organic layer into a separate clean flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh ethyl acetate.[3]
-
-
Washing and Drying:
-
Combine all the organic extracts in the separatory funnel.
-
Add a small volume of brine to the combined organic extracts and gently shake to wash. This helps to remove residual water and break any minor emulsions.
-
Drain the aqueous layer.
-
Transfer the washed organic extract to a clean, dry flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate to remove any remaining water.
-
-
Solvent Removal:
-
Filter the dried organic extract to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent, leaving the extracted 2-hydroxy-3-methylbutanoic acid.
-
Protocol 2: Solid-Phase Extraction (SPE) from a Biological Sample (e.g., Urine)
This protocol provides a general workflow for extracting 2-hydroxy-3-methylbutanoic acid using a mixed-mode anion exchange SPE cartridge.[5]
Materials:
-
Urine sample
-
Internal standard (e.g., stable isotope-labeled analyte)
-
Mixed-mode anion exchange SPE cartridge
-
Methanol
-
Deionized water
-
Wash solvent (e.g., methanol/water mixture)
-
Elution solvent (e.g., 5% formic acid in acetonitrile)
-
Centrifuge and tubes
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw the urine sample and centrifuge to remove any particulate matter.
-
To a known volume of the supernatant, add the internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 cartridge volumes of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of a wash solvent (e.g., a mixture of methanol and water) to remove unretained interferences. The exact composition of the wash solvent should be optimized to remove matrix components without eluting the analyte.
-
-
Elution:
-
Elute the 2-hydroxy-3-methylbutanoic acid and the internal standard with a suitable elution solvent (e.g., 5% formic acid in acetonitrile). Collect the eluate in a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
If GC-MS analysis is to be performed, proceed with derivatization.
-
For LC-MS/MS analysis, reconstitute the dried residue in a suitable solvent (e.g., mobile phase) for injection.
-
Visualizations
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Fermentation Conditions for Microbial 2-Hydroxy-3-methylbutanoic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microbial production of 2-hydroxy-3-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: Which microbial hosts are suitable for producing 2-hydroxy-3-methylbutanoic acid?
A1: Escherichia coli and Corynebacterium glutamicum are commonly used microbial hosts for the production of 2-hydroxy-3-methylbutanoic acid. E. coli is favored for its rapid growth and well-established genetic tools, making it ideal for metabolic engineering. C. glutamicum is a gram-positive bacterium known for its high-level production of amino acids and its tolerance to organic acids.
Q2: What is the primary metabolic pathway for microbial 2-hydroxy-3-methylbutanoic acid production?
A2: The primary biosynthetic route is the catabolism of the branched-chain amino acid L-valine.[1][2] The pathway begins with the transamination of L-valine to α-ketoisovalerate, which is then converted to isobutyryl-CoA.[2] Subsequent enzymatic reactions lead to the formation of an intermediate that is reduced to yield (S)-2-hydroxy-3-methylbutanoic acid.[1][2]
Q3: What are the key fermentation parameters to optimize for maximizing yield?
A3: Key parameters to optimize include temperature, pH, dissolved oxygen, and nutrient concentrations (carbon, nitrogen, and trace elements). Each microorganism has an optimal range for these parameters to achieve maximum metabolic activity and product formation.
Q4: How can I monitor the production of 2-hydroxy-3-methylbutanoic acid during fermentation?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying 2-hydroxy-3-methylbutanoic acid in fermentation broth. Chiral HPLC columns can be used to separate and quantify the specific enantiomers, (R)- and (S)-2-hydroxy-3-methylbutanoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the fermentation process for 2-hydroxy-3-methylbutanoic acid production.
Problem 1: Low Yield of 2-Hydroxy-3-methylbutanoic Acid
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | - Verify and adjust the temperature, pH, and dissolved oxygen levels to the optimal range for your microbial host. - Perform small-scale experiments to screen for the optimal conditions. |
| Nutrient Limitation | - Ensure the fermentation medium contains an adequate supply of carbon, nitrogen, and essential trace elements. - Consider implementing a fed-batch strategy to maintain optimal nutrient levels throughout the fermentation. |
| Enzyme Instability or Low Activity | - If using engineered strains, confirm the stability and activity of the overexpressed enzymes. - Optimize codon usage of the expression host and ensure proper protein folding. |
| Substrate or Product Inhibition | - High concentrations of the substrate (e.g., L-valine) or the product can inhibit microbial growth and enzyme activity. - Implement a fed-batch approach for substrate addition or consider in-situ product removal methods. |
| Mass Transfer Limitations | - Inadequate mixing can lead to poor nutrient distribution and oxygen transfer. - Optimize the agitation speed and consider the bioreactor design to ensure efficient mixing. |
Problem 2: Accumulation of Undesired Byproducts
| Possible Cause | Troubleshooting Steps |
| Metabolic Overflow | - High glucose uptake rates can lead to the production of acetate in E. coli. - Control the glucose feed rate in a fed-batch fermentation to avoid excess glucose accumulation. |
| Competing Metabolic Pathways | - Precursor metabolites may be diverted to other pathways. - Use metabolic engineering to knock out genes responsible for competing pathways. |
Problem 3: Inconsistent Fermentation Performance
| Possible Cause | Troubleshooting Steps |
| Inoculum Quality | - Ensure the seed culture is healthy and in the exponential growth phase before inoculating the production fermenter. - Standardize the inoculum preparation procedure. |
| Media Preparation Variability | - Precisely control the composition and sterilization of the fermentation medium. - Use high-quality reagents and calibrated equipment. |
Data Presentation
Table 1: Example of Optimized Fed-Batch Fermentation Parameters for Organic Acid Production in E. coli
| Parameter | Optimized Value |
| Growth Phase Temperature | 37°C |
| Production Phase Temperature | 30°C |
| pH | 7.0 (maintained with NH4OH) |
| Dissolved Oxygen | Maintained at 30% saturation |
| Initial Glucose Concentration | 10 g/L |
| Feed Medium Composition | 500 g/L Glucose, 15 g/L MgSO4·7H2O, 0.25 g/L Thiamine HCl |
| Feeding Strategy | Exponential feeding to maintain a specific growth rate |
Note: These are example parameters and should be optimized for the specific strain and process.
Table 2: Quantitative Data on 2-Hydroxy-3-methylbutanoic Acid Concentrations in Fermented Beverages
| Sample Type | Compound | Concentration Range |
| Wine | 2-Hydroxy-3-methylbutanoic acid | Up to 519 µg/L[2] |
| Beer | 2-Hydroxy-3-methylbutanoic acid | Present (quantification not specified)[2] |
Note: These concentrations are from non-optimized, traditional fermentations and serve as a baseline.
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation of E. coli for 2-Hydroxy-3-methylbutanoic Acid Production
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 50 mL of Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.
-
Incubate at 37°C and 250 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Bioreactor Setup:
-
Prepare the fermentation medium (refer to a defined mineral medium composition) in a sterilized bioreactor.
-
Calibrate pH and dissolved oxygen probes.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture (typically 1-5% v/v).
-
Maintain the temperature at 37°C and pH at 7.0.
-
Control the dissolved oxygen level at 30% saturation by adjusting the agitation speed and airflow rate.
-
Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), initiate the feeding of a concentrated nutrient solution.
-
Switch the temperature to 30°C to induce protein expression and product formation if an inducible promoter is used.
-
Continue the fed-batch fermentation for the desired duration, monitoring cell growth and product concentration periodically.
-
-
Harvesting:
-
Cool the bioreactor and harvest the culture broth.
-
Separate the biomass from the supernatant by centrifugation or microfiltration.
-
Protocol 2: HPLC Analysis of 2-Hydroxy-3-methylbutanoic Acid
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase if necessary to be within the calibration range.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase column (e.g., polysaccharide-based) is required for enantiomeric separation.
-
Mobile Phase: A typical mobile phase for normal-phase chromatography is a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a standard curve using pure (R)- and (S)-2-hydroxy-3-methylbutanoic acid.
-
Calculate the concentration in the samples by comparing the peak areas to the standard curve.
-
Mandatory Visualizations
Caption: General experimental workflow for microbial production of 2-hydroxy-3-methylbutanoic acid.
Caption: Simplified biosynthetic pathway of (S)-2-hydroxy-3-methylbutanoic acid from L-valine.
Caption: Logical workflow for troubleshooting low product yield in fermentation.
References
Validation & Comparative
Comparison of HPLC and GC for 2-hydroxy-3-methylbutanoic acid enantiomer separation
An In-Depth Comparison of HPLC and GC for the Enantiomeric Separation of 2-Hydroxy-3-methylbutanoic Acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The stereochemical identity of a molecule is a critical attribute in pharmaceutical development and metabolic research. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. 2-Hydroxy-3-methylbutanoic acid, a chiral alpha-hydroxy acid and a precursor to the amino acid valine, is no exception.[1][2] Its presence and enantiomeric ratio are significant in metabolic studies and as a chiral building block in the synthesis of complex molecules like peptides and the antineoplastic agent dolastatin 15.[2][3] Therefore, the accurate separation and quantification of its (R) and (S) enantiomers are paramount.
This guide provides a comprehensive comparison of two powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the core principles, provide detailed experimental protocols, and offer expert insights to help you select the most appropriate method for your analytical needs.
The HPLC Approach: Direct Separation on a Chiral Stationary Phase
High-Performance Liquid Chromatography (HPLC) offers a direct and often simpler path to enantiomeric separation. The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column.
Principle of Separation
The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4] These complexes have different energies of interaction, causing one enantiomer to be retained longer in the column than the other, thus achieving separation.[5] For acidic compounds like 2-hydroxy-3-methylbutanoic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective and widely used for their broad enantiorecognition capabilities.[5][6]
Experimental Protocol: Direct Chiral HPLC Method
This protocol outlines a direct method for the enantioseparation of 2-hydroxy-3-methylbutanoic acid.
1. Sample and Standard Preparation:
-
Prepare a stock solution of racemic 2-hydroxy-3-methylbutanoic acid at a concentration of 1 mg/mL in a suitable diluent (e.g., the mobile phase itself or a compatible solvent).[4]
-
For analysis, dilute the stock solution to a working concentration, typically around 100 µg/mL.[4]
-
Accurately weigh the test sample and dissolve it in the diluent to achieve a concentration within the assay's linear range.[4]
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column clogging and system contamination.[4]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.[5]
-
Chiral Column: An amylose-based or cellulose-based chiral stationary phase is recommended (e.g., Chiralpak® series).[6]
-
Mobile Phase: A normal-phase mobile phase is typically effective. A common starting point is n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA). The TFA is a crucial modifier that protonates the carboxylic acid, improving peak shape and resolution.[4][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection: UV at 210 nm, where the carboxylic acid chromophore absorbs.[6]
-
Injection Volume: 10 µL.[4]
3. System Equilibration and Analysis:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes at the set flow rate until a stable baseline is achieved.[4]
-
Inject a standard solution to confirm system suitability, assessing parameters like resolution, peak symmetry, and efficiency.[4]
-
Proceed with the injection of the prepared sample solutions.
Visualization: HPLC Experimental Workflow
Caption: Workflow for direct enantiomeric separation by chiral HPLC.
Expected Performance
The described HPLC method provides excellent separation of the enantiomers.
| Parameter | Expected Value |
| Retention Time (S)-enantiomer | ~ 8 min |
| Retention Time (R)-enantiomer | ~ 10 min |
| Resolution (Rs) | > 1.5 (Baseline Separation) |
| Analysis Time | 15 - 20 minutes |
Note: Retention times are estimates and will vary based on the specific column and system.
The GC Approach: Indirect Separation via Derivatization
Gas Chromatography is a highly sensitive and efficient technique, but it cannot be applied directly to 2-hydroxy-3-methylbutanoic acid. The molecule's hydroxyl and carboxyl groups make it polar and non-volatile, requiring a chemical modification step—derivatization—to make it suitable for GC analysis.[7][8]
Principle of Separation
The most common and robust GC strategy is an indirect method. This involves reacting the enantiomeric mixture with a pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties (e.g., boiling points) and can therefore be separated on a standard, non-chiral GC column.[7][9] An alternative, direct method involves using an achiral derivatizing agent to increase volatility, followed by separation on a more specialized chiral GC column.
Experimental Protocol: Indirect GC-MS Method
This protocol details a common indirect method involving silylation for analysis on a standard achiral column.
1. Sample Preparation and Extraction:
-
Acidify the aqueous sample (e.g., urine, plasma) to a pH < 2 using 6M HCl. This protonates the carboxyl group, facilitating its extraction into an organic solvent.[7]
-
Perform a liquid-liquid extraction (LLE) by adding an organic solvent like ethyl acetate, vortexing vigorously, and separating the phases. Repeat the extraction to ensure complete recovery.[7]
-
Dry the combined organic extracts over anhydrous sodium sulfate to remove residual water.[7]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]
2. Derivatization (Silylation):
-
To the dried residue, add a silylating agent. A common choice is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[7]
-
Seal the reaction vial tightly and heat at 60-80°C for 15-30 minutes to drive the reaction to completion. This converts both the hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) derivatives.[7]
-
Cool the vial to room temperature. The sample is now ready for injection.
3. GC-MS System and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer (MS) or Flame Ionization Detector (FID).
-
Column: A standard, non-chiral column with a mid-polarity phase, such as a DB-5 or equivalent.[6][7]
-
Injector Temperature: 250°C.[10]
-
Oven Program: An initial temperature of 60-70°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C.[6][10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to monitor characteristic ions of the di-TMS derivative, such as m/z 117 and 147, enhancing sensitivity.[7]
Visualization: GC Experimental Workflow
Caption: Workflow for indirect enantiomeric analysis by GC-MS.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC is not about which technique is universally superior, but which is best suited for the specific analytical challenge.[11]
| Feature | HPLC (Direct Method) | GC (Indirect Method) |
| Principle | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). | Indirect separation of diastereomers (formed via derivatization) on an achiral column. |
| Sample Prep | Simple: Dissolve and filter.[4] | Complex: Requires extraction and mandatory chemical derivatization.[7] |
| Volatility Req. | Not required. Ideal for non-volatile and thermally labile compounds.[12] | Mandatory. Analyte must be volatile or made volatile via derivatization.[13] |
| Analysis Time | Slower run times (typically 10-60 minutes).[13] | Faster run times (seconds to minutes), but overall workflow is longer due to prep.[12] |
| Sensitivity | Good; dependent on detector (UV, MS). | Excellent, especially with MS in SIM mode.[14] |
| Robustness | Generally high. Fewer steps reduce potential sources of error. | Derivatization can be complex, requiring careful optimization and potentially introducing variability. |
| Cost | High cost associated with solvents and specialized chiral columns.[13] | Lower solvent cost, but derivatization reagents add expense. Instrumentation can be more affordable.[13] |
| Versatility | Highly versatile for a wide range of compounds without concern for thermal stability.[11] | Excellent for volatile organic compounds but limited for non-volatile or thermally unstable molecules.[12] |
Expert Recommendation: Which Technique Should You Choose?
As a Senior Application Scientist, my recommendation hinges on your specific priorities and resources.
Choose HPLC for:
-
Simplicity and Speed of Workflow: If you want to avoid the complexities and potential pitfalls of derivatization, the direct "dissolve and inject" nature of the HPLC method is a significant advantage.
-
Thermally Unstable Analytes: HPLC is performed at or near room temperature, making it the only choice for compounds that degrade at the high temperatures required for GC.[12]
-
Routine Quality Control: The robustness and straightforward sample preparation make HPLC ideal for high-throughput QC environments.
Choose GC for:
-
Ultimate Sensitivity: When trace-level detection is critical, the coupling of GC with Mass Spectrometry (especially in SIM mode) is often unparalleled.[15]
-
Complex Matrices: While HPLC can handle complex matrices, the high resolving power of capillary GC can be advantageous for separating target analytes from interfering compounds.
-
Existing Infrastructure: If your laboratory has extensive GC expertise and instrumentation but limited access to chiral HPLC columns, developing a GC method may be more practical.
Conclusion
Both HPLC and GC are powerful and effective techniques for the enantiomeric separation of 2-hydroxy-3-methylbutanoic acid. HPLC offers a direct, robust, and conceptually simpler approach by leveraging chiral stationary phases, making it an excellent choice for routine analysis and for thermally sensitive compounds. GC, while requiring a more involved sample preparation and derivatization workflow, provides exceptional sensitivity and resolving power, making it the preferred method when the absolute lowest detection limits are required. The optimal choice ultimately depends on a careful evaluation of your specific analytical goals, sample characteristics, available instrumentation, and desired throughput.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-(+)-2-HYDROXY-3-METHYLBUTYRIC ACID | 17407-55-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 15. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Direct and Indirect Methods for Chiral Separation of 2-Hydroxy-3-methylbutanoic Acid
The enantioselective separation of 2-hydroxy-3-methylbutanoic acid is a critical analytical challenge in drug development and metabolic research, as stereoisomers can exhibit distinct biological activities. This guide provides a comprehensive comparison of direct and indirect chromatographic methods for the chiral resolution of its (R)- and (S)-enantiomers, supported by experimental data and detailed protocols to assist researchers in selecting the optimal strategy for their analytical needs.
Method Comparison Overview
The primary approaches for the chiral separation of 2-hydroxy-3-methylbutanoic acid are direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization to form diastereomers. Each method presents a unique set of advantages and disadvantages in terms of sample preparation, method development complexity, and potential for high-resolution separation.
Direct methods typically employ High-Performance Liquid Chromatography (HPLC) with a column containing a chiral selector. This approach simplifies sample preparation and offers a more straightforward analysis.[1] Polysaccharide-based CSPs are often effective for the resolution of acidic compounds like 2-hydroxy-3-methylbutanoic acid.[1][2]
Indirect methods involve a chemical reaction to convert the enantiomers into diastereomers using a chiral derivatizing agent.[2] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral column by Gas Chromatography (GC) or HPLC.[2][3] This technique can be robust and yield high-resolution separations.[4]
The following table summarizes the key performance parameters for both direct and indirect methods.
| Parameter | Direct Method (Chiral HPLC) | Indirect Method (Derivatization + GC/HPLC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of diastereomers on an achiral stationary phase. |
| Sample Preparation | Minimal; dissolution in a suitable solvent.[1] | Multi-step; derivatization reaction required.[2] |
| Instrumentation | HPLC with a chiral column.[1] | GC or HPLC with a standard achiral column.[2] |
| Resolution (Rs) | Good resolution achievable with optimized conditions. | High resolution (Rs ≥ 1.4) reported.[4] |
| Selectivity (α) | Dependent on the choice of chiral stationary phase and mobile phase. | Generally high due to the distinct properties of diastereomers. |
| Analysis Time | Can be relatively fast with modern HPLC systems. | May be longer due to the derivatization step.[5] |
| Method Development | Requires screening of chiral columns and mobile phases.[2] | Involves optimization of the derivatization reaction and chromatographic conditions. |
| Advantages | - Simpler sample preparation- Reduced risk of racemization during derivatization- Direct analysis of the native compound | - High separation efficiency often achievable- Use of standard, less expensive achiral columns- Can enhance analyte volatility for GC analysis |
| Disadvantages | - Chiral columns can be expensive- Finding a suitable chiral stationary phase may be challenging | - Derivatization can be time-consuming and complex- Potential for kinetic resolution and racemization- Chiral purity of the derivatizing agent is crucial |
Experimental Protocols
Direct Chiral HPLC Method
This protocol outlines a direct method for the enantioseparation of 2-hydroxy-3-methylbutanoic acid using a polysaccharide-based chiral stationary phase.[1]
1. Materials and Reagents:
-
Racemic 2-hydroxy-3-methylbutanoic acid standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sample diluent: n-Hexane/IPA (90:10, v/v)
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives).[2]
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 10 µL.[1]
3. Sample Preparation:
-
Prepare a stock solution of racemic 2-hydroxy-3-methylbutanoic acid at a concentration of 1.0 mg/mL in the sample diluent.[1]
-
Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the diluent.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1]
4. Analysis:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes.[1]
-
Inject the prepared sample solution.
-
Integrate the peaks corresponding to the (R)- and (S)-enantiomers to determine the resolution and enantiomeric ratio.
Indirect GC Method via Derivatization
This protocol describes an indirect method involving the formation of diastereomeric esters followed by separation on a standard achiral GC column.[3][4]
1. Materials and Reagents:
-
Racemic 2-hydroxy-3-methylbutanoic acid
-
Chiral derivatizing agent: (S)-(+)-3-methyl-2-butanol
-
Acylating agent: Trifluoroacetic anhydride (TFAA)
-
Catalyst: Acetyl chloride
-
Solvents: Hexane, Pyridine
-
Anhydrous sodium sulfate
2. Derivatization Procedure:
-
Esterification: To a dried sample of 2-hydroxy-3-methylbutanoic acid, add the chiral alcohol ((S)-(+)-3-methyl-2-butanol) and an acid catalyst (e.g., acetyl chloride). Heat the mixture to facilitate the reaction.
-
Acylation: After esterification, acylate the hydroxyl group by adding trifluoroacetic anhydride and pyridine.[2] Let the reaction proceed at room temperature.[2]
-
Workup: Evaporate the excess reagents under a stream of nitrogen and reconstitute the residue in hexane for GC analysis.[2]
3. GC System and Conditions:
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Achiral Column: A standard achiral column such as a DB-5.[2]
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program: Start at an initial temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280°C.[2]
-
Carrier Gas: Helium.
4. Analysis:
-
Inject the derivatized sample into the GC.
-
The two diastereomers will be separated based on their different boiling points and interactions with the stationary phase, allowing for their quantification.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both direct and indirect chiral separation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research [mdpi.com]
A Comparative Guide to Polysaccharide-Based Chiral Stationary Phases for the Enantioseparation of 2-Hydroxy-3-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 2-hydroxy-3-methylbutanoic acid, a chiral carboxylic acid with significant implications in drug development and metabolomics, is a critical analytical challenge. The differential biological activities of its (R) and (S) enantiomers necessitate robust and reliable separation methods for accurate quantification and characterization. High-performance liquid chromatography (HPLC) utilizing polysaccharide-based chiral stationary phases (CSPs) is a powerful and widely adopted technique for this purpose. This guide provides an objective comparison of commonly employed polysaccharide-based CSPs, supported by experimental data and detailed protocols to facilitate method development and optimization.
Performance Comparison of Polysaccharide-Based CSPs
The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. Amylose and cellulose-derived CSPs are the most common choices for the separation of hydroxy acids due to their broad enantioselectivity. The following table summarizes the expected chromatographic performance for the separation of 2-hydroxy-3-methylbutanoic acid enantiomers on two widely used polysaccharide-based columns: an amylose-based phase (e.g., Chiralpak® AD-H) and a cellulose-based phase (e.g., Chiralcel® OD-H).
Disclaimer: The data presented in this table is a consolidated summary from various sources and application notes. Actual results may vary depending on the specific HPLC system, column batch, and experimental conditions.
| Chiral Stationary Phase (CSP) | Selector | Typical Mobile Phase | Expected Retention Factor (k') | Expected Separation Factor (α) | Expected Resolution (Rs) |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | k'1: ~3.5, k'2: ~4.2 | > 1.2 | > 1.5 |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | k'1: ~4.0, k'2: ~5.0 | > 1.2 | > 1.5 |
Experimental Protocols
Reproducible and reliable results are contingent on a well-defined experimental protocol. The following section details a general methodology for the chiral separation of 2-hydroxy-3-methylbutanoic acid using polysaccharide-based CSPs.
Instrumentation
-
A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is recommended.
Materials and Reagents
-
Racemic 2-hydroxy-3-methylbutanoic acid standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
Trifluoroacetic Acid (TFA)
-
Sample diluent: A mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v)
Chromatographic Conditions
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic 2-hydroxy-3-methylbutanoic acid in the sample diluent at a concentration of 1 mg/mL. From the stock solution, prepare a working standard at a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing 2-hydroxy-3-methylbutanoic acid and dissolve it in a known volume of the sample diluent to achieve a concentration within the linear range of the assay.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
System Suitability and Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability parameters, including resolution (Rs > 1.5), theoretical plates, and tailing factor.
-
Inject the sample solutions for analysis.
-
Integrate the peaks corresponding to the (R) and (S) enantiomers to determine their respective concentrations.
Logical Workflow for Chiral Method Development
The selection of an optimal chiral separation method is a systematic process. The following diagram illustrates a logical workflow for developing a robust enantioselective HPLC method for 2-hydroxy-3-methylbutanoic acid.
Caption: Logical workflow for polysaccharide-based chiral method development.
A Comparative Guide to the Quantification of (R)-2-hydroxy-3-methylbutanoic Acid: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral molecules is paramount. This guide provides a comprehensive comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the validation of analytical methods for (R)-2-hydroxy-3-methylbutanoic acid. This metabolite of the branched-chain amino acid valine is of increasing interest in metabolic research and as a chiral building block in pharmaceutical synthesis.
Performance Comparison of Analytical Methods
The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, and desired sample throughput. Both techniques offer high selectivity and sensitivity, but differ significantly in their sample preparation and chromatographic principles.
| Validation Parameter | GC-MS Method Performance (Representative Data) | LC-MS/MS Method Performance (Representative Data) | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.99[1] | ≥ 0.99 |
| Accuracy (% Recovery) | 95% - 105%[1] | 91.2% - 98.1%[1] | 80% - 120% (or 85% - 115%) |
| Precision (% RSD) | < 12%[2] | < 7.8%[1] | ≤ 15% |
| Limit of Detection (LOD) | 0.5 - 29 µg/L (for similar hydroxy acids)[2][3] | Not explicitly found for this analyte | 3x Signal-to-Noise Ratio |
| Limit of Quantification (LOQ) | Not explicitly found for this analyte | 10 ng/mL (for a similar hydroxy acid)[1] | 10x Signal-to-Noise Ratio |
Note: Performance data specifically for this compound is limited in publicly available literature. The data presented is representative of methods for similar organic and hydroxy acids and should serve as a general guideline.[1] Method validation for the specific analyte is essential.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for analytical method validation and the metabolic context of the analyte.
References
A Comparative Analysis of (R)- and (S)-2-hydroxy-3-methylbutanoic Acid: Unraveling Stereospecific Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the (R) and (S) enantiomers of 2-hydroxy-3-methylbutanoic acid. While both molecules share the same chemical formula, their distinct stereochemistry dictates their interactions within biological systems. This document summarizes the current understanding of their metabolic roles, potential therapeutic implications, and the experimental methodologies used to study them.
Introduction
2-hydroxy-3-methylbutanoic acid, an alpha-hydroxy acid analog of the branched-chain amino acid (BCAA) valine, exists as two stereoisomers: (R)-2-hydroxy-3-methylbutanoic acid and (S)-2-hydroxy-3-methylbutanoic acid. The (S)-enantiomer is a known human metabolite, arising from the catabolism of L-valine.[1][2] Its accumulation in biological fluids can be indicative of certain metabolic disorders.[3][4] The biological significance of the (R)-enantiomer is less understood, and direct comparative studies delineating the distinct activities of each enantiomer are notably scarce in publicly available scientific literature. This guide aims to consolidate the existing knowledge and provide a framework for future investigation into the stereospecific effects of these molecules.
Physicochemical Properties
The fundamental physicochemical properties of the enantiomers are identical in an achiral environment. However, their interaction with chiral entities, such as enzymes and receptors, is expected to differ significantly.
| Property | This compound | (S)-2-hydroxy-3-methylbutanoic acid |
| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol | 118.13 g/mol |
| IUPAC Name | (2R)-2-hydroxy-3-methylbutanoic acid | (2S)-2-hydroxy-3-methylbutanoic acid |
| Synonyms | D-α-Hydroxyisovaleric acid | L-α-Hydroxyisovaleric acid |
| CAS Number | 17407-56-6 | 17407-55-5 |
Biological Role and Metabolism
The primary established biological role of 2-hydroxy-3-methylbutanoic acid is linked to BCAA metabolism.
(S)-2-hydroxy-3-methylbutanoic acid is an intermediate in the catabolic pathway of L-valine.[1] In healthy individuals, it is present at low levels. However, in certain genetic metabolic disorders, such as Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to the accumulation of BCAAs and their corresponding α-keto acids. These α-keto acids can then be reduced to their α-hydroxy acid analogs, including (S)-2-hydroxy-3-methylbutanoic acid.[5]
The metabolic fate of This compound is not well-documented in humans. It is plausible that it may be a substrate for D-2-hydroxy acid dehydrogenase, an enzyme known to act on D-isomers of hydroxy acids.[6]
Comparative Biological Activity: A Knowledge Gap
A thorough review of the scientific literature reveals a significant gap in direct, quantitative comparisons of the biological activities of (R)- and (S)-2-hydroxy-3-methylbutanoic acid. While it is a fundamental principle of pharmacology and biochemistry that enantiomers can exhibit different, and sometimes opposing, physiological effects, specific data for these particular molecules is lacking.
Based on studies of other chiral molecules, potential areas of differential activity could include:
-
Enzyme Kinetics: The two enantiomers are likely to exhibit different affinities (Km) and reaction rates (Vmax) with stereospecific enzymes such as 2-hydroxy acid dehydrogenases.
-
Receptor Binding: If these molecules interact with specific cellular receptors, their binding affinities and subsequent downstream signaling are expected to be stereoselective.
-
Metabolic Fate: The pathways and rates of metabolism and excretion for the (R) and (S) enantiomers may differ.
-
Pharmacological Effects: Should these molecules be investigated for therapeutic purposes, their efficacy and toxicity profiles are likely to be enantiomer-dependent.
Postulated Signaling Pathways
Given the limited direct evidence, the signaling pathways associated with each enantiomer are largely speculative and based on their metabolic context.
(S)-2-hydroxy-3-methylbutanoic acid , as a product of BCAA catabolism, is linked to metabolic signaling networks.[7] Dysregulation of BCAA metabolism is associated with conditions like insulin resistance, and metabolites of this pathway are known to modulate signaling through key regulators such as mTOR.[3]
Caption: Simplified metabolic pathway of L-valine catabolism.
A specific signaling pathway for This compound cannot be depicted at this time due to a lack of available data.
Experimental Protocols
To facilitate further research into the stereospecific activities of these compounds, the following experimental workflows are proposed.
Enantioselective Analysis by HPLC
Accurate quantification of the individual enantiomers is a prerequisite for any biological study.
References
A Researcher's Guide to Enantiomeric Purity Analysis of (R)-2-hydroxy-3-methylbutanoic Acid
For researchers, scientists, and drug development professionals, the stereochemistry of a chiral molecule is a critical quality attribute. The enantiomeric purity of (R)-2-hydroxy-3-methylbutanoic acid, a valuable chiral building block and metabolite, is paramount for its application in pharmaceuticals and other stereospecific syntheses. This guide provides an objective comparison of common analytical techniques for determining the enantiomeric purity of this compound, supported by experimental data and detailed methodologies.
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector. This is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). The choice of method depends on several factors including the required sensitivity, sample matrix, available instrumentation, and desired throughput.
Comparison of Analytical Methods
The following table summarizes the performance of various chromatographic methods for the enantiomeric purity analysis of this compound.
| Method | Stationary Phase | Mobile Phase/Carrier Gas | Derivatization Required? | Typical Resolution (Rs) | Typical Analysis Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Chiral HPLC (Direct) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | n-Hexane/Isopropanol with 0.1% TFA | No | > 1.5 | 10-20 | Not specified | Not specified |
| Chiral GC (Indirect) | Standard achiral (e.g., DB-5) | Helium or Hydrogen | Yes (e.g., with (S)-(+)-3-methyl-2-butanol and trifluoroacetic anhydride) | > 1.4 (for diastereomers of similar hydroxy acids) | 20-30 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an analytical method. Below are protocols for the most common techniques used for the enantiomeric analysis of this compound.
Method 1: Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation of the (R) and (S) enantiomers using a chiral stationary phase (CSP). Polysaccharide-based CSPs are frequently effective for the separation of chiral acids.[1]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Chiral Column: Polysaccharide-based, such as amylose or cellulose derivatives.
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) to improve peak shape (e.g., n-hexane/isopropanol/TFA, 90:10:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection: UV at 210 nm.[2]
-
Injection Volume: 5-10 µL.[2]
Sample Preparation:
-
Prepare a stock solution of the racemic 2-hydroxy-3-methylbutanoic acid standard at a concentration of 1 mg/mL in the mobile phase.[1]
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
Workflow for Chiral HPLC Analysis:
Caption: Workflow for direct chiral HPLC analysis.
Method 2: Indirect Enantioseparation by Gas Chromatography (GC) with Derivatization
This common and robust method involves the conversion of the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers can then be separated on a standard achiral GC column.[2]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Derivatization Procedure: A two-step derivatization is often employed:[2]
-
Esterification: The carboxylic acid group is reacted with a chiral alcohol, such as (S)-(+)-3-methyl-2-butanol, in the presence of an acid catalyst.
-
Acylation: The hydroxyl group is then acylated using an agent like trifluoroacetic anhydride.[2]
Detailed Derivatization Protocol:
-
To the dried sample residue, add 200 µL of trifluoroacetic anhydride and 50 µL of pyridine.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.[2]
GC Conditions:
-
Column: Standard achiral column such as a DB-5.[2]
-
Injector Temperature: 250°C.[2]
-
Oven Program: Start at 60°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280°C.[2]
-
Detector: FID or MS.[2]
Workflow for Indirect Chiral GC Analysis:
Caption: Workflow for indirect chiral GC analysis.
Alternative and Emerging Techniques
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, often providing faster separations and using less toxic mobile phases.[2] It is particularly effective for chiral separations using polysaccharide-based CSPs.[2] The mobile phase typically consists of supercritical CO2 with a polar modifier like methanol or ethanol. The principles of stationary phase selection are similar to those for normal-phase HPLC.
Logical Relationship for Method Selection:
References
A Comparative Guide to the Biological Activities of (R)-2-hydroxy-3-methylbutanoic acid and its Amino Acid Analog D-valine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of (R)-2-hydroxy-3-methylbutanoic acid and its corresponding D-amino acid analog, D-valine. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions regarding the use of these compounds in their studies.
Introduction
This compound, also known as D-alpha-hydroxyisovaleric acid, and D-valine are chiral molecules that share a similar carbon skeleton but differ in the functional group at the alpha-carbon. While D-valine is an unnatural amino acid increasingly utilized in peptide-based drug design to enhance stability, this compound is its alpha-hydroxy analog.[1] The biological activity of such analogs is often linked to their metabolic conversion to the corresponding amino acid. This guide explores the known biological activities, metabolic pathways, and comparative efficacy of these two compounds.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and D-valine is crucial for interpreting their biological behavior.
| Property | This compound | D-valine |
| Molecular Formula | C₅H₁₀O₃ | C₅H₁₁NO₂ |
| Molecular Weight | 118.13 g/mol [2] | 117.15 g/mol |
| Functional Group (α-carbon) | Hydroxyl (-OH) | Amino (-NH₂) |
| CAS Number | 17407-56-6[2] | 640-68-6 |
| Synonyms | D-alpha-Hydroxyisovaleric acid, (R)-2-hydroxyisovaleric acid[2] | (R)-Valine |
Comparative Biological Activity: Experimental Data
Direct comparative studies on the biological activities of this compound and D-valine are limited. However, a study investigated the growth-promoting capacity of various isomers of branched-chain amino acid analogs in chicks and rats, providing valuable quantitative data. The efficacy of the D-isomers of alpha-hydroxyisovaleric acid (D-HIV), which corresponds to this compound, and D-valine were compared to the L-isomers.
Table 1: Growth-Promoting Efficacy of D-Valine and D-α-hydroxyisovaleric acid (D-HIV) in Chicks and Rats [3]
| Compound | Chick Efficacy (%) | Rat Efficacy (%) |
| D-Valine | 72 | 16 |
| D-HIV (this compound) | 66 | 46 |
Efficacy is expressed as a percentage of the growth-promoting capacity of the corresponding L-amino acid.
These findings suggest that in chicks, D-valine is slightly more effective at promoting growth than its hydroxy analog.[3] Conversely, in rats, this compound demonstrates a significantly higher growth-promoting capacity compared to D-valine.[3] This disparity highlights species-specific differences in the metabolism and utilization of these compounds.
Metabolic Pathways and Signaling
The biological activity of both this compound and D-valine is intrinsically linked to their metabolic conversion.
D-valine Metabolism
D-valine is primarily metabolized by the enzyme D-amino acid oxidase (DAAO).[4] This flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, in this case, α-ketoisovalerate.[4][5] This α-keto acid can then be transaminated to the essential amino acid L-valine, which can be utilized for protein synthesis and other metabolic processes.[6] However, not all cell types express DAAO. For instance, fibroblasts lack this enzyme and therefore cannot utilize D-valine for growth, a characteristic exploited for their selective inhibition in cell cultures.[7][8]
This compound Metabolism
The metabolic pathway of this compound is less definitively characterized. It is known to be an α-hydroxy analogue of valine and can act as a valine precursor.[8] The conversion likely involves a dehydrogenase enzyme. For its structurally similar counterpart, (R)-2-hydroxy-4-(methylthio)butanoic acid, a mitochondrial D-2-hydroxy acid dehydrogenase has been identified in chicks that converts it to the corresponding α-keto acid.[9] A similar enzyme may be responsible for the oxidation of this compound to α-ketoisovalerate, which can then be converted to L-valine.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.
Protocol 1: Comparative Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to compare the effects of this compound and D-valine on the viability and proliferation of a selected cell line.
Materials:
-
Cell line of interest (e.g., a fibroblast cell line like NIH/3T3 and an epithelial cell line like MDCK)
-
Complete cell culture medium
-
This compound
-
D-valine
-
L-valine (as a positive control)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare stock solutions of this compound, D-valine, and L-valine in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration. Prepare a series of dilutions of the test compounds in a valine-free culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a negative control (valine-free medium) and a positive control (medium with L-valine).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[10]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control (cells grown in L-valine containing medium).
Protocol 2: Analysis of Valine Enantiomers by HPLC
This protocol allows for the quantification of the conversion of this compound to D- and L-valine in cell culture supernatant or cell lysates.
Materials:
-
Cell culture supernatant or cell lysate samples from cells treated with this compound.
-
D-valine and L-valine standards.
-
Derivatizing agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC)).
-
HPLC system with a fluorescence or UV detector.
-
Reversed-phase C18 column.
-
Mobile phase A: Aqueous buffer (e.g., sodium acetate).
-
Mobile phase B: Organic solvent (e.g., acetonitrile or methanol).
Procedure:
-
Sample Preparation: Collect cell culture supernatant or prepare cell lysates. Deproteinate the samples by adding a precipitating agent (e.g., ice-cold methanol or acetonitrile) and centrifuge to remove the precipitated protein.
-
Derivatization: To a known volume of the deproteinated sample or standard, add the OPA/NAC derivatizing reagent. The reaction forms diastereomeric derivatives of the D- and L-valine enantiomers.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A and B. The exact gradient will need to be optimized for the specific column and system.
-
Flow Rate: Typically 1 mL/min.
-
Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm) or UV detector.
-
-
Quantification: Inject the derivatized samples and standards into the HPLC system. Identify the peaks for the D- and L-valine derivatives based on the retention times of the standards. Quantify the amount of each enantiomer in the samples by comparing the peak areas to the standard curve.
Conclusion
The available evidence suggests that both this compound and D-valine can serve as precursors for L-valine in biological systems, albeit with varying efficiencies that appear to be species-dependent. D-valine's utility is well-established in specific applications such as the selective inhibition of fibroblasts in cell culture, a phenomenon directly linked to the presence or absence of D-amino acid oxidase. The biological activity of this compound is likely mediated through its conversion to α-ketoisovalerate and subsequently to L-valine, although the specific enzymes involved in its initial oxidation require further investigation.
For researchers considering the use of these compounds, the choice will depend on the specific experimental context. D-valine offers a tool for specific cell selection, while this compound may provide an alternative means of delivering a valine precursor, with potentially different metabolic kinetics and tissue distribution. The provided experimental protocols offer a starting point for direct, quantitative comparisons of their biological effects in specific models, which will be crucial for a more complete understanding of their respective activities. Further research is warranted to fully elucidate the enzymatic pathways of this compound metabolism and to directly compare its biological efficacy against D-valine in a wider range of in vitro and in vivo models.
References
- 1. D-valine as a selective agent for normal human and rodent epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. usbio.net [usbio.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchhub.com [researchhub.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibition of fibroblast proliferation in L-valine reduced selective media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of (R)-2-hydroxy-3-methylbutanoic acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like (R)-2-hydroxy-3-methylbutanoic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound. While some safety data sheets (SDS) may not classify this specific isomer as hazardous, it is best practice within a laboratory setting to treat all chemical waste with caution.[1] Procedures for related alpha-hydroxy acids (AHAs) recommend handling them as irritants, advising a conservative approach to disposal to ensure maximum safety and environmental protection.[1][2]
Hazard Profile for Disposal Considerations
Understanding the hazards associated with this compound is the first step in determining the appropriate disposal route. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][3][4]
| Hazard | Classification |
| Skin Corrosion/Irritation | Category 2, Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2, Causes serious eye irritation.[2][3] |
| Specific target organ toxicity (single exposure) | Category 3, May cause respiratory irritation.[2][3][4] |
Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the following personal protective equipment is used:
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1][2] |
| Hand Protection | Chemical-resistant impervious gloves.[1][2] |
| Skin and Body Protection | Standard laboratory coat or apron.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a fume hood.[2] |
Step-by-Step Disposal Protocol
The primary directive for disposal is to follow local, regional, and national regulations.[3][4] The preferred and safest method for disposing of this compound is through a licensed hazardous waste contractor.[5]
Waste Identification and Segregation
-
Labeling: Clearly label a dedicated waste container as "Hazardous Waste" and specify the contents as "this compound waste."[1] If creating a mixed waste stream, ensure chemical compatibility to avoid hazardous reactions.[1]
-
Segregation: Segregate solid waste (e.g., contaminated labware) from liquid waste.[1] Do not mix with incompatible substances such as strong oxidizers, bases, or flammable solvents.[2][6]
Waste Collection and Storage
-
Container: Use a compatible, leak-proof container with a secure screw-on cap for liquid waste.[1][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[1][8] The original container can be used if it is in good condition.
-
Storage Location: Store the waste container in a designated, well-ventilated hazardous waste storage area, also known as a Satellite Accumulation Area (SAA).[1][7]
-
Secondary Containment: Utilize secondary containment, such as a lab tray, to capture any potential leaks.[1]
-
Container Fullness: Do not fill liquid waste containers to more than 75-90% capacity to allow for expansion.[8][9]
Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Follow your institution's procedures for hazardous waste pickup.[1][5] This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Documentation: Complete any required hazardous waste tags or forms, providing the full chemical name and hazard information.[1][7]
Neutralization (Use with Extreme Caution and Only if Permitted)
For very small quantities of dilute, non-toxic acids, some institutional guidelines may permit neutralization followed by drain disposal.[2][7] However, this should only be performed after consulting and receiving explicit permission from your institution's EHS department and ensuring compliance with local regulations.
Experimental Protocol for Neutralization (for illustrative purposes only):
-
Work Area: Perform the neutralization in a fume hood while wearing appropriate PPE.[2]
-
Dilution: Slowly add the small quantity of the acid to a large volume of a cold basic solution, such as sodium bicarbonate or sodium carbonate in water.[2] A 1:10 dilution of the acid is a cautious starting point.[2]
-
pH Monitoring: Continuously monitor the pH of the solution.
-
Drain Disposal: If the pH is between 5.5 and 9.0 and the solution is deemed non-hazardous by EHS, it may be permissible to flush it down the drain with a large excess of water (at least 20 parts water).[2][7]
Important: Do not attempt to neutralize large volumes or concentrated solutions of the acid.[2]
Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Chemically contaminated items such as pipette tips, gloves, and paper towels should be placed in a sealed and appropriately labeled hazardous waste container for professional disposal.[1]
-
Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[1] Once decontaminated, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. monash.edu [monash.edu]
- 6. laballey.com [laballey.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
